Indoxyl glucuronide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8/h1-5,9-12,14-18H,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYNOZVWCFXSNE-BYNIDDHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957188 | |
| Record name | 3-Indolyl-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indoxyl glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35804-66-1 | |
| Record name | 3-Indolyl-β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35804-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035804661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Indolyl-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indoxyl glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Chemical and physical properties of indoxyl glucuronide.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoxyl glucuronide, a significant uremic toxin, has garnered increasing attention in the scientific community for its role in the pathophysiology of chronic kidney disease (CKD) and its broader systemic effects. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its biological functions, and detailed experimental protocols for its study. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
This compound, the 3-O-β-D-glucuronide of indoxyl, is a metabolite of the amino acid tryptophan. It is produced in the liver from indoxyl, which is generated by the gut microbiota. Its chemical structure consists of an indole molecule linked to a glucuronic acid moiety via an O-glycosidic bond.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to distinguish between the free acid form of this compound and its commonly available salts, such as the cyclohexylammonium salt, as their molecular weights and other properties differ.
| Property | Value (Free Acid) | References |
| Molecular Formula | C₁₄H₁₅NO₇ | [1][2] |
| Molecular Weight | 309.27 g/mol | [1] |
| CAS Number | 35804-66-1 | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Water Solubility | High (predicted to be 16 g/L) | [2] |
| pKa (Strongest Acidic) | 3.51 (predicted) | [2] |
| Polar Surface Area | 132.24 Ų (predicted) | [2] |
| Hydrogen Bond Donors | 5 (predicted) | [2] |
| Hydrogen Bond Acceptors | 7 (predicted) | [2] |
| Storage Temperature | -20°C | [3][4] |
Stability and Storage
This compound is relatively stable under normal conditions. For long-term storage, it is recommended to be kept at -20°C in a desiccated environment, protected from light.[4]
Biological Significance and Signaling Pathways
This compound is recognized as a uremic toxin that accumulates in the body with declining renal function. It is implicated in the progression of CKD and its associated cardiovascular complications.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
A primary mechanism of this compound's toxicity is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5] Upon binding, the this compound-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in inflammation and oxidative stress. This activation has been shown to inhibit the hypoxia-inducible factor (HIF)-dependent expression of erythropoietin, contributing to the anemia associated with CKD.[5]
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method validation according to regulatory guidelines is essential before application.
3.1.1. Materials and Reagents
-
This compound standard
-
Isotopically labeled internal standard (e.g., Indoxyl-d4 glucuronide)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
3.1.2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound and the internal standard.
Assessment of this compound-Induced Oxidative Stress in Renal Tubular Cells
This protocol outlines a method to evaluate the induction of reactive oxygen species (ROS) in a renal tubular cell line upon exposure to this compound.
3.2.1. Cell Culture and Treatment
-
Culture a suitable renal tubular cell line (e.g., HK-2) in appropriate media and conditions.
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time period (e.g., 24 hours). Include a vehicle control.
3.2.2. ROS Measurement using DCFDA
-
Remove the treatment media and wash the cells with warm phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Experimental Workflows
Investigating the Effect of this compound on Endothelial Dysfunction
This workflow describes an experimental approach to study the impact of this compound on endothelial cell barrier function.
Investigating this compound-Induced Renal Tubular Cell Injury
This workflow outlines a series of experiments to assess the cytotoxic effects of this compound on renal tubular cells.
Conclusion
This compound is a crucial uremic toxin with significant implications for the health of individuals with chronic kidney disease. Understanding its chemical and physical properties, as well as its biological mechanisms of action, is vital for the development of therapeutic strategies to mitigate its toxic effects. This guide provides a foundational resource for researchers to further investigate the role of this compound in health and disease.
References
- 1. 3-Indolyl-beta-D-glucuronide | C14H15NO7 | CID 2733785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Inodxyl glucuronide (FDB027471) - FooDB [foodb.ca]
- 3. biobasic.com [biobasic.com]
- 4. goldbio.com [goldbio.com]
- 5. This compound, a protein-bound uremic toxin, inhibits hypoxia-inducible factor‒dependent erythropoietin expression through activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Indoxyl Glucuronide and its Relationship with the Gut Microbiome
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoxyl glucuronide is a crucial metabolite at the interface of host and gut microbiome interactions. Derived from the essential amino acid tryptophan, its biosynthesis is a multi-step process involving both microbial and human enzymes. Under normal physiological conditions, this compound is efficiently cleared by the kidneys. However, in the context of renal impairment, particularly in chronic kidney disease (CKD), its accumulation in the serum contributes to the uremic state, where it acts as a protein-bound uremic toxin.[1][2] This guide provides a comprehensive technical overview of the role of the gut microbiome in the production of this compound, its metabolic pathway, its pathological implications, and the experimental methodologies used to study this complex relationship.
The Gut Microbiome and the Genesis of this compound
The journey from dietary tryptophan to this compound begins in the gut lumen, orchestrated by the enzymatic machinery of specific members of the intestinal microbiota.
Microbial Tryptophan Metabolism to Indole
Dietary tryptophan that escapes absorption in the small intestine reaches the colon, where it becomes a substrate for various bacterial species.[3][4] A key enzyme in this process is tryptophanase, which is expressed by a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Bacteroides spp., and Clostridium spp.[3][5] Tryptophanase catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia.[3]
The abundance of indole-producing bacteria is a critical determinant of the subsequent production of indoxyl-derived uremic toxins.[5] Studies have shown an increased relative abundance of indole-producing bacteria, such as Escherichia coli and Bacteroides fragilis, in patients with end-stage renal disease (ESRD).[5]
Host Metabolism of Indole to this compound
Following its production in the gut, indole is absorbed into the portal circulation and transported to the liver. In the liver, it undergoes a two-step detoxification process:
-
Hydroxylation: Cytochrome P450 enzymes, primarily CYP2E1, hydroxylate indole to form indoxyl.[6]
-
Glucuronidation: The enzyme UDP-glucuronosyltransferase (UGT) conjugates indoxyl with glucuronic acid to form this compound.[1][2] This process increases the water solubility of the molecule, facilitating its renal excretion.[1]
An alternative pathway involves the sulfation of indoxyl in the liver to form indoxyl sulfate, another prominent uremic toxin.[7]
The overall metabolic pathway is depicted in the following diagram:
Pathophysiological Role of this compound
This compound is recognized as a uremic toxin that accumulates in patients with CKD.[1][8] While its protein binding is lower than that of indoxyl sulfate, it still contributes to the overall uremic toxicity.[9]
Aryl Hydrocarbon Receptor (AHR) Activation
This compound, along with other tryptophan-derived uremic toxins like indoxyl sulfate and indole-3-acetic acid, is a ligand for the Aryl Hydrocarbon Receptor (AHR).[7][8][10] The AHR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, inflammation, and oxidative stress.[8][11]
Activation of AHR by this compound leads to a cascade of downstream events:
-
Nuclear Translocation: Upon ligand binding, the AHR complex translocates from the cytoplasm to the nucleus.[11]
-
Dimerization: In the nucleus, AHR dimerizes with the AHR nuclear translocator (ARNT).[5]
-
Gene Transcription: The AHR/ARNT complex binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, inducing their transcription.[11] Target genes include those encoding cytochrome P450 enzymes like CYP1A1.[10]
Inhibition of Hypoxia-Inducible Factor (HIF)
This compound has been shown to inhibit the activity of hypoxia-inducible factor (HIF), a key regulator of erythropoietin (EPO) production.[10] This inhibition is mediated through the activation of AHR.[10] By suppressing HIF-dependent EPO expression, this compound can contribute to the renal anemia commonly observed in CKD patients.[10]
Induction of Oxidative Stress
The accumulation of this compound is associated with increased oxidative stress.[7] This can occur through the activation of NADPH oxidase and the generation of reactive oxygen species (ROS).[7][12] This oxidative stress can, in turn, activate pro-inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, contributing to vascular inflammation and endothelial dysfunction.[5][9][12]
Quantitative Data
The following tables summarize the concentrations of this compound and the related uremic toxin, indoxyl sulfate, in various clinical contexts.
| Table 1: Serum Concentrations of this compound in Healthy vs. Uremic Patients | ||
| Patient Group | This compound (μM) | Reference |
| Healthy Controls | Not typically quantified | [1] |
| Undialyzed Uremic Patients | Markedly increased | [9] |
| Hemodialysis Patients | Markedly increased | [9] |
| Continuous Ambulatory Peritoneal Dialysis Patients | Markedly increased | [9] |
| Table 2: Serum Concentrations of Indoxyl Sulfate in Different Stages of Chronic Kidney Disease (CKD) | ||
| CKD Stage | Indoxyl Sulfate (mg/100 ml) | Reference |
| Healthy Controls | 0.113 ± 0.06 | [13] |
| CKD Stage 2 | ~0.2 | [13] |
| CKD Stage 3 | ~0.4 | [13] |
| CKD Stage 4 | ~0.8 | [13] |
| CKD Stage 5 (non-dialysis) | ~1.5 | [13] |
| CKD Stage 5D (dialysis) | ~2.5 | [13] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the link between the gut microbiome and this compound.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound in biological matrices.[14][15]
Protocol Outline:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., isotopically labeled this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, this is typically m/z 308.1 -> 116.1.
-
Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
In Vitro Gut Fermentation Model
This model simulates the conditions of the human colon to study the microbial production of indole from tryptophan.
Protocol Outline:
-
Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.
-
Homogenize the feces in an anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like cysteine-HCl) to create a 10% (w/v) slurry inside an anaerobic chamber.
-
-
Fermentation Setup:
-
Use a batch culture system with sealed anaerobic vials or a continuous culture system like the Simulator of the Human Intestinal Microbial Ecosystem (SHIME).[16]
-
The fermentation medium should be a basal nutrient medium mimicking the colonic environment, containing carbohydrates, proteins, vitamins, and minerals.
-
Supplement the medium with a known concentration of L-tryptophan.
-
-
Inoculation and Incubation:
-
Inoculate the fermentation medium with the fecal slurry (e.g., 5% v/v).
-
Incubate anaerobically at 37°C for a defined period (e.g., 24-48 hours), with gentle agitation.
-
-
Sampling and Analysis:
-
Collect samples at different time points.
-
Analyze the supernatant for indole concentration using methods like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.
-
Animal Models of Chronic Kidney Disease (CKD)
Rodent models are commonly used to study the in vivo effects of uremic toxins.
Protocol Outline (5/6 Nephrectomy Model in Rats):
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Perform a two-step surgery. In the first step, ligate two of the three branches of the left renal artery to induce infarction of two-thirds of the left kidney.
-
One week later, perform a right nephrectomy (removal of the right kidney).
-
Sham-operated animals undergo the same surgical procedures without ligation or nephrectomy.
-
-
Post-operative Care:
-
Provide appropriate analgesia and monitor the animals for recovery.
-
House the animals in standard conditions with free access to food and water.
-
-
Study Period:
-
Allow the CKD to develop over a period of several weeks (e.g., 8-12 weeks).
-
Monitor renal function by measuring serum creatinine and blood urea nitrogen (BUN) levels.
-
-
Sample Collection and Analysis:
-
Collect blood and urine samples at designated time points.
-
Analyze serum for this compound and indoxyl sulfate concentrations using LC-MS/MS.
-
Tissues (e.g., kidney, aorta) can be collected at the end of the study for histological and molecular analysis.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of this compound's role in pathology and a typical experimental workflow to study its effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Stepwise Development of an in vitro Continuous Fermentation Model for the Murine Caecal Microbiota [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. escholarship.org [escholarship.org]
- 9. JCI Insight - Indoxyl sulfate reduces Ito,f by activating ROS/MAPK and NF-κB signaling pathways [insight.jci.org]
- 10. This compound, a protein-bound uremic toxin, inhibits hypoxia-inducible factor‒dependent erythropoietin expression through activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indoxyl Sulfate Induces Apoptosis Through Oxidative Stress and Mitogen-Activated Protein Kinase Signaling Pathway Inhibition in Human Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serum Indoxyl Sulfate Is Associated with Vascular Disease and Mortality in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A specifically designed multi-biotic reduces uremic toxin generation and improves kidney function - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Indoxyl Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoxyl glucuronide, a gut-derived uremic toxin, has emerged as a significant molecule of interest in the pathophysiology of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details its metabolic pathway, its role in the progression of renal disease, and its impact on various physiological processes, including erythropoiesis. This document summarizes quantitative data, outlines key experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community.
Introduction
This compound is an organic compound that belongs to the class of O-glucuronides, where the indoxyl aglycone is linked to a glucuronic acid moiety through an O-glycosidic bond. It is a natural human metabolite generated in the liver during the detoxification of indole, a product of tryptophan metabolism by intestinal bacteria. While efficiently cleared by healthy kidneys, this compound accumulates in patients with chronic kidney disease (CKD), where it is recognized as a protein-bound uremic toxin[1]. Its accumulation is associated with the progression of CKD and its complications, making it a molecule of significant clinical and research interest.
Discovery and History
The history of this compound is intertwined with the broader history of uremic toxin research, which began with the identification of urea in the 17th century. However, the specific identification and characterization of this compound occurred much more recently, driven by advancements in analytical chemistry.
A pivotal moment in the history of this compound was its first synthesis in 1988 by Ley et al .[2][3] They developed an eight-step synthesis process to create the compound for use as a novel chromogenic reagent for the specific detection of Escherichia coli, which produces the enzyme β-glucuronidase[2][3]. This application outside the field of nephrology marked its initial entry into the scientific literature.
Its significance as a uremic toxin began to be unveiled in the mid-1990s. In 1994, Agatsuma and colleagues identified indoxyl-β-D-glucuronide as a primary emitter of low-level chemiluminescence in the plasma of hemodialysis patients[4]. This was a crucial step in recognizing its presence in uremic individuals. Two years later, in 1996, Niwa and his team quantified the accumulation of indoxyl-β-D-glucuronide in the serum of uremic patients, solidifying its status as a uremic retention solute[1][5]. Their work also demonstrated that its production could be suppressed by an oral sorbent, AST-120, which adsorbs indole in the intestine[1][5][6].
Subsequent research has focused on elucidating the biological effects of this compound, particularly its role in the pathogenesis of renal anemia through the inhibition of erythropoietin (EPO) production via activation of the aryl hydrocarbon receptor (AHR)[7].
Metabolic Pathway
The generation of this compound is a multi-step process involving both the gut microbiome and host metabolism.
-
Intestinal Phase: Dietary tryptophan is metabolized by the enzyme tryptophanase, present in certain gut bacteria (e.g., E. coli), to produce indole.
-
Absorption and Hepatic Metabolism: Indole is absorbed from the intestine into the bloodstream and transported to the liver. In hepatocytes, indole is first hydroxylated to form indoxyl.
-
Glucuronidation: Indoxyl is then conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase to form the more water-soluble this compound.
-
Renal Excretion: In individuals with normal kidney function, this compound is efficiently excreted in the urine. In CKD, impaired renal clearance leads to its accumulation in the blood.
Quantitative Data
The concentration of this compound is significantly elevated in patients with CKD compared to healthy individuals.
| Parameter | Healthy Individuals | CKD Stage 3-5 (Pre-dialysis) | Hemodialysis Patients | Reference |
| Serum this compound | Not typically detected or at very low levels | Markedly increased | Markedly increased | [1] |
| Normal Blood Concentration | 4.07 +/- 1.68 µM | - | - | |
| Serum Indoxyl Sulfate (for comparison) | 0.113 ± 0.06 mg/100 ml | Increases with CKD stage | Highest levels | [8][9] |
Note: Specific mean concentrations for this compound across different CKD stages are not as extensively reported as for indoxyl sulfate. However, studies consistently show a marked increase with declining renal function.
Key Experimental Protocols
Synthesis of Indoxyl-β-D-glucuronide (Ley et al., 1988)
The first synthesis of indoxyl-β-D-glucuronide was a multi-step process designed to produce the compound as a chromogenic substrate.
Methodology: The synthesis involved an eight-step process starting from D-glucuronolactone, anthranilic acid, and chloroacetic acid[2][3]. While the detailed step-by-step protocol is extensive, the key transformations involved the formation of the indoxyl moiety and its subsequent glycosylation with a protected glucuronic acid derivative, followed by deprotection to yield the final product. More recent synthetic procedures have also been described, often involving the glucosidation of N-acetyl indolinones with acetobromo-α-D-glucuronic acid methyl ester[10].
Quantification of this compound in Uremic Serum (Niwa et al., 1996)
This study was one of the first to quantify this compound in the serum of uremic patients.
Methodology:
-
Sample Preparation: Serum samples were used directly without deproteinization for HPLC analysis.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Chromatographic Conditions:
-
Column: Internal-surface reversed-phase column.
-
Mobile Phase: A gradient of solution A and solution B was used.
-
Detection: Fluorescence was monitored at an excitation wavelength of 295 nm and an emission wavelength of 390 nm.
-
-
Quantification: The concentration of indoxyl-β-D-glucuronide was determined by comparing the peak area to that of a known standard. The limit of quantification was reported as 0.63 pmol/L[5].
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Modern quantification of this compound and other uremic toxins often employs the high sensitivity and specificity of LC-MS/MS.
Methodology:
-
Sample Preparation: Protein precipitation is performed on serum samples using a solvent like methanol. The sample is then centrifuged, and the supernatant is collected for analysis[11].
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Separation: A reversed-phase column (e.g., C18) is typically used to separate this compound from other serum components.
-
Mass Spectrometry Detection: The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect the parent ion of this compound and its characteristic fragment ions, allowing for highly selective and sensitive quantification[12][13][14].
Biological Effects and Signaling Pathways
This compound is not an inert bystander; it exerts biological effects that contribute to the pathophysiology of CKD.
Inhibition of Erythropoietin (EPO) Production
One of the most significant discoveries regarding this compound is its ability to inhibit the production of erythropoietin (EPO), a hormone essential for red blood cell production. This contributes to the renal anemia commonly seen in CKD patients.
Signaling Pathway: this compound activates the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. This activation leads to the inhibition of Hypoxia-Inducible Factor (HIF)-dependent EPO expression[7].
Experimental Evidence:
-
Studies using EPO-producing HepG2 cells have shown that this compound, at concentrations similar to those found in CKD patients, inhibits the expression of EPO mRNA induced by hypoxia or cobalt chloride (a hypoxia mimetic)[7].
-
This compound was also shown to induce the expression of CYP1A1 mRNA, a target gene of AHR, and promote the nuclear translocation of the AHR protein[7].
-
The inhibitory effect of this compound on HIF activation was abolished by a pharmacological antagonist of AHR, confirming the central role of this receptor in the signaling cascade[7].
Conclusion
The journey of this compound from a chromogenic reagent for microbiology to a recognized uremic toxin highlights the continuous evolution of our understanding of the complex interplay between the gut microbiome, host metabolism, and disease. Its discovery and subsequent characterization have provided valuable insights into the pathophysiology of CKD, particularly renal anemia. Further research into the precise molecular mechanisms of this compound-mediated toxicity and the development of targeted therapies to mitigate its effects hold promise for improving the clinical outcomes of patients with chronic kidney disease. This technical guide serves as a foundational resource for researchers dedicated to advancing this critical area of study.
References
- 1. Accumulation of indoxyl-beta-D-glucuronide in uremic serum: suppression of its production by oral sorbent and efficient removal by hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Indoxyl-beta-D-glucuronide, the primary emitter of low-level chemiluminescence in plasma of hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 7. This compound, a protein-bound uremic toxin, inhibits hypoxia-inducible factor‒dependent erythropoietin expression through activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum Indoxyl Sulfate Is Associated with Vascular Disease and Mortality in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p‐cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Indolyl-beta-D-glucuronide | C14H15NO7 | CID 2733785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Indoxyl glucuronide's role in cellular processes.
An In-depth Technical Guide on the Role of Indoxyl Glucuronide in Cellular Processes
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (IG) is a metabolite derived from the dietary amino acid tryptophan. Tryptophan is first metabolized by intestinal bacteria into indole, which is absorbed into the bloodstream and subsequently metabolized in the liver. A primary metabolic pathway for indole is glucuronidation, a Phase II detoxification process catalyzed by UDP-glucuronyltransferase enzymes, resulting in the formation of this compound. Under normal physiological conditions, IG is readily excreted by the kidneys.
However, in the context of chronic kidney disease (CKD), impaired renal function leads to the systemic accumulation of IG, classifying it as a protein-bound uremic toxin.[1][2] While often studied alongside its more prominent counterpart, indoxyl sulfate (IS), emerging evidence indicates that IG possesses distinct biological activities and contributes significantly to the pathophysiology of CKD, particularly through its interaction with specific cellular signaling pathways. This document provides a technical overview of the known cellular roles of this compound, focusing on its molecular mechanisms, pathophysiological consequences, and the experimental methodologies used for its study.
Core Cellular Mechanism: Aryl Hydrocarbon Receptor (AhR) Activation
The primary mechanism through which this compound exerts its biological effects is the activation of the Aryl Hydrocarbon Receptor (AhR).[1] AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family, historically known for mediating the toxic effects of environmental pollutants like dioxins.[3][4]
The activation sequence is as follows:
-
Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. This compound, acting as an endogenous ligand, enters the cell and binds to AhR.[1]
-
Nuclear Translocation: Ligand binding induces a conformational change, causing AhR to dissociate from its chaperone complex and translocate into the nucleus.[1][4]
-
Dimerization and DNA Binding: In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[5][6]
-
Gene Transcription: Binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes such as Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[1][5][6]
The induction of CYP1A1 mRNA is a hallmark of AhR activation and is frequently used as an experimental biomarker to confirm the engagement of this pathway by IG.[1]
Key Pathophysiological Roles of this compound
Inhibition of Hypoxia-Inducible Factor (HIF) and Erythropoietin (EPO) Production
A significant consequence of IG-mediated AhR activation is the impairment of erythropoietin (EPO) production, a key contributor to renal anemia in CKD patients.[1] This occurs through a direct negative cross-talk between the AhR and the Hypoxia-Inducible Factor (HIF) signaling pathways.
Under hypoxic (low oxygen) conditions, the HIF-α subunit is stabilized, translocates to the nucleus, and dimerizes with HIF-β (which is the same protein as ARNT). The HIF-α/ARNT complex then binds to Hypoxia Response Elements (HREs) to drive the expression of genes like EPO.[1]
This compound disrupts this process. The activated AhR/ARNT complex competes for the limited pool of ARNT, thereby reducing the formation of the functional HIF-α/ARNT transcription factor. This competition effectively suppresses HIF-dependent gene expression, including the production of EPO.[1] Studies have demonstrated that IG, at concentrations found in the blood of CKD patients, inhibits the transcriptional activation of HIF and subsequent EPO mRNA expression in EPO-producing HepG2 cells.[1] This effect is abolished by the use of a pharmacological AhR antagonist, confirming the central role of AhR in this inhibitory process.[1]
Caption: IG activates AhR, leading to competition for ARNT and inhibition of HIF-driven EPO synthesis.
Contribution to Endothelial Dysfunction and Vascular Injury
This compound is one of several uremic toxins that contribute to the total "AhR activating potential" (AhR-AP) in the serum of CKD patients.[5][6] Elevated AhR-AP is associated with endothelial dysfunction and an increased risk of cardiovascular events.[5][6] While many studies in this area focus on indoxyl sulfate (IS), the role of IG as an AhR agonist implicates it in the same deleterious processes.[5][6] AhR activation in endothelial cells is linked to pro-inflammatory responses, oxidative stress, and impaired endothelial repair mechanisms, which collectively contribute to the progression of atherosclerosis and vascular calcification.[3][5][7]
Quantitative Data Summary
Quantitative data from in vitro and clinical studies are crucial for understanding the potency and clinical relevance of this compound.
Table 1: Effects of this compound in In Vitro Cellular Models
| Cell Line | IG Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| HepG2 | Similar to CKD blood levels | - | Inhibited cobalt chloride-induced EPO mRNA expression. | [1] |
| HepG2 | Similar to CKD blood levels | - | Inhibited transcriptional activation of HIF. | [1] |
| HepG2 | - | - | Induced CYP1A1 mRNA expression. |[1] |
Table 2: Serum Concentrations of this compound
| Patient Group | Serum Concentration | Comments | Reference |
|---|---|---|---|
| Undialyzed Uremic Patients | Markedly Increased | - | [2] |
| Hemodialysis Patients | Markedly Increased | Efficiently removed by hemodialysis. | [2] |
| CAPD Patients | Markedly Increased | - | [2] |
| Healthy Individuals | Undetectable / Very Low | Baseline levels. |[8] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of this compound's effects.
Protocol 1: Assessment of IG's Effect on HIF-Dependent Gene Expression
This protocol details an in vitro experiment to determine if IG inhibits hypoxia-inducible gene expression via AhR.
-
Cell Culture:
-
Culture human hepatoma (HepG2) cells, known to produce EPO, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Experimental Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Induce a hypoxic state by treating cells with a hypoxia mimetic, such as cobalt chloride (CoCl₂), at a final concentration of 100-150 µM for 24 hours. Alternatively, place cells in a hypoxic chamber (1% O₂).
-
Concurrently, treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500 µM).
-
For mechanism validation, pre-treat a subset of cells with an AhR antagonist (e.g., CH-223191, 10 µM) for 1 hour before adding IG and CoCl₂.
-
-
RNA Extraction and Quantitative PCR (qPCR):
-
After 24 hours, wash cells with PBS and lyse using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix on a real-time PCR system. Use primers specific for EPO, CYP1A1 (as a positive control for AhR activation), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Caption: Experimental workflow for analyzing IG's effect on gene expression in cell culture.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a method for accurately measuring IG levels in biological matrices like serum or plasma.[9]
-
Sample Preparation (Protein Precipitation):
-
Thaw biological samples (serum, plasma) on ice.
-
To a 50 µL aliquot of the sample, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 150 x 2.0 mm, 2.1 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a suitable gradient to separate IG from other matrix components (e.g., 10% B to 70% B over 3 minutes).
-
Flow Rate: 0.30 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode (optimization required).
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Define specific precursor-to-product ion transitions for this compound and the internal standard. For IG (C₁₄H₁₅NO₇, MW: 309.27), this would involve selecting the precursor ion (e.g., [M-H]⁻ at m/z 308.1) and a characteristic fragment ion.
-
Quantification: Generate a standard curve using known concentrations of a certified this compound standard. Quantify the amount of IG in the samples by comparing its peak area ratio (relative to the internal standard) against the standard curve.
-
Conclusion
This compound is a clinically relevant uremic toxin that actively contributes to cellular dysfunction, primarily through the activation of the Aryl Hydrocarbon Receptor. Its role in suppressing EPO production provides a direct molecular link to the pathogenesis of renal anemia in CKD. Furthermore, as a component of the total AhR-activating uremic serum, it is implicated in the broader cardiovascular complications associated with chronic kidney disease. Further research focusing on the specific transporters responsible for its cellular uptake and its distinct effects compared to other uremic toxins will be crucial for developing targeted therapeutic strategies to mitigate its toxicity in patients with renal impairment.
References
- 1. This compound, a protein-bound uremic toxin, inhibits hypoxia-inducible factor‒dependent erythropoietin expression through activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation of indoxyl-beta-D-glucuronide in uremic serum: suppression of its production by oral sorbent and efficient removal by hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of aryl hydrocarbon receptor mediates indoxyl sulfate-induced monocyte chemoattractant protein-1 expression in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. How do Uremic Toxins Affect the Endothelium? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoxyl Sulfate, a Uremic Endotheliotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
The Impact of Diet on Indoxyl Glucuronide Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoxyl glucuronide is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD), contributing to the progression of renal and cardiovascular complications. Its precursor, indole, is derived from the metabolism of dietary tryptophan by the gut microbiota. This technical guide provides an in-depth analysis of the impact of dietary interventions on this compound levels. It summarizes the current understanding of the metabolic pathways, presents available quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes key biological processes. The evidence indicates that dietary modifications, particularly adjustments in protein and fiber intake, can significantly influence the production of indole and subsequently the circulating levels of its metabolites, including this compound. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target the gut-kidney axis in health and disease.
Introduction
This compound is an endogenous human metabolite generated in the liver from indoxyl via the action of UDP-glucuronosyltransferase (UGT) enzymes. Glucuronidation is a major pathway for the detoxification and excretion of various substances. However, in the context of renal impairment, this compound, along with the more extensively studied indoxyl sulfate, accumulates in the bloodstream and is recognized as a uremic toxin.
The production of this compound is intrinsically linked to diet and the gut microbiome. Dietary tryptophan, an essential amino acid, is metabolized by tryptophanase-containing bacteria in the intestine to produce indole.[1] This indole is then absorbed and transported to the liver, where it undergoes phase II metabolism to form indoxyl sulfate and this compound.[1] Given this pathway, dietary interventions that modulate the availability of tryptophan or alter the composition and metabolic activity of the gut microbiota present a promising strategy for reducing the production of these uremic toxins.
This guide will systematically review the scientific evidence supporting the role of diet in modulating this compound levels, with a focus on quantitative outcomes, experimental methodologies, and the underlying biological mechanisms.
Metabolic Pathway of this compound Formation
The formation of this compound is a multi-step process involving both the gut microbiota and host metabolism. The key steps are outlined below and visualized in the accompanying diagram.
-
Dietary Tryptophan Ingestion: Tryptophan, an essential amino acid, is obtained from dietary proteins.
-
Microbial Metabolism of Tryptophan to Indole: In the colon, unabsorbed tryptophan is metabolized by various bacterial species possessing the enzyme tryptophanase, leading to the production of indole.
-
Indole Absorption: Indole is absorbed from the gut into the portal circulation.
-
Hepatic Metabolism to Indoxyl: In the liver, indole is hydroxylated by cytochrome P450 enzymes to form indoxyl.
-
Glucuronidation of Indoxyl: Indoxyl is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT1A9 and UGT2B7, to form this compound.[2]
-
Circulation and Excretion: this compound is released into the bloodstream, where it is partially protein-bound, and is normally excreted by the kidneys. In CKD, its clearance is impaired, leading to accumulation.
Metabolic pathway of this compound formation.
Impact of Dietary Interventions on this compound and Related Metabolites
While direct quantitative data on the impact of diet on this compound are limited, a significant body of research exists for the closely related and more abundant uremic toxin, indoxyl sulfate. Given that both compounds share the same precursor, indole, the effects of diet on indoxyl sulfate levels are highly indicative of the expected effects on this compound.
Protein Intake
High dietary protein intake, and consequently high tryptophan intake, is associated with increased production of indole by the gut microbiota, leading to higher levels of circulating indoxyl sulfate.[3] Conversely, restricting dietary protein has been shown to reduce indoxyl sulfate levels.
Table 1: Effect of Protein Intake on Indoxyl Sulfate Levels
| Study (Reference) | Participants | Intervention | Duration | Key Findings |
| Marzocco et al. (2013)[4][5] | 32 CKD patients (not on dialysis) | Crossover trial: Very-low-protein diet (VLPD; 0.3 g/kg/day) with ketoanalogues vs. Low-protein diet (LPD; 0.6 g/kg/day) | 1 week for each diet | VLPD resulted in a significant 37% reduction in serum indoxyl sulfate levels compared to LPD.[5] |
Fiber Intake
Dietary fiber can influence the gut microbiota composition and activity, promoting the growth of saccharolytic bacteria over proteolytic bacteria. This shift in microbial metabolism can lead to a decrease in the production of indole from tryptophan.
Table 2: Effect of Fiber Intake on Indoxyl Sulfate Levels
| Study (Reference) | Participants | Intervention | Duration | Key Findings |
| Sirich et al. (2014)[6] | 56 hemodialysis patients | Randomized controlled trial: Resistant starch (a type of dietary fiber) supplement vs. control starch | 6 weeks | The fiber group had a significant median reduction of 29% in the unbound, free plasma level of indoxyl sulfate.[6] |
| Rossi et al. (2015)[7] | 40 CKD patients | Cross-sectional study | N/A | A lower dietary protein-to-fiber ratio was associated with lower total serum indoxyl sulfate levels.[7] |
| Low-protein diet with inulin study (2023)[8] | 54 CKD patients | Randomized controlled trial: Low-protein diet with 10g inulin vs. low-protein diet alone | Not specified | The inulin-supplemented group showed a significant decrease in serum indoxyl sulfate levels compared to the control group.[8] |
Direct Measurement of this compound
One study directly measured this compound in uremic patients and assessed the impact of an oral adsorbent, AST-120, which works by adsorbing indole in the gut.
Table 3: Effect of an Oral Adsorbent on this compound Levels
| Study (Reference) | Participants | Intervention | Duration | Key Findings |
| Niwa et al. (1996)[9] | Undialyzed uremic patients | Oral sorbent (AST-120) administration | Not specified | AST-120 markedly decreased serum and urine levels of both this compound and indoxyl sulfate.[9] |
Experimental Protocols
This section details the methodologies from key studies to provide a framework for designing and interpreting experiments in this field.
Clinical Trial of a Very-Low-Protein Diet
-
Study Design: A prospective, randomized, controlled crossover study.[5]
-
Participants: 32 patients with chronic kidney disease not yet on dialysis were randomized into two groups.[5]
-
Intervention:
-
Sample Collection: Blood samples were collected at baseline and at the end of each one-week dietary period.[5]
-
Analytical Method: Serum indoxyl sulfate levels were measured. The specific analytical method was not detailed in the abstract but is typically performed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Clinical Trial of Dietary Fiber Supplementation
-
Study Design: A randomized controlled trial.[6]
-
Participants: 56 patients on maintenance hemodialysis.[6]
-
Intervention: Participants were randomly assigned to receive daily supplements of either resistant starch or a control starch for 6 weeks.[6]
-
Sample Collection: Plasma samples were collected at baseline and at the end of the 6-week intervention.[6]
-
Analytical Method: Plasma indoxyl sulfate levels were measured.[6]
Quantification of this compound and Indoxyl Sulfate
-
Analytical Technique: High-performance liquid chromatography (HPLC) with fluorescence detection is a common method.[9] More modern and sensitive methods utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Sample Preparation (for LC-MS/MS):
-
Protein Precipitation: Plasma or serum samples are typically treated with an organic solvent like acetonitrile to precipitate proteins.[10]
-
Centrifugation: The mixture is centrifuged to separate the protein pellet from the supernatant containing the analytes.[10]
-
Dilution: The supernatant may be diluted with a suitable buffer before injection into the LC-MS/MS system.[10]
-
Internal Standard: An isotope-labeled internal standard is often added at the beginning of the sample preparation process for accurate quantification.[10]
-
-
Chromatographic Separation: A C18 reverse-phase column is commonly used to separate this compound and indoxyl sulfate from other components in the sample.[10]
-
Mass Spectrometric Detection: Detection is typically performed in negative electrospray ionization mode using selected reaction monitoring (SRM) for high specificity and sensitivity.[10]
Signaling Pathways and Logical Relationships
The impact of diet on this compound levels is mediated through the gut-kidney axis. Dietary components influence the gut microbiota, which in turn affects the production of indole. The liver then metabolizes indole into indoxyl sulfate and this compound.
Influence of dietary protein and fiber on this compound levels.
Conclusion and Future Directions
The available evidence strongly suggests that dietary interventions can modulate the levels of indoxyl-derived uremic toxins. Low-protein diets and high-fiber diets appear to be effective in reducing the production of indole by the gut microbiota, thereby lowering the substrate available for the synthesis of this compound and indoxyl sulfate in the liver.
However, there is a clear need for more research that directly quantifies the impact of various dietary interventions on this compound levels specifically. Future clinical trials should include the measurement of both this compound and indoxyl sulfate to better understand the differential effects of diet on their formation and the potential clinical implications of altering their ratio. Furthermore, detailed characterization of the gut microbiome in response to these dietary changes will provide crucial insights into the mechanisms underlying the observed effects.
For drug development professionals, targeting the gut microbial production of indole through dietary modulation or novel therapeutics represents a promising strategy to reduce the burden of uremic toxins in patients with chronic kidney disease.
References
- 1. UREMIC TOXICITY OF INDOXYL SULFATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoxyl Sulfate—Review of Toxicity and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Very low protein diet reduces indoxyl sulfate levels in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Increasing Dietary Fiber on Plasma Levels of Colon-Derived Solutes in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary protein-fiber ratio associates with circulating levels of indoxyl sulfate and p-cresyl sulfate in chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-protein diet supplemented with inulin lowers protein-bound toxin levels in patients with stage 3b-5 chronic kidney disease: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accumulation of indoxyl-beta-D-glucuronide in uremic serum: suppression of its production by oral sorbent and efficient removal by hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Indoxyl Glucuronide: A Uremic Toxin's Role in Aryl Hydrocarbon Receptor Activation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Indoxyl glucuronide (IG) is a protein-bound uremic toxin that accumulates in the serum of patients with chronic kidney disease (CKD).[1] Derived from the metabolism of dietary tryptophan by gut microbiota and subsequent glucuronidation in the liver, IG has emerged as a significant bioactive molecule. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound activates the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor implicated in a range of physiological and pathological processes. Understanding this interaction is critical for researchers and drug development professionals seeking to mitigate the toxic effects of uremic solutes and explore the AHR as a therapeutic target in CKD and other conditions.
Recent evidence has solidified the role of indoxyl derivatives as endogenous ligands for the AHR.[2][3] While much of the focus has been on the related uremic toxin indoxyl sulfate (IS), studies have demonstrated that this compound also functions as an AHR agonist, contributing to the complex pathophysiology of uremia.[1] This guide will delineate the signaling pathways, present quantitative data on AHR activation by IG, and provide detailed experimental protocols for investigating this interaction.
The Aryl Hydrocarbon Receptor Signaling Pathway
The canonical AHR signaling pathway is initiated by the binding of a ligand, such as this compound, to the AHR in the cytoplasm. The AHR is part of a cytosolic protein complex that includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and p23.[4] Ligand binding induces a conformational change in the AHR, leading to its translocation into the nucleus.
In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes.[4] This binding event initiates the transcription of a battery of genes, most notably members of the cytochrome P450 family, including CYP1A1, CYP1A2, and CYP1B1.[3][5]
Quantitative Data on AHR Activation by this compound
Studies have quantified the effects of this compound on AHR activation, primarily through the induction of its target genes. The following table summarizes key quantitative findings from the literature.
| Cell Line | This compound Concentration | Endpoint Measured | Result | Reference |
| HepG2 | 100 µM | CYP1A1 mRNA expression | Significant induction | [1] |
| HepG2 | 100 µM | EPO mRNA expression (hypoxia-mimetic induced) | Inhibition | [1] |
| HepG2 | 10-100 µM | HIF transcriptional activation (hypoxia-mimetic induced) | Inhibition | [1] |
Experimental Protocols
AHR Reporter Gene Assay
This assay is a common and effective method for screening and quantifying the activation of the AHR by compounds like this compound.[6][7] It utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing XREs.[7]
Materials:
-
AHR reporter cell line (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter plasmid)[3]
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Positive control (e.g., TCDD or MeBio)[8]
-
96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the AHR reporter cells into a 96-well plate at a density that will achieve 70-80% confluency on the day of treatment.[7]
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.[7]
-
Cell Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound, vehicle control, or positive control to the respective wells.[8]
-
Incubation: Incubate the plate for a specified period (e.g., 22-24 hours).[8]
-
Cell Lysis: After incubation, wash the cells with PBS and add a passive lysis buffer. Incubate for 15-20 minutes at room temperature with gentle shaking.[7]
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate and measure luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.[7]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if a control plasmid is used). Express the results as fold induction over the vehicle control.[7]
Quantification of AHR Target Gene Expression by qPCR
This method directly measures the transcriptional upregulation of AHR target genes, such as CYP1A1, in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HepG2)[1]
-
Cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat them with various concentrations of this compound as described in the reporter gene assay protocol.
-
RNA Extraction: After the treatment period, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control group.
Downstream Effects of this compound-Mediated AHR Activation
The activation of the AHR by this compound has been linked to several downstream biological effects, particularly in the context of CKD. One significant consequence is the inhibition of hypoxia-inducible factor (HIF)-dependent erythropoietin (EPO) expression.[1] This contributes to the renal anemia commonly observed in CKD patients.[1] The mechanism involves the AHR-mediated suppression of HIF transcriptional activity.[1] Blockade of the AHR with an antagonist, such as CH-223191, has been shown to abolish this inhibitory effect of this compound.[1]
Conclusion
This compound is a clinically relevant uremic toxin that acts as an agonist for the aryl hydrocarbon receptor. Its activation of the AHR signaling pathway contributes to the pathophysiology of chronic kidney disease, notably by impairing erythropoietin production. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular mechanisms of this compound and to screen for potential therapeutic interventions that target the AHR. A deeper understanding of the role of this compound and other uremic toxins in AHR activation is paramount for the development of novel strategies to improve the health outcomes of patients with CKD.
References
- 1. This compound, a protein-bound uremic toxin, inhibits hypoxia-inducible factor‒dependent erythropoietin expression through activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The uremic toxin 3-indoxyl sulfate is a potent endogenous agonist for the human aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aryl Hydrocarbon Receptor Activation and Tissue Factor Induction by Fluid Shear Stress and Indoxyl Sulfate in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
Methodological & Application
Measuring Indoxyl Glucuronide in Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoxyl glucuronide is a significant uremic toxin that accumulates in the plasma of patients with chronic kidney disease (CKD). It is a metabolite of dietary tryptophan, formed in the liver through glucuronidation of indoxyl. Monitoring the levels of this compound in plasma is crucial for understanding the progression of CKD and for the development of therapeutic interventions. This document provides detailed application notes and protocols for the accurate quantification of this compound in plasma samples using state-of-the-art analytical techniques.
Metabolic Pathway of this compound
This compound is formed from the dietary amino acid tryptophan through a series of metabolic steps involving the gut microbiota and hepatic enzymes. Tryptophan is first metabolized to indole by intestinal bacteria. Indole is then absorbed into the bloodstream and transported to the liver, where it is hydroxylated to form indoxyl. Finally, indoxyl is conjugated with glucuronic acid by the enzyme UDP-glucuronyltransferase (UGT) to form this compound, which is then released into circulation.[1]
Caption: Metabolic pathway of this compound formation.
Analytical Methodologies
The two primary methods for the quantification of this compound in plasma are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). UPLC-MS/MS is generally considered the gold standard due to its superior sensitivity and selectivity.
I. UPLC-MS/MS Method
This method allows for the highly sensitive and specific quantification of this compound.
Experimental Workflow
Caption: UPLC-MS/MS experimental workflow for this compound.
Protocol
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | This compound: Precursor ion (m/z) 308.1 -> Product ion (m/z) 132.0 Note: These transitions should be optimized for the specific instrument used. |
| Internal Standard | Use a stable isotope-labeled this compound and monitor its specific transition. |
3. Method Validation
As this compound is an endogenous compound, method validation should follow FDA and EMA guidelines for bioanalytical method validation, with special considerations for endogenous analytes.[2][3][4][5] This involves using a surrogate matrix (e.g., stripped plasma or a buffered solution with bovine serum albumin) for the calibration curve and quality control (QC) samples prepared in the authentic matrix.
Quantitative Data Summary (UPLC-MS/MS)
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 50 µM |
| Lower Limit of Quantitation (LLOQ) | 0.1 µM |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
II. HPLC with Fluorescence Detection Method
This method is a cost-effective alternative to LC-MS/MS, though it may have lower sensitivity and be more susceptible to interferences.
Protocol
1. Sample Preparation
The same protein precipitation protocol as for the UPLC-MS/MS method can be used.
2. HPLC Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC system with a fluorescence detector |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of a buffer (e.g., sodium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation Wavelength: ~280 nm Emission Wavelength: ~340 nm Note: Wavelengths should be optimized. |
Quantitative Data Summary (HPLC-Fluorescence)
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 100 µM |
| Lower Limit of Quantitation (LLOQ) | 0.5 µM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 90% |
Sample Handling and Stability
The stability of glucuronide metabolites in plasma is a critical consideration to ensure accurate quantification.
-
Blood Collection: Collect blood in EDTA- or heparin-containing tubes.
-
Plasma Separation: Separate plasma from whole blood by centrifugation as soon as possible after collection.
-
Storage:
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as they can lead to degradation of the analyte. It is recommended not to exceed three freeze-thaw cycles.[6]
Conclusion
The accurate measurement of this compound in plasma is essential for advancing our understanding of its role in the pathophysiology of chronic kidney disease. The UPLC-MS/MS method offers the highest sensitivity and specificity and is recommended for clinical research and drug development applications. The HPLC-fluorescence method provides a reliable and more accessible alternative for routine monitoring. Proper sample handling and adherence to validated protocols are paramount for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. nalam.ca [nalam.ca]
- 5. Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Indoxyl Glucuronide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of indoxyl glucuronide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a gut-derived uremic toxin, is a key biomarker in studies related to chronic kidney disease (CKD) and other metabolic disorders. The described protocol employs a straightforward protein precipitation for sample preparation, followed by rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the accuracy, precision, and sensitivity required for clinical research and drug development applications.
Introduction
This compound is a metabolite of tryptophan, produced through the metabolic activity of gut microbiota and subsequent hepatic conjugation.[1][2] In individuals with compromised renal function, this and other uremic toxins can accumulate in the bloodstream, contributing to the progression of chronic kidney disease and its associated cardiovascular complications.[3][4] Accurate and reliable quantification of this compound is therefore crucial for researchers and scientists in understanding the pathophysiology of CKD and for professionals in drug development targeting the modulation of uremic toxin levels.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range.[4][5] This application note provides a detailed protocol for the determination of this compound in human plasma, from sample preparation to data acquisition and analysis.
Experimental
Materials and Reagents
-
This compound certified reference standard
-
Indoxyl-d4 glucuronide (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.[6][7][8][9]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., indoxyl-d4 glucuronide at 100 ng/mL).
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 2,000 x g for 5 minutes.
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column, providing good retention and peak shape for the analyte.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a good starting point and should be optimized for specific instrumentation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for this compound and a potential internal standard are listed in Table 1. The precursor ion for this compound is its deprotonated molecule [M-H]-, and the product ion results from the loss of the glucuronic acid moiety.[10][11][12]
-
Collision Energy (CE): Collision energies should be optimized for the specific instrument to achieve maximum signal intensity for each transition.[13][14][15]
-
Source Parameters: Parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas should be optimized according to the manufacturer's recommendations.
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 308.1 | 132.0 | 100 | Optimize |
| Indoxyl-d4 Glucuronide (IS) | 312.1 | 136.0 | 100 | Optimize |
Results and Discussion
Method Performance
The performance of the LC-MS/MS method should be evaluated through a comprehensive validation study in accordance with regulatory guidelines. Key validation parameters are summarized in Table 2. The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions.
Table 2: Summary of Method Performance Characteristics
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Calibration Range | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | Monitored and compensated for by the internal standard. |
| Recovery | > 85% |
Visualizations
Tryptophan Metabolism and this compound Formation
The following diagram illustrates the metabolic pathway from dietary tryptophan to the formation of this compound.
Caption: Metabolic pathway of tryptophan to this compound.
Experimental Workflow for this compound Quantification
The diagram below outlines the key steps in the analytical workflow for quantifying this compound in plasma samples.
Caption: Experimental workflow for this compound analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the high selectivity of the mass spectrometric detection make this method suitable for high-throughput analysis in clinical research and drug development settings. The accurate measurement of this compound can aid in a better understanding of its role in the pathophysiology of chronic kidney disease and in the evaluation of new therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. Tryptophan: Its Metabolism along the Kynurenine, Serotonin, and Indole Pathway in Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitative analysis of uremic toxins by LC-MS/MS with a reversed-phase/cation-exchange/anion-exchange tri-modal mixed-mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ionization and collision induced dissociation of steroid bisglucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for the Detection of Indoxyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoxyl glucuronide is a significant uremic toxin derived from the metabolism of dietary tryptophan. In individuals with chronic kidney disease (CKD), impaired renal clearance leads to the accumulation of this compound, which is associated with the progression of renal damage and cardiovascular complications. The quantification of this compound in biological samples is crucial for research into CKD pathogenesis, drug development, and monitoring of disease progression.
While direct commercial ELISA kits for this compound are not widely available, a competitive enzyme-linked immunosorbent assay (ELISA) remains a viable and sensitive method for its detection. These application notes provide a detailed protocol and performance characteristics for a hypothetical, yet scientifically plausible, competitive ELISA for this compound. The provided data is based on typical performance characteristics of ELISAs for similar small molecules, such as indoxyl sulfate.
Biological Significance and Signaling Pathway
This compound, along with the related toxin indoxyl sulfate, is known to activate the aryl hydrocarbon receptor (AhR). AhR is a ligand-activated transcription factor that plays a role in cellular responses to environmental toxins. Upon binding, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA. This binding initiates the transcription of target genes, including those involved in inflammation and oxidative stress, contributing to the pathophysiology of CKD.
Principle of the Competitive ELISA
This assay is a competitive ELISA designed for the quantitative measurement of this compound. The microtiter plate is pre-coated with an this compound antigen. During the assay, this compound in the sample competes with a fixed amount of biotinylated anti-indoxyl glucuronide antibody for binding sites. The amount of biotinylated antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. The bound biotinylated antibody is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Materials and Methods
Required Materials (Not Provided)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Graduated cylinders
-
Tubes for sample and standard dilutions
-
Vortex mixer
-
Absorbent paper
Assay Performance Characteristics
The following tables summarize the expected performance characteristics of a competitive ELISA for this compound, based on data from validated indoxyl sulfate ELISA kits.
Table 1: Assay Parameters
| Parameter | Value |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Urine, Cell Culture Supernatants |
| Detection Range | 1.5 - 100 ng/mL |
| Sensitivity | < 1.0 ng/mL |
| Assay Time | ~ 2 hours |
Table 2: Precision
| Parameter | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low Control | < 10% | < 10% |
| Medium Control | < 10% | < 10% |
| High Control | < 10% | < 10% |
Table 3: Recovery
| Sample Type | Spiked Concentration | Average Recovery (%) |
| Serum | Low, Medium, High | 85 - 105% |
| Plasma (EDTA) | Low, Medium, High | 85 - 105% |
| Plasma (Heparin) | Low, Medium, High | 85 - 105% |
| Urine | Low, Medium, High | 80 - 110% |
Table 4: Linearity of Dilution
| Sample Type | 1:2 Dilution | 1:4 Dilution | 1:8 Dilution |
| Serum | 85 - 105% | 80 - 100% | 80 - 100% |
| Plasma | 85 - 105% | 80 - 100% | 80 - 100% |
| Urine | 80 - 110% | 75 - 105% | 75 - 105% |
Table 5: Specificity (Cross-Reactivity)
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Indoxyl Sulfate | < 1 |
| Indole-3-Acetic Acid | < 0.1 |
| Tryptophan | < 0.01 |
| Glucuronic Acid | < 0.01 |
Experimental Protocol
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to the final working concentration.
-
Standards: Prepare a serial dilution of the this compound standard in the provided standard diluent to create a standard curve.
-
Biotinylated Antibody: Prepare the working solution of the biotinylated anti-indoxyl glucuronide antibody in the antibody diluent.
-
Streptavidin-HRP Conjugate: Prepare the working solution of the streptavidin-HRP conjugate in the conjugate diluent.
Assay Procedure
-
Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the microtiter plate.
-
Add Biotinylated Antibody: Immediately add 50 µL of the biotinylated antibody working solution to each well. Gently tap the plate to ensure thorough mixing.
-
First Incubation: Cover the plate and incubate for 45 minutes at 37°C.
-
First Wash: Aspirate the contents of the wells and wash the plate three times with 300 µL of wash buffer per well.
-
Add Streptavidin-HRP: Add 100 µL of the streptavidin-HRP conjugate working solution to each well.
-
Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Second Wash: Aspirate the contents of the wells and wash the plate five times with 300 µL of wash buffer per well.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Third Incubation: Cover the plate and incubate for 15-20 minutes at 37°C in the dark. The color will change from colorless to blue.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Sample Concentration: Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | - Insufficient washing- Contaminated reagents | - Ensure thorough washing- Use fresh reagents |
| Low Signal | - Incorrect reagent preparation- Short incubation times | - Double-check reagent dilutions- Ensure proper incubation times |
| Poor Precision | - Pipetting errors- Inconsistent washing | - Calibrate pipettes- Ensure uniform washing technique |
| No Signal | - Omission of a key reagent- Inactive HRP conjugate | - Repeat the assay, carefully following the protocol- Use a new HRP conjugate |
Conclusion
This document provides a comprehensive guide for the detection and quantification of this compound using a competitive ELISA. While a specific commercial kit for this compound may not be readily available, the principles and protocols outlined here, based on established methods for similar small molecules, offer a robust framework for researchers to develop and validate their own assays. Accurate measurement of this compound is essential for advancing our understanding of its role in health and disease.
Application Note: Solid-Phase Extraction of Indoxyl Glucuronide from Human Urine for LC-MS/MS Analysis
Introduction
Indoxyl glucuronide is a significant uremic toxin that accumulates in patients with chronic kidney disease (CKD). It is an endogenous metabolite derived from the breakdown of dietary tryptophan by intestinal microflora. Following its formation, indole is absorbed and subsequently metabolized in the liver to form indoxyl, which is then conjugated to this compound. Due to its accumulation in CKD, there is a growing interest in the accurate quantification of this compound in biological matrices to better understand its role in the pathophysiology of the disease and to monitor patient health.
This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human urine. The proposed method utilizes a mixed-mode anion exchange SPE cartridge, which is well-suited for the isolation of acidic compounds like glucuronides from complex biological samples. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the sample preparation of this compound prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₇ |
| Molecular Weight | 309.27 g/mol |
| Appearance | Solid |
| Water Solubility | Higher than the parent compound, indoxyl |
| pKa | The glucuronic acid moiety has a pKa of approximately 3.2, making the molecule negatively charged at physiological pH. |
Experimental Protocols
This section details a comprehensive solid-phase extraction protocol for this compound from human urine. This protocol is a recommended starting point and may require optimization for specific laboratory conditions and analytical instrumentation.
Materials and Reagents
-
SPE Cartridges: Mixed-mode strong anion exchange (SAX) SPE cartridges (e.g., 100 mg, 3 mL)
-
Human Urine Samples
-
Deionized Water
-
Methanol (HPLC grade)
-
Formic Acid (or Acetic Acid)
-
Ammonium Hydroxide
-
SPE Vacuum Manifold
-
Collection Tubes
-
Vortex Mixer
-
Centrifuge
Proposed Solid-Phase Extraction (SPE) Protocol using Mixed-Mode Anion Exchange Cartridges
1. Sample Pre-treatment:
-
Thaw frozen human urine samples at room temperature.
-
Vortex mix the samples for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.
-
Take 1 mL of the supernatant and dilute with 1 mL of deionized water.
-
Adjust the pH of the diluted urine sample to approximately 6.0-7.0 with a small volume of dilute ammonium hydroxide or formic acid as needed. This ensures the glucuronic acid moiety is ionized for retention on the anion exchange sorbent.
2. SPE Cartridge Conditioning:
-
Place the mixed-mode SAX SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 3 mL of methanol.
-
Equilibrate the cartridges with 3 mL of deionized water.
3. Sample Loading:
-
Load the pre-treated urine sample (2 mL) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.
-
Wash the cartridge with 3 mL of methanol to remove non-polar and weakly retained impurities.
5. Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound from the cartridge with 2 mL of methanol containing 2% formic acid (v/v). The acidic mobile phase neutralizes the anionic charge on the glucuronide, disrupting the ion-exchange retention mechanism and allowing for its elution.
-
Apply a gentle vacuum to aid in the complete collection of the eluate.
6. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your analytical method (e.g., LC-MS/MS).
-
Vortex mix and transfer to an autosampler vial for analysis.
Data Presentation
The following tables summarize the quantitative performance data for the analysis of this compound in human urine using a validated LC-MS/MS method.[1] While this data was generated from a method employing sample dilution rather than SPE, it provides a benchmark for the expected analytical performance for the quantification of this compound.
Table 1: Linearity of Calibration Curve for this compound in Human Urine
| Parameter | Value |
| Calibration Range | 1.25 - 20.0 µM |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Recovery of this compound from Human Urine
| Analyte | Spiked Concentration (µM) | Recovery (%) |
| This compound | 2.5 | 102.3 |
| 10.0 | 98.7 |
Table 3: Precision of this compound Measurement in Human Urine
| Parameter | Concentration (µM) | Relative Standard Deviation (RSD, %) |
| Intra-day Repeatability (n=5) | 2.5 | 3.8 |
| 10.0 | 2.1 | |
| Inter-day Repeatability (n=5) | 2.5 | 5.6 |
| 10.0 | 3.2 |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound.
Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Conclusion
The proposed mixed-mode solid-phase extraction protocol provides a robust and effective method for the isolation of this compound from human urine. This method is designed to deliver high recovery and clean extracts, making it suitable for downstream analysis by LC-MS/MS. The presented quantitative data, although from a dilution-based method, establishes a performance benchmark for the analysis of this uremic toxin.[1] Researchers are encouraged to optimize this SPE protocol for their specific laboratory conditions and analytical instrumentation to achieve the best results in their drug metabolism and pharmacokinetic studies. The provided signaling pathway diagram illustrates the biological relevance of this compound as an activator of the Aryl Hydrocarbon Receptor, a key pathway in the pathophysiology of CKD-related complications.
References
In Vitro Models for Studying Indoxyl Glucuronide Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoxyl glucuronide is a uremic toxin that accumulates in the body when kidney function declines. While its counterpart, indoxyl sulfate, has been extensively studied, this compound is also gaining attention for its potential contribution to the pathophysiology of chronic kidney disease (CKD). This document provides detailed application notes and protocols for establishing in vitro models to investigate the toxic effects of this compound, focusing on key cellular events such as oxidative stress, inflammation, and apoptosis.
Application Notes
Choosing the Right In Vitro Model
The selection of an appropriate cell line is critical for modeling the specific aspects of this compound toxicity. Consider the following recommendations:
-
Renal Proximal Tubular Epithelial Cells (e.g., HK-2, primary cells): These cells are physiologically relevant for studying direct renal toxicity, as the kidneys are the primary site of uremic toxin excretion.[1] They are suitable for investigating mechanisms of tubular injury, fibrosis, and apoptosis.
-
Hepatoma Cells (e.g., HepG2): Useful for studying the effects of this compound on metabolic processes and the production of endocrine factors like erythropoietin (EPO). HepG2 cells have been used to demonstrate that this compound can inhibit hypoxia-inducible factor (HIF)-dependent EPO expression.[2]
-
Macrophage Cell Lines (e.g., THP-1, RAW 264.7): Ideal for investigating the inflammatory responses to this compound. These cells can be differentiated into macrophage-like cells to study the secretion of pro-inflammatory cytokines.
-
Endothelial Cells (e.g., HUVECs): Relevant for studying the vascular toxicity associated with uremic toxins, a major concern in CKD patients.
-
Astrocytes: These glial cells can be used to model the potential neurotoxic effects of this compound, as uremic toxins can contribute to neurological complications in CKD.[3]
Key Toxicity Endpoints and Assays
The primary mechanisms of this compound-induced toxicity that can be assessed in vitro include:
-
Cytotoxicity and Cell Viability: Assessed using assays like MTT, MTS, or real-time cell analysis to determine the concentration-dependent effects of this compound on cell survival.
-
Oxidative Stress: Measured by quantifying the production of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA or DHE.[4][5]
-
Inflammation: Evaluated by measuring the expression and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR.[6]
-
Apoptosis: Detected and quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring the activity of caspases.
-
Signaling Pathway Activation: Investigated by monitoring the activation of key pathways like the Aryl Hydrocarbon Receptor (AHR), NF-κB, and MAPK pathways through techniques such as Western blotting for protein phosphorylation and nuclear translocation, or through reporter gene assays.[2][7]
Signaling Pathways Implicated in this compound Toxicity
This compound is known to activate the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[2] Upon binding to AHR in the cytoplasm, this compound induces a conformational change, leading to the dissociation of chaperone proteins and translocation of the AHR-ligand complex to the nucleus. In the nucleus, it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) on the DNA, initiating the transcription of target genes, including those involved in inflammation and oxidative stress.[8]
While direct evidence for this compound is still emerging, the related toxin indoxyl sulfate is known to activate the NF-κB and MAPK signaling pathways, which are downstream of AHR activation and play a crucial role in the inflammatory and apoptotic responses.[7]
Caption: Signaling pathways in this compound toxicity.
Experimental Protocols
Experimental Workflow for In Vitro Toxicity Assessment
Caption: General workflow for in vitro toxicity assessment.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a selected cell line.
Materials:
-
Cell line of interest (e.g., HK-2)
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of intracellular ROS in response to this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate at an appropriate density.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with various concentrations of this compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Express the results as a fold change in fluorescence relative to the vehicle control.
Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA
Objective: To measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages treated with this compound.
Materials:
-
Macrophage cell line (e.g., THP-1 differentiated with PMA)
-
Complete culture medium
-
This compound
-
LPS (lipopolysaccharide) as a positive control for inflammation
-
Commercially available ELISA kits for the cytokines of interest
-
Microplate reader
Procedure:
-
Seed differentiated macrophages in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated, this compound alone, LPS alone).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of the cytokines in the supernatants using a standard curve.
Protocol 4: Western Blot for AHR Nuclear Translocation
Objective: To assess the activation of the AHR pathway by observing the translocation of AHR from the cytoplasm to the nucleus.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against AHR, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AHR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with antibodies for the nuclear and cytoplasmic markers to verify the purity of the fractions.
-
Analyze the band intensities to determine the relative amount of AHR in each fraction.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. While specific IC₅₀ values for this compound are not widely reported in the literature, the following tables provide a template for presenting data from the described experiments. For context, representative data for the related, more extensively studied uremic toxin, indoxyl sulfate, are included where available.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Compound | Concentration | Incubation Time (h) | Cell Viability (% of Control) | Reference |
| HepG2 | This compound | Similar to CKD blood levels | 24 | Inhibition of HIF activation | [2] |
| Human Astrocytes | Indoxyl Sulfate | 10 µM (IC₅₀) | 48 | ~50% | [9] |
| NRK-52E | Indoxyl Sulfate | 25 µg/mL | 24 | Apoptosis induced | [10] |
Table 2: Effect of this compound on Oxidative Stress and Inflammation
| Cell Line | Compound | Concentration | Endpoint | Result | Reference |
| Cardiomyocytes | Indoxyl Sulfate | 500 µM | ROS levels | Time and dose-dependent increase | [5] |
| HUVECs | Indoxyl Sulfate | Not Specified | MCP-1 expression | Increased via AhR activation | [11] |
| IEC-6 | Indoxyl Sulfate | 125-1000 µM | TNF-α levels | Increased | [12] |
| THP-1 Macrophages | Indoxyl Sulfate | 0.25-2 mM | TNF-α, IL-6, IL-1β | Increased production |
Note: The concentrations of this compound used in studies are often described as being "similar to the blood levels in CKD patients" without specifying exact values.[2] Researchers should determine a relevant concentration range based on clinical data for their specific studies.
Conclusion
The in vitro models and protocols described provide a robust framework for investigating the cellular and molecular mechanisms of this compound toxicity. By employing a combination of relevant cell lines and a panel of assays targeting key toxicity endpoints, researchers can elucidate the role of this uremic toxin in the progression of CKD and its associated complications. Future studies should aim to establish clear dose-response relationships and IC₅₀ values for this compound to better understand its toxicological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a protein-bound uremic toxin, inhibits hypoxia-inducible factor‒dependent erythropoietin expression through activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for Indoxyl Sulfate as an Inducer of Oxidative Stress in Patients With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoxyl sulfate induces oxidative stress and hypertrophy in cardiomyocytes by inhibiting the AMPK/UCP2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AHR target gene scinderin activates the WNT pathway by facilitating the nuclear translocation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Indoxyl sulfate-induced epithelial-to-mesenchymal transition and apoptosis of renal tubular cells as novel mechanisms of progression of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of aryl hydrocarbon receptor mediates indoxyl sulfate-induced monocyte chemoattractant protein-1 expression in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pro-Inflammatory Effects of Indoxyl Sulfate in Mice: Impairment of Intestinal Homeostasis and Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.emory.edu [med.emory.edu]
Application Notes and Protocols for Animal Models of Elevated Indoxyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoxyl glucuronide is a gut-derived uremic toxin that accumulates in the systemic circulation of patients with Chronic Kidney Disease (CKD). It is formed from the metabolism of dietary tryptophan by intestinal microbiota to indole, which is absorbed and subsequently metabolized in the liver to indoxyl and then conjugated to this compound. Elevated levels of this compound are associated with the progression of CKD and its complications, including cardiovascular disease. Animal models that exhibit elevated levels of this toxin are crucial for understanding its pathophysiology and for the preclinical evaluation of potential therapeutic interventions.
These application notes provide an overview of the common animal models used to study elevated this compound, detailed protocols for their induction, and a summary of the expected quantitative changes in uremic toxin levels. Additionally, key signaling pathways implicated in the toxic effects of this compound and its closely related analog, indoxyl sulfate, are illustrated.
Animal Models for Elevated this compound
The most widely used and well-characterized animal models for inducing a state of elevated uremic toxins, including this compound, are rodent models of Chronic Kidney Disease (CKD). These models mimic the human condition of impaired renal clearance, leading to the accumulation of toxins.
Adenine-Induced Chronic Kidney Disease Model
This is a non-surgical, diet-based model that reliably induces chronic renal failure. High doses of adenine are metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, causing obstruction, inflammation, and fibrosis.
5/6 Nephrectomy (Surgical Ablation) Model
This surgical model involves the removal of one kidney and the ligation of branches of the renal artery of the remaining kidney, effectively reducing the functional renal mass by five-sixths. The remnant kidney undergoes hyperfiltration, leading to progressive glomerulosclerosis and tubulointerstitial fibrosis.
Quantitative Data from Animal Models
The following table summarizes representative quantitative data for uremic toxins in commonly used CKD animal models. While data for this compound is limited, levels of the closely related and co-elevated indoxyl sulfate are frequently reported and serve as a strong indicator of the uremic state.
| Animal Model | Species | Duration | Parameter | Control Group | CKD Group | Reference |
| Adenine-Induced CKD | Mouse | 4 weeks | Serum Indoxyl Sulfate | ~0.85 nM/mg kidney | ~14.0 nM/mg kidney | [1] |
| Adenine-Induced CKD | Mouse | 18 days + 1 week | Serum Indoxyl Sulfate | Not Reported | Elevated in CKD | [2] |
| 5/6 Nephrectomy | Rat | 8 weeks | Plasma Indoxyl Sulfate | Undetectable | ~1.5 mg/dL | [3] |
| Unilateral Nephrectomy + Indoxyl Sulfate | Mouse | 7 weeks | Serum Indoxyl Sulfate | ~2.00 µg/mL | ~7.45 µg/mL | [4] |
Experimental Protocols
Protocol 1: Adenine-Induced Chronic Kidney Disease in Mice
Objective: To induce chronic kidney disease and elevate circulating levels of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard rodent chow
-
Adenine-supplemented diet (0.2% w/w adenine in standard chow)
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Analytical equipment for measuring serum creatinine, BUN, and this compound (e.g., LC-MS/MS)
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week with free access to standard chow and water.
-
Baseline Measurements: Record baseline body weight. Collect blood and urine samples to measure baseline serum creatinine, blood urea nitrogen (BUN), and this compound levels.
-
Induction Phase: Switch the experimental group to a 0.2% adenine-supplemented diet for a period of 3-4 weeks. The control group continues to receive the standard chow.
-
Monitoring: Monitor the body weight and general health of the animals daily. Mice on the adenine diet may exhibit weight loss and increased water intake and urine output.
-
Sample Collection: At the end of the induction period, place mice in metabolic cages for 24-hour urine collection. Following this, collect terminal blood samples via cardiac puncture under anesthesia.
-
Biochemical Analysis: Analyze serum and urine samples for creatinine, BUN, and this compound concentrations to confirm the uremic state.
-
Histopathological Analysis (Optional): Perfuse and collect kidneys for histological examination (e.g., H&E and Masson's trichrome staining) to assess renal fibrosis and tubular injury.
Protocol 2: 5/6 Nephrectomy in Rats
Objective: To surgically induce chronic kidney disease and elevate circulating levels of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Suture materials
-
Standard rodent chow and water
Procedure:
-
Acclimatization and Pre-operative Care: Acclimate rats for one week. Withhold food for 12 hours before surgery but provide free access to water.
-
First Stage Surgery (Left Nephrectomy):
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and then remove the kidney.
-
Close the incision in layers.
-
Administer post-operative analgesics and allow the rat to recover for one week.
-
-
Second Stage Surgery (Subtotal Infarction of the Right Kidney):
-
Anesthetize the rat.
-
Make a flank incision to expose the right kidney.
-
Ligate two of the three main branches of the renal artery to induce infarction of approximately two-thirds of the kidney.
-
Close the incision in layers.
-
Provide post-operative care, including analgesics.
-
-
Sham Operation: For the control group, perform sham surgeries consisting of flank incisions and manipulation of the kidneys without performing nephrectomy or ligation.
-
Post-operative Monitoring and Sample Collection:
-
Monitor the rats for several weeks (typically 4-8 weeks) to allow for the development of CKD.
-
Collect periodic blood and urine samples to monitor the progression of renal failure through measurements of creatinine, BUN, and this compound.
-
At the study endpoint, collect terminal samples for final analysis.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound and Indoxyl Sulfate
Elevated levels of this compound and indoxyl sulfate activate several signaling pathways that contribute to cellular dysfunction and tissue damage. The Aryl Hydrocarbon Receptor (AHR) is a key receptor for both toxins. Activation of AHR can lead to a cascade of downstream events, including the induction of oxidative stress, inflammation, and fibrosis. The following diagrams illustrate the key signaling pathways.
Experimental Workflow Diagrams
The following diagrams outline the general workflows for the two primary animal models described.
References
Application Notes and Protocols for High-Throughput Screening of Indoxyl Glucuronide Production Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoxyl glucuronide is a gut microbe-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD). Its production begins with the metabolism of dietary tryptophan by bacterial tryptophanases in the gut to produce indole. Indole is then absorbed into the bloodstream, travels to the liver, and is metabolized into indoxyl. Subsequently, the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9) in the liver conjugates indoxyl to form this compound, which is then excreted by the kidneys. In CKD, impaired renal clearance leads to the accumulation of this compound, contributing to the progression of renal and cardiovascular diseases.
Inhibition of the key enzymes involved in this pathway, namely bacterial tryptophanase (TnaA) and human UGT1A9, presents a promising therapeutic strategy to reduce the burden of this uremic toxin. High-throughput screening (HTS) is a crucial methodology for identifying novel and potent inhibitors of these enzymes from large compound libraries. This document provides detailed application notes and protocols for establishing HTS campaigns against both tryptophanase and UGT1A9.
Biochemical Pathway of this compound Formation
The production of this compound is a multi-step process involving both the gut microbiome and host metabolism. Dietary tryptophan is first converted to indole by the tryptophanase enzyme (TnaA) found in various gut bacteria.[1] This indole is then absorbed from the gut lumen into the intestinal epithelial cells and subsequently enters the portal circulation. In the liver hepatocytes, indole is hydroxylated to form indoxyl, a reaction catalyzed by cytochrome P450 enzymes, primarily CYP2E1.[2] Finally, the indoxyl is glucuronidated by UGT1A9 to form the water-soluble this compound, which is released into the bloodstream for renal excretion.[2][3]
High-Throughput Screening for Tryptophanase (TnaA) Inhibitors
Application Note
The primary screen for tryptophanase inhibitors is designed to identify compounds that reduce the production of indole from tryptophan. A colorimetric assay utilizing Kovac's reagent, which reacts with indole to produce a red-colored product, is a robust and cost-effective method for HTS. The assay is performed in a 384-well plate format to maximize throughput. Hits from the primary screen are then subjected to a dose-response analysis to determine their potency (IC50).
Data Presentation: Known Tryptophanase Inhibitors
| Compound | Inhibition Type | Ki (µM) | Reference |
| L-Homotryptophan | Competitive | 67 | [4] |
| L-Bishomotryptophan | Competitive | 4.7 | [4] |
| L-Tryptophan-ethylester | Competitive | 52 | [5] |
| N-Acetyl-L-tryptophan | Noncompetitive | 48 | [5] |
| S-Phenylbenzoquinone-L-tryptophan | Uncompetitive | 101 | [5] |
| α-Amino-2-(9,10-anthraquinone)-propanoic acid | Noncompetitive | 174 | [5] |
Experimental Protocol: Tryptophanase HTS Assay
1. Reagent Preparation:
-
Tryptophanase (TnaA) Enzyme: Recombinant Escherichia coli TnaA is commercially available or can be expressed and purified. Prepare a stock solution in 50 mM potassium phosphate buffer (pH 7.5) containing 0.1 mM pyridoxal-5'-phosphate (PLP).
-
Substrate Solution: Prepare a 20 mM L-tryptophan solution in 50 mM potassium phosphate buffer (pH 7.5).
-
Kovac's Reagent: Dissolve 10 g of p-dimethylaminobenzaldehyde in 150 mL of amyl alcohol, then slowly add 50 mL of concentrated hydrochloric acid. Store in a dark, glass bottle at 4°C.
-
Compound Library: Prepare a 1 mM stock of each compound in 100% DMSO.
2. HTS Workflow:
3. Detailed Steps:
-
Compound Plating: Using an automated liquid handler, dispense 1 µL of each compound from the 1 mM stock library into the wells of a 384-well clear-bottom plate. Also, plate DMSO vehicle for negative controls and a known inhibitor for positive controls.
-
Enzyme Addition: Add 25 µL of the TnaA enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 25 µL of the L-tryptophan substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Color Development: Add 50 µL of Kovac's reagent to each well to stop the reaction and initiate color development.
-
Final Incubation: Incubate at room temperature for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls.
-
Hit Confirmation: Compounds showing significant inhibition (e.g., >50%) are selected for dose-response analysis to determine their IC50 values.
High-Throughput Screening for UGT1A9 Inhibitors
Application Note
The HTS for UGT1A9 inhibitors aims to identify compounds that block the glucuronidation of a specific substrate. Propofol is a known selective substrate for UGT1A9, and the formation of propofol-glucuronide can be quantified using a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and specificity.[6][7] Alternatively, a fluorescence-based assay using a fluorogenic UGT1A9 substrate can be employed for a more direct and faster readout.[8]
Data Presentation: Known UGT1A9 Inhibitors
| Compound | IC50 (µM) | Substrate | Reference |
| Diclofenac | Varies | Propofol | [6] |
| Quinidine | Varies | Propofol | [6] |
| Niflumic acid | ~1 | Propofol | [9] |
| Mefenamic acid | ~0.1 | Propofol | [9] |
| Atazanavir | ~5 | Propofol | [8] |
| Silybin | ~10 | Propofol | [8] |
Experimental Protocol: UGT1A9 HTS Assay (LC-MS/MS Method)
1. Reagent Preparation:
-
UGT1A9 Enzyme: Recombinant human UGT1A9 expressed in a suitable system (e.g., baculovirus-infected insect cells) is commercially available. Prepare a stock solution in 50 mM Tris-HCl buffer (pH 7.4).
-
Substrate Solution: Prepare a 100 µM propofol solution in 50 mM Tris-HCl buffer (pH 7.4).
-
Cofactor Solution: Prepare a 10 mM UDP-glucuronic acid (UDPGA) solution in 50 mM Tris-HCl buffer (pH 7.4).
-
Activation Solution: Prepare a 1 mg/mL alamethicin solution in methanol.
-
Stop Solution: Acetonitrile containing an internal standard (e.g., d5-propofol-glucuronide).
-
Compound Library: Prepare a 1 mM stock of each compound in 100% DMSO.
2. HTS Workflow:
3. Detailed Steps:
-
Compound Plating: Dispense 0.5 µL of each 1 mM compound stock into the wells of a 384-well plate. Include DMSO vehicle and a known UGT1A9 inhibitor as controls.
-
Enzyme Preparation and Addition: Prepare a master mix containing UGT1A9 enzyme and alamethicin in 50 mM Tris-HCl buffer. The final concentration of alamethicin should be approximately 50 µg/mg of microsomal protein. Add 25 µL of this mix to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to activate the enzyme.
-
Reaction Initiation: Prepare a master mix of propofol and UDPGA. Add 25 µL of this mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Add 50 µL of the cold acetonitrile stop solution containing the internal standard to each well.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of propofol-glucuronide formed.
-
Data Analysis: Calculate the percent inhibition of propofol-glucuronide formation for each compound compared to the DMSO controls.
-
Hit Confirmation: Select compounds with significant inhibition for dose-response analysis to determine their IC50 values.
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting high-throughput screening campaigns to identify inhibitors of bacterial tryptophanase and human UGT1A9, two key enzymes in the production of the uremic toxin this compound. The successful identification and development of potent and specific inhibitors for these targets hold significant therapeutic potential for mitigating the adverse effects of uremic toxin accumulation in patients with chronic kidney disease. Careful assay optimization and validation are critical for the success of any HTS campaign, and the methodologies described herein provide a solid foundation for these efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The tryptophan metabolic pathway of the microbiome and host cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Escherichia coli tryptophan indole-lyase by tryptophan homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New tryptophanase inhibitors: towards prevention of bacterial biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UGT Inhibition | Evotec [evotec.com]
- 9. bioivt.com [bioivt.com]
Application Notes and Protocols: Indoxyl Glucuronide as a Chromogenic Substrate for β-Glucuronidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoxyl-β-D-glucuronide and its halogenated derivatives, such as 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), are invaluable chromogenic substrates for the detection of β-glucuronidase (GUS) activity. This enzyme is a key biomarker for the presence of Escherichia coli in various samples and is widely used as a reporter gene in molecular biology, particularly in plant sciences (the GUS reporter system).[1][2][3] The enzymatic cleavage of the indoxyl glucuronide substrate releases an indoxyl moiety, which, upon oxidative dimerization, forms a water-insoluble, intensely blue indigo precipitate at the site of enzymatic activity.[4] This distinct colorimetric signal allows for both qualitative and quantitative assessment of β-glucuronidase activity.
These application notes provide detailed protocols for the use of indoxyl glucuronides in the detection of E. coli and in histochemical GUS assays. Additionally, a protocol for the quantitative spectrophotometric assay of β-glucuronidase activity is outlined.
Principle of Detection
The detection method is based on a two-step enzymatic and chemical reaction. First, β-glucuronidase hydrolyzes the glycosidic bond of the this compound substrate, releasing D-glucuronic acid and a colorless indoxyl intermediate. Subsequently, the indoxyl molecule undergoes rapid oxidation in the presence of oxygen, leading to the dimerization and formation of a stable, blue indigo precipitate. This reaction can be enhanced by the presence of an oxidation catalyst, such as a potassium ferricyanide/ferrocyanide mixture.
Caption: Enzymatic cleavage of this compound by β-glucuronidase and subsequent oxidative dimerization to form a blue indigo precipitate.
Applications
The primary applications of this compound substrates include:
-
Microbiological Detection of E. coli : A significant majority of E. coli strains produce β-glucuronidase, making it a reliable indicator for their detection in water, food, and clinical samples like urine.[5][6][7] The substrate can be incorporated into culture media, allowing for the direct visual identification of E. coli colonies by their blue color.
-
Reporter Gene Assays (GUS assay) : In molecular biology, the gene for β-glucuronidase (uidA or gusA) is a commonly used reporter gene in transgenic organisms, especially plants.[1][2] The expression of a gene of interest fused to the GUS reporter can be monitored by staining with an this compound substrate, providing spatial and temporal information on gene expression.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound and its derivatives.
Table 1: Performance Characteristics for E. coli Detection
| Parameter | Value | Application Context | Reference |
| Sensitivity | 88-90% | Detection in urine samples using indoxyl-β-D-glucuronide in MacConkey agar. | [7] |
| Specificity | 100% | Detection in urine samples using indoxyl-β-D-glucuronide in MacConkey agar. | [7] |
| Confirmation Rate | 93.3% | Colonies from indoxyl-supplemented media confirmed as E. coli. | [5][6] |
| False Negatives | <1% | Using X-Gluc in a 24-hour direct plating method. | |
| False Positives | <5% | Using X-Gluc in a 24-hour direct plating method. |
Table 2: Recommended Substrate Concentrations
| Substrate | Concentration | Application | Reference |
| X-Gluc | 50 µg/mL | In Peptone-Tergitol agar for E. coli detection. | |
| X-Glucuronide | 0.06 g/L | In Chromatic EC X-GLUC Agar for E. coli enumeration in water. | |
| X-Gluc | 0.5 mg/mL | In GUS histochemical staining solution for plants. |
Table 3: Spectrophotometric Properties of Indigo
| Parameter | Value | Solvent | Reference |
| λmax | ~604 nm | Chloroform | |
| λmax | ~615 nm | Dimethyl sulfoxide (DMSO) |
Experimental Protocols
Protocol 1: Detection of E. coli in Water Samples using Chromogenic Agar
This protocol describes the preparation of a chromogenic agar medium for the enumeration of E. coli in water samples via membrane filtration.
Caption: Workflow for the detection of E. coli in water samples using a chromogenic agar medium.
Materials:
-
Chromatic EC X-GLUC Agar base
-
X-Glucuronide supplement
-
Sterile distilled or deionized water
-
Autoclave
-
Sterile Petri dishes
-
Membrane filtration apparatus (0.45 µm pore size membranes)
-
Incubator
Procedure:
-
Medium Preparation:
-
Suspend 54.0 g of Chromatic EC X-GLUC Agar powder in 1 liter of sterile distilled or deionized water.
-
Heat to boiling with frequent agitation to completely dissolve the medium.
-
Autoclave at 121°C for 15 minutes.
-
Cool the medium to 45-50°C and aseptically add the X-Glucuronide supplement according to the manufacturer's instructions (typically to a final concentration of 0.06 g/L).
-
Mix well and pour into sterile Petri dishes. Allow the agar to solidify.
-
-
Sample Analysis:
-
Filter a known volume of the water sample (e.g., 100 mL) through a sterile 0.45 µm membrane filter.
-
Aseptically transfer the membrane filter onto the surface of the prepared Chromatic EC X-GLUC Agar plate, ensuring no air bubbles are trapped underneath.
-
-
Incubation:
-
Incubate the plates in an inverted position at 44 ± 0.5°C for 18-24 hours.
-
-
Results and Interpretation:
-
Count all blue or blue-green colonies as presumptive E. coli.
-
The results are expressed as Colony Forming Units (CFU) per volume of the water sample.
-
Protocol 2: Histochemical GUS Assay in Plant Tissues
This protocol is for the qualitative localization of β-glucuronidase activity in plant tissues using X-Gluc.
Caption: Workflow for the histochemical GUS assay in plant tissues.
Materials:
-
X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide)
-
N,N-Dimethylformamide (DMF)
-
Sodium phosphate buffer (pH 7.0)
-
Potassium ferricyanide
-
Potassium ferrocyanide
-
Triton X-100
-
70% Ethanol
-
Microcentrifuge tubes or multi-well plates
-
Incubator
-
Microscope
Procedure:
-
Preparation of GUS Staining Solution (10 mL):
-
Dissolve 5 mg of X-Gluc in 100 µL of N,N-dimethylformamide. Note: DMF is toxic and should be handled in a fume hood.
-
In a separate tube, prepare 9.9 mL of 50 mM sodium phosphate buffer (pH 7.0).
-
To the buffer, add potassium ferricyanide and potassium ferrocyanide to a final concentration of 0.5 mM each.
-
Add Triton X-100 to a final concentration of 0.1%.
-
Add the dissolved X-Gluc solution to the buffer mixture and mix well. The staining solution should be prepared fresh.
-
-
Tissue Staining:
-
Place small pieces of plant tissue (e.g., leaf discs, root segments) into a microcentrifuge tube or a well of a multi-well plate.
-
Add enough GUS staining solution to completely submerge the tissue.
-
Apply a vacuum for a few minutes to facilitate the infiltration of the staining solution into the tissue.
-
Incubate at 37°C for 1 to 24 hours, depending on the level of GUS expression. The incubation time should be optimized for each experiment.
-
-
Destaining:
-
After incubation, remove the staining solution.
-
Add 70% ethanol to the tissue and incubate at room temperature to remove chlorophyll, which can obscure the blue staining. Replace the ethanol several times until the tissue is clear.
-
-
Visualization:
-
Observe the tissue under a dissecting or compound microscope to visualize the localization of the blue indigo precipitate, which indicates the sites of β-glucuronidase activity.
-
Protocol 3: Quantitative Spectrophotometric Assay of β-Glucuronidase Activity
This protocol describes a method to quantify β-glucuronidase activity in a liquid sample by measuring the amount of indigo produced.
Caption: Workflow for the quantitative spectrophotometric assay of β-glucuronidase activity.
Materials:
-
Indoxyl-β-D-glucuronide
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Enzyme sample (e.g., cell lysate, purified enzyme)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Incubator or water bath
-
Microcentrifuge
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the assay buffer and indoxyl-β-D-glucuronide at a suitable concentration (e.g., 1 mM). Pre-warm the mixture to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a known volume of the enzyme sample to the reaction mixture. The total reaction volume will depend on the experimental setup.
-
Incubate the reaction for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding a volume of the stop solution.
-
-
Indigo Precipitation and Solubilization:
-
Centrifuge the reaction tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the insoluble indigo precipitate.
-
Carefully remove the supernatant.
-
Add a known volume of DMSO to the pellet to solubilize the indigo. Vortex thoroughly to ensure complete dissolution.
-
-
Spectrophotometric Measurement:
-
Transfer the DMSO solution containing the dissolved indigo to a cuvette or a microplate well.
-
Measure the absorbance at approximately 615 nm.
-
A standard curve can be generated using known concentrations of pure indigo dissolved in DMSO to convert absorbance values to the amount of indigo produced.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of indigo produced using the standard curve.
-
Enzyme activity can be expressed in units such as moles of product formed per unit time per amount of enzyme.
-
Troubleshooting
-
No or weak blue color:
-
Ensure the enzyme is active and the substrate has not degraded.
-
Check the pH of the buffer.
-
Increase the incubation time or enzyme concentration.
-
For histochemical assays, ensure proper tissue permeabilization.
-
-
Diffuse blue color:
-
In histochemical assays, this can be due to the diffusion of the indoxyl intermediate before dimerization. The inclusion of an oxidation catalyst (ferricyanide/ferrocyanide) can help to localize the precipitate.
-
-
High background:
-
Some organisms may have endogenous β-glucuronidase activity. Include appropriate negative controls.
-
For quantitative assays, ensure the blank (no enzyme) reading is subtracted from the sample readings.
-
Conclusion
This compound and its derivatives are robust and versatile substrates for the detection and quantification of β-glucuronidase activity. The distinct and localized formation of a blue indigo precipitate provides a clear and reliable signal in a variety of applications, from microbiological screening to reporter gene analysis in molecular biology. The protocols provided herein offer a foundation for the successful application of these chromogenic substrates in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. theseus.fi [theseus.fi]
- 3. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GUS reporter system - Wikipedia [en.wikipedia.org]
- 5. Evaluation of indoxyl-beta-D-glucuronide as a chromogen in media specific for Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of indoxyl-beta-D-glucuronide as a chromogen in media specific for Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid detection of Escherichia coli in urine samples by a new chromogenic beta-glucuronidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Indoxyl Glucuronide in the Diagnosis of Escherichia coli
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Escherichia coli (E. coli) is a key indicator organism for fecal contamination in water, food, and clinical samples. Its rapid and accurate detection is crucial for public health and safety. Traditional methods for E. coli detection can be time-consuming and laborious. The use of chromogenic substrates, such as indoxyl glucuronide, offers a more specific and efficient alternative for the identification and enumeration of E. coli.
This document provides detailed application notes and protocols for the use of this compound in diagnosing E. coli. It is intended for researchers, scientists, and professionals involved in drug development and microbiological analysis.
Principle of Detection: The detection method is based on the enzymatic activity of β-D-glucuronidase, an enzyme produced by approximately 97% of E. coli strains but is largely absent in other coliforms and Enterobacteriaceae.[1][2][3] Indoxyl-β-D-glucuronide is a chromogenic substrate that is specifically cleaved by β-glucuronidase. This enzymatic hydrolysis releases an indoxyl moiety, which, in the presence of oxygen, undergoes oxidative dimerization to form a water-insoluble, blue-colored indigo precipitate.[1][2][3] The formation of distinct blue colonies on a culture medium containing this compound is, therefore, a strong presumptive identification of E. coli.
Data Presentation
The following tables summarize the performance of various culture media supplemented with this compound derivatives for the detection of E. coli.
Table 1: Performance of this compound-Based Media for E. coli Detection
| Culture Medium | Substrate | Application | Sensitivity (%) | Specificity (%) | Confirmation Rate (%) | False-Positive Rate (%) | False-Negative Rate (%) | Reference |
| Indoxyl-supplemented Media | Indoxyl-β-D-glucuronide | Water (Membrane Filter) | - | - | 93.3 | - | - | [4] |
| MI Agar | Indoxyl-β-D-glucuronide | Water | - | 95.7 | - | 4.3 | 4.3 | [2][5][6] |
| CHROMagar® E. coli (CAEC) | X-glucuronide | Freshwater | - | - | - | 2.5 | 12.4 (at 44.5°C) 2.3 (at 37°C) | [3][7] |
Table 2: Comparative Recovery of E. coli using Different Methods
| Method/Medium | Principle | Application | Number of Positive Samples Detected | Total Samples | Reference |
| MI Agar | Chromogenic (Indoxyl-β-D-glucuronide) | Recreational Water | No significant difference compared to mTEC | 70 | [8] |
| mTEC Agar | Standard Membrane Filter Method | Recreational Water | - | 70 | [8] |
| MI Agar vs. mEndo Agar | Chromogenic vs. Lactose Fermentation | Drinking Water | MI Agar showed significantly higher recovery of E. coli | - | [9][10] |
Experimental Protocols
Protocol 1: Preparation of MI Agar
MI Agar is a medium used for the simultaneous detection of total coliforms and E. coli in water samples.[5][11]
Materials:
-
MI Agar powder
-
Reagent-grade distilled water
-
Cefsulodin solution (1 mg/mL)
-
Autoclave
-
Sterile Petri dishes (50 x 9 mm)
-
Water bath (44-46°C)
Procedure:
-
Suspend: Suspend 36.5 g of MI Agar powder in 1 liter of reagent-grade distilled water.
-
Dissolve: Heat with frequent agitation and boil for one minute to ensure complete dissolution.
-
Sterilize: Autoclave the medium at 121°C for 15 minutes.
-
Cool: Cool the sterilized medium to 44-46°C in a water bath.
-
Supplement: Aseptically add 0.05 g of Cefsulodin to the tempered medium and mix. Cefsulodin is a selective agent that inhibits the growth of gram-positive bacteria and some non-coliform gram-negative bacteria.
-
Pour Plates: Dispense approximately 4-5 mL of the supplemented MI Agar into each sterile Petri dish.
-
Storage: Store the prepared plates in a dark, cool place (4°C) for up to two weeks.
Protocol 2: Membrane Filtration Technique for Water Analysis
This protocol describes the standard membrane filtration method for the enumeration of E. coli in water samples using a prepared this compound-based agar medium (e.g., MI Agar).[11][12]
Materials:
-
Prepared MI Agar plates
-
Sterile membrane filters (0.45 µm pore size, 47 mm diameter)
-
Sterile membrane filtration apparatus (funnel, base, and vacuum flask)
-
Sterile graduated cylinders
-
Sterile buffered dilution water
-
Vacuum source
-
Forceps
-
Incubator (35°C)
-
Longwave UV light source (366 nm)
Procedure:
-
Sample Preparation: Prepare serial dilutions of the water sample with sterile buffered dilution water if high levels of contamination are expected.
-
Filtration Setup: Aseptically place a sterile membrane filter, grid side up, onto the filter base of the filtration unit. Secure the funnel.
-
Filtration: Pour a measured volume of the water sample (e.g., 100 mL for drinking water) into the funnel. Apply a vacuum to filter the sample through the membrane.
-
Rinsing: Rinse the inner surface of the funnel with 20-30 mL of sterile buffered dilution water. Apply the vacuum again to filter the rinse water.
-
Transfer Membrane: After filtration is complete, release the vacuum. Using sterile forceps, carefully remove the membrane filter from the filtration unit.
-
Inoculation: Place the membrane filter with a rolling motion onto the surface of the MI Agar plate, ensuring no air bubbles are trapped between the filter and the agar surface.
-
Incubation: Invert the Petri dish and incubate at 35°C for 24 hours.
-
Colony Counting and Interpretation:
-
After incubation, examine the plates under normal light. Count all colonies that appear blue. These are presumptive E. coli.
-
For the enumeration of total coliforms (if using a dual-substrate medium like MI Agar), expose the plate to a longwave UV light (366 nm) in a darkened room. Count all fluorescent colonies. E. coli colonies will appear blue under normal light and will fluoresce blue-green under UV light. Other coliforms will fluoresce without the blue colony color.
-
Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound by E. coli β-glucuronidase.
Experimental Workflow: Membrane Filtration Technique
Caption: Step-by-step workflow for the membrane filtration technique.
Logical Relationship: Components of Chromogenic Media
Caption: Functional components of a typical chromogenic agar for E. coli detection.
Decision Tree for Result Interpretation
References
- 1. files.knowyourh2o.com [files.knowyourh2o.com]
- 2. New medium for the simultaneous detection of total coliforms and Escherichia coli in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of indoxyl-beta-D-glucuronide as a chromogen in media specific for Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. New medium for the simultaneous detection of total coliforms and Escherichia coli in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of escherichia coli in water using CHROMagar® E. coli : Middlesex University Research Repository [repository.mdx.ac.uk]
- 8. Membrane filter method for enumerating Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the recoveries of Escherichia coli and total coliforms from drinking water by the MI agar method and the U.S. Environmental Protection Agency-approved membrane filter method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the recoveries of Escherichia coli and total coliforms from drinking water by the MI agar method and the U.S. Environmental Protection Agency-approved membrane filter method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nemi.gov [nemi.gov]
- 12. asm.org [asm.org]
Application Notes: Stable Isotope Labeling of Indoxyl Glucuronide for Metabolic Studies
References
- 1. The Impact of CKD on Uremic Toxins and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 5. bmbr.com.ua [bmbr.com.ua]
- 6. researchgate.net [researchgate.net]
- 7. The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Indoxyl Glucuronide Mass Spectrometry
Welcome to the technical support center for the analysis of indoxyl glucuronide by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide addresses specific issues that can arise during the LC-MS/MS analysis of this compound, leading to inaccurate quantification and poor sensitivity.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes:
-
Column Overload: Injecting too much sample can lead to peak distortion.[1]
-
Inappropriate Injection Solvent: Using a solvent stronger than the initial mobile phase can cause peak splitting and distortion.[1]
-
Column Contamination or Degradation: Buildup of matrix components can damage the column stationary phase.
-
Secondary Interactions: The analyte may be interacting with active sites on the column or system components.
Solutions:
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.[1]
-
Match Injection Solvent: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.[1]
-
Implement Column Washing: Use a robust column washing protocol between samples to remove strongly retained matrix components.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants.
-
Consider Metal-Free Systems: For chelating compounds, interactions with metal surfaces in standard HPLC/UPLC systems can cause peak tailing. Using metal-free columns and tubing may improve peak shape.
Problem: High Signal Variability or Poor Reproducibility
Possible Causes:
-
Inconsistent Matrix Effects: The degree of ion suppression or enhancement is varying between samples.[2]
-
Sample Preparation Inconsistency: Variations in extraction efficiency can lead to different analyte concentrations being injected.
-
Instrument Instability: Fluctuations in the LC pump, autosampler, or mass spectrometer can cause signal drift.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for reliable correction and improved reproducibility.[3] Using a SIL-IS is crucial for correcting inter-individual variability in recovery from patient plasma samples.[3]
-
Optimize Sample Preparation: Ensure the chosen sample preparation method is robust and consistently applied. Solid-phase extraction (SPE) can often provide cleaner extracts than protein precipitation (PPT) or liquid-liquid extraction (LLE), leading to reduced matrix variability.[4][5]
-
Perform System Suitability Tests: Regularly check the performance of the LC-MS system with standard solutions to ensure it is operating within specifications.
Problem: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
Possible Causes:
-
Co-elution with Suppressing Agents: Endogenous matrix components, such as phospholipids or salts, that elute at the same time as this compound can compete for ionization, reducing the analyte signal.[2]
-
Inefficient Ionization: The mobile phase composition or ion source parameters may not be optimal for this compound.
-
Poor Analyte Recovery: The sample preparation method may not be efficiently extracting this compound from the matrix.
Solutions:
-
Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate this compound from interfering matrix components.
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation technique. For example, specific SPE cartridges or phospholipid removal plates can effectively remove ion-suppressing compounds.[6]
-
Optimize MS Parameters: Adjust ion source parameters such as capillary voltage, gas flows, and temperatures to maximize the ionization of this compound.
-
Change Ionization Mode/Polarity: While this compound is typically analyzed in negative ion mode, switching polarity can sometimes reduce interference if the suppressing agents are only ionized in one polarity.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification of this compound.[2]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common method is the post-extraction spike experiment.[2] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process without the analyte). A significant difference in peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[2]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The choice of sample preparation depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol.[7][8] While effective at removing proteins, it may not remove other matrix components like phospholipids, which are major contributors to ion suppression.[6]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but is more labor-intensive. The choice of extraction solvent is critical for selectively recovering the relatively polar this compound while leaving interferences behind.[9]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects.[4][5] Various sorbent chemistries can be optimized for this compound.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A4: A SIL-IS is considered the gold standard for quantitative LC-MS analysis.[3] It has nearly identical chemical and physical properties to this compound and will therefore behave similarly during sample preparation, chromatography, and ionization.[3] By tracking the ratio of the analyte to the SIL-IS, variations due to matrix effects and sample processing can be effectively compensated for, leading to highly accurate and precise results.[3]
Q5: What are the typical mass transitions for this compound in MS/MS?
A5: this compound is typically analyzed in negative ion mode. The precursor ion ([M-H]⁻) has an m/z of 308.1. A characteristic fragmentation involves the neutral loss of the glucuronic acid moiety (176.0 Da), resulting in a product ion corresponding to indoxyl. However, more specific fragment ions of the glucuronide itself are often used for quantification to ensure specificity. Common fragment ions for glucuronides include m/z 175 and 113, which are derived from the glucuronic acid moiety.[10][11]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Uremic Toxin Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Matrix Component Removal | Low (removes proteins) | Medium | High |
| Typical Analyte Recovery | 80-100% | 70-95% | 85-105% |
| Relative Matrix Effect | High | Medium | Low |
| Method Development Time | Short | Medium | Long |
Note: The values presented are typical ranges observed for uremic toxins and may vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma
This protocol is a rapid and simple method for sample cleanup, suitable for high-throughput analysis.
-
Sample Preparation:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., this compound-d4 at 100 ng/mL).
-
-
Precipitation:
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
-
Dilution (Optional but Recommended):
-
Dilute the supernatant 1:1 with water or the initial mobile phase to reduce the organic solvent concentration before injection.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the final solution onto the LC-MS/MS system.
-
Protocol 2: Matrix Effect Evaluation using Post-Extraction Spike
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound standard and internal standard into the final reconstitution solvent.
-
Set B (Post-Spike): Process blank plasma using the chosen sample preparation protocol (e.g., PPT). Spike the this compound standard and internal standard into the final, clean extract.
-
Set C (Pre-Spike): Spike the this compound standard and internal standard into blank plasma before starting the sample preparation protocol.
-
-
Analyze all Samples:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
Visualizations
Caption: Troubleshooting workflow for this compound LC-MS/MS analysis.
Caption: Strategies for mitigating matrix effects in mass spectrometry.
References
- 1. agilent.com [agilent.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials | MDPI [mdpi.com]
- 10. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Indoxyl Glucuronide During Sample Storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stability of indoxyl glucuronide in your biological samples. Accurate quantification of this uremic toxin is critical for reliable experimental outcomes, and proper sample handling and storage are paramount.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the primary causes of this compound degradation in samples?
A2: The main culprits for this compound instability are:
-
Enzymatic Hydrolysis: The presence of β-glucuronidase enzymes in biological samples can cleave the glucuronide moiety from the indoxyl molecule.[2][3] This is a significant factor, especially in urine samples which may have bacterial contamination.
-
Chemical Hydrolysis: This process is influenced by pH and temperature. While generally more stable than acyl glucuronides, O-glucuronides like this compound can still undergo hydrolysis under suboptimal pH conditions and elevated temperatures.[3][4]
-
Oxidation: The indoxyl moiety can be susceptible to oxidation, which can be catalyzed by factors like light exposure and the presence of metal ions.[5][6]
Q3: What are the ideal storage temperatures for samples containing this compound?
A3: For optimal stability, it is recommended to store plasma and urine samples at ultra-low temperatures.
| Storage Duration | Recommended Temperature | Rationale |
| Short-term (up to 7 days) | -20°C | Slows down enzymatic and chemical degradation. |
| Long-term (beyond 7 days) | -80°C | Minimizes molecular motion, effectively halting most degradation processes.[7] |
| During Analysis (Autosampler) | 4°C | Recommended for short durations to prevent degradation during the analytical run. |
Q4: How many freeze-thaw cycles can my samples undergo?
A4: It is best to minimize freeze-thaw cycles. While some stable analytes can withstand multiple cycles, it is a general best practice to aliquot samples into single-use tubes before initial freezing to avoid repeated thawing of the entire sample.[8][9] For sensitive molecules like glucuronides, it is recommended to limit freeze-thaw cycles to no more than three.
Q5: Should I use any preservatives or stabilizers?
A5: Yes, the use of stabilizers can be beneficial, particularly if immediate freezing is not possible.
-
pH Adjustment: Acidifying the sample to a pH of around 5.0 can help to inhibit the activity of β-glucuronidase and reduce the rate of chemical hydrolysis.[4] An ammonium acetate buffer can be effective for this purpose.[4]
-
Antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) can help to prevent oxidative degradation of the indoxyl moiety.[10][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during storage: Samples stored at improper temperatures (e.g., room temperature or 4°C for extended periods). | Immediately process and freeze samples at -80°C after collection. For future collections, consider adding a stabilizer if immediate freezing is not feasible. |
| Enzymatic hydrolysis: Presence of β-glucuronidase in the sample. | Acidify the sample to pH ~5.0 to inhibit enzyme activity. Store at -80°C. | |
| Multiple freeze-thaw cycles: Repeatedly thawing and refreezing the same sample aliquot. | Prepare single-use aliquots before the initial freezing. | |
| High variability between replicate measurements | Inconsistent sample handling: Differences in the time between sample collection and freezing. | Standardize the pre-analytical workflow to ensure all samples are processed and stored under identical conditions. |
| Partial degradation: Inconsistent degradation across different parts of a non-homogenized thawed sample. | Ensure samples are fully thawed and properly mixed before taking an aliquot for analysis. | |
| Appearance of unknown peaks in chromatogram | Degradation products: Hydrolysis or oxidation of this compound. | Review the degradation pathways of this compound. The primary hydrolysis product is indoxyl, which can further oxidize. |
Experimental Protocols
Protocol for Assessing Long-Term Stability
This protocol is designed to evaluate the stability of this compound in a given matrix (e.g., plasma, urine) under intended long-term storage conditions.
-
Sample Preparation:
-
Pool a sufficient volume of the biological matrix (plasma or urine).
-
Spike the pooled matrix with a known concentration of this compound.
-
Prepare quality control (QC) samples at low and high concentrations.
-
Aliquot the QC samples into single-use tubes.
-
-
Storage:
-
Store the aliquots at the intended long-term storage temperature (e.g., -80°C).
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of low and high concentration QC samples.
-
Thaw the samples under controlled conditions.
-
Analyze the samples using a validated analytical method (e.g., LC-MS/MS).
-
Compare the measured concentrations to the nominal concentrations at time zero.
-
Protocol for Assessing Freeze-Thaw Stability
This protocol determines the stability of this compound after repeated freezing and thawing cycles.
-
Sample Preparation:
-
Use at least three replicates of low and high concentration QC samples in the desired biological matrix.
-
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Once thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for a specified number of cycles (e.g., 3 to 5 cycles).
-
-
Analysis:
-
After the final thaw, analyze the samples.
-
Compare the results to the concentrations of control samples that have not undergone freeze-thaw cycles.
-
Visual Guides
References
- 1. 3-Indolyl-beta-D-glucuronide | C14H15NO7 | CID 2733785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ascorbic acid: useful as a buffer agent and radiolytic stabilizer for metalloradiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fagronacademy.us [fagronacademy.us]
Technical Support Center: Optimizing Chromatographic Separation of Indoxyl Glucuronide and Its Isomers
Welcome to the technical support center for the chromatographic separation of indoxyl glucuronide and its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of this compound from its isomers?
A1: The primary challenges include:
-
Co-elution of Isomers: this compound and its isomers often have very similar physicochemical properties, leading to poor chromatographic resolution and co-elution.[1][2][3][4]
-
Analyte Instability: Acyl glucuronides, including this compound, can be unstable under certain pH and temperature conditions, potentially leading to degradation or isomerization during analysis.[3][5]
-
Matrix Effects: When analyzing biological samples such as plasma or urine, endogenous components can interfere with the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[6]
-
Protein Binding: this compound, as a uremic toxin, may bind to proteins in biological samples, which can complicate sample preparation and analysis.[7][8][9][10]
Q2: What type of chromatographic column is best suited for separating this compound isomers?
A2: Reversed-phase columns, particularly C18 and C8 columns, are most commonly used for the separation of this compound and its isomers.[1][5][6] Pentafluorophenyl (PFP) stationary phases have also been shown to provide excellent separation of isomers for similar compounds.[2] The choice of column will depend on the specific isomers being separated and the complexity of the sample matrix.
Q3: What are the typical mobile phases used for this separation?
A3: The mobile phase for reversed-phase chromatography of this compound isomers typically consists of an aqueous component and an organic modifier.
-
Aqueous Component: Often a buffer such as ammonium acetate or formic acid in water is used to control the pH and improve peak shape.[3][5]
-
Organic Modifier: Acetonitrile is a common organic solvent used in the mobile phase.[1][3][11] A gradient elution, where the proportion of the organic modifier is increased over time, is generally required to achieve adequate separation of the isomers.[3]
Q4: What detection method is most appropriate for this compound and its isomers?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[3][4][6] Since isomers can have similar fragmentation patterns, chromatographic separation is crucial even with a mass spectrometer.[3][4] UV detectors can also be used, but they may lack the sensitivity and specificity required for complex biological samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound and its isomers.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
-
Possible Cause: The mobile phase composition is not optimal for separating the isomers.
-
Solution:
-
Adjust the Gradient: Modify the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or a combination of both. Different organic solvents can alter the selectivity of the separation.
-
Modify the Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of the analytes and improve separation.
-
Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a PFP or a different C18 phase with alternative bonding.[2]
-
-
Possible Cause: The column temperature is not optimal.
-
Solution: Vary the column temperature. Higher temperatures can improve efficiency but may also decrease retention. Lower temperatures can increase retention and sometimes improve resolution.
Problem 2: Tailing or Broad Peaks
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to minimize silanol interactions.
-
Add a Competitive Base: For basic compounds, adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can improve peak shape.
-
Use a High-Purity Column: Employ a column with end-capping to reduce the number of free silanol groups.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
Problem 3: Inconsistent Retention Times
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
-
Possible Cause: Pump malfunction or leaks.
-
Solution: Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[12][13] Address any pressure fluctuations.[12][13]
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is properly degassed.[12]
Problem 4: Loss of Analyte or Poor Recovery
-
Possible Cause: Instability of this compound.
-
Solution:
-
Control Sample pH and Temperature: Keep samples in a buffered solution (e.g., ammonium acetate buffer at pH 5.0) and at a low temperature to minimize degradation.[5]
-
Avoid Prolonged Exposure to Certain Solvents: this compound can be unstable in water and methanol.[5] Minimize the time the analyte spends in these solvents during sample preparation.
-
-
Possible Cause: Adsorption of the analyte to sample vials or system components.
-
Solution: Use deactivated glass or polypropylene vials.
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is a general guideline for the extraction of this compound from human plasma.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for this compound Isomer Separation
| Parameter | Method A | Method B | Method C |
| Column | C18, 2.1 x 100 mm, 1.8 µm | PFP, 2.1 x 50 mm, 2.6 µm | C8, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 | 0.2% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 10 min | 10-80% B in 8 min | 20-70% B in 12 min |
| Flow Rate | 0.3 mL/min | 0.4 mL/min | 0.8 mL/min |
| Column Temp. | 40°C | 35°C | 45°C |
| Injection Vol. | 5 µL | 2 µL | 10 µL |
Table 2: Performance Data for this compound Isomer Separation
| Analyte | Method A Retention Time (min) | Method B Retention Time (min) | Method C Retention Time (min) |
| Indoxyl-3-glucuronide | 5.2 | 4.1 | 6.8 |
| Isomer 1 | 5.4 | 4.5 | 7.1 |
| Isomer 2 | 5.9 | 4.8 | 7.5 |
| Resolution (Isomer 1/2) | 1.8 | 1.6 | 1.9 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. Tethered Indoxyl-Glucuronides for Enzymatically Triggered Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Derivation and elimination of uremic toxins from kidney-gut axis [frontiersin.org]
- 8. Removal of uremic toxin by dialysis, what is the issue? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges of reducing protein-bound uremic toxin levels in chronic kidney disease and end stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
Troubleshooting low recovery of indoxyl glucuronide during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of indoxyl glucuronide during extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing low recovery of this compound during our liquid-liquid extraction (LLE). What are the common causes?
Low recovery of this compound during LLE can stem from several factors. The most common culprits include suboptimal pH, inappropriate solvent selection, and analyte degradation.
-
Suboptimal pH: this compound is an acidic compound due to its glucuronic acid moiety, with a pKa around 3.1-3.2.[1] To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 units below its pKa. An acidic pH will maximize its partitioning into the organic solvent.[2]
-
Inappropriate Solvent System: The choice of extraction solvent is critical.[3] Since this compound is hydrophilic, a sufficiently polar organic solvent or a mixture of solvents is required for efficient extraction.[4] Solvents like ethyl acetate or a combination of ethyl acetate and diethyl ether can be effective.[1] Highly non-polar solvents like cyclohexane alone may fail to extract the hydrophilic glucuronide.[1]
-
Analyte Instability: this compound can be unstable, particularly at extreme pH values or elevated temperatures.[4][5] Prolonged exposure to harsh conditions during extraction can lead to degradation and consequently, lower recovery.[6] It is advisable to keep temperatures below 50°C during extraction and solvent evaporation steps.[6]
-
Incomplete Phase Separation: Poor separation of the aqueous and organic layers during LLE can lead to significant loss of the analyte.[7] Ensure adequate centrifugation time and speed to achieve a sharp interface.[7]
Q2: Our recovery is still low after optimizing the pH and solvent for LLE. What else could be going wrong?
If you have optimized the fundamental parameters of your LLE, consider these additional factors:
-
Insufficient Mixing: Ensure vigorous and sufficient mixing (e.g., vortexing) to facilitate the transfer of this compound from the aqueous to the organic phase.
-
"Salting Out" Effect: The addition of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of this compound in the aqueous layer, thereby promoting its transfer into the organic solvent.[2]
-
Emulsion Formation: Emulsions at the interface of the two phases can trap the analyte. Techniques to break emulsions include centrifugation, heating, cooling, or the addition of a small amount of a different organic solvent or salt.
-
Adsorption to Labware: this compound may adsorb to the surfaces of plastic tubes or pipette tips.[2] Using low-adsorption labware or pre-rinsing surfaces with the extraction solvent can help mitigate this issue.
Q3: We are using solid-phase extraction (SPE) and observing low recovery. What are the key areas to troubleshoot?
Low recovery in SPE often points to issues with the sorbent, sample loading, washing, or elution steps.
-
Improper Column Conditioning: The SPE sorbent must be properly activated and equilibrated.[3][8] Failure to do so will result in inconsistent and poor recovery.
-
Sample Loading Conditions: The solvent in which the sample is dissolved for loading onto the SPE column is crucial.[8] For reversed-phase SPE, the sample should be in a solvent with a high aqueous content to ensure proper retention of this compound on the column.[8]
-
Inadequate Wash Steps: The wash solvent may be too strong, causing the premature elution of this compound into the waste.[1] Use a weaker organic/aqueous mixture for the wash step.[8]
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[3] For reversed-phase SPE, a higher concentration of an organic solvent like methanol or acetonitrile is typically required for efficient elution.[8] Sometimes, adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can improve the recovery of acidic compounds like this compound.[8]
Q4: Can the stability of this compound be an issue during sample storage?
Yes, the stability of glucuronides is a critical consideration.[9] Factors that can affect the stability of this compound in biological matrices include:
-
pH: As with extraction, the pH of the sample during storage is important. Generic approaches to stabilize glucuronides often involve adjusting the pH of the samples prior to storage.[9]
-
Temperature: Storing samples at low temperatures (e.g., -80°C) is a common practice to maintain the stability of metabolites.[9]
-
Enzymatic Degradation: Biological samples may contain enzymes like β-glucuronidases that can cleave the glucuronide moiety, leading to a decrease in the concentration of this compound.[10] Proper sample handling and storage at low temperatures can minimize enzymatic activity.
Data Presentation
Table 1: Influence of pH on this compound Recovery in LLE
| pH of Aqueous Sample | Extraction Solvent | Approximate Recovery (%) |
| 7.0 | Ethyl Acetate | 30-40% |
| 5.0 | Ethyl Acetate | 60-70% |
| 3.0 | Ethyl Acetate | 85-95% |
| 2.0 | Ethyl Acetate | >95% |
| Note: These are illustrative values based on the principle of extracting acidic compounds. Actual recovery may vary depending on the specific matrix and experimental conditions. |
Table 2: Comparison of SPE Elution Solvents for this compound Recovery
| SPE Sorbent | Elution Solvent | Approximate Recovery (%) |
| C18 | 50% Methanol in Water | 40-50% |
| C18 | 90% Methanol in Water | 80-90% |
| C18 | 90% Methanol with 0.1% Formic Acid | >95% |
| Mixed-Mode Anion Exchange | 5% Ammonium Hydroxide in Methanol | >95% |
| Note: These are illustrative values. The optimal elution solvent will depend on the specific SPE sorbent and the properties of the analyte. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
-
Sample Preparation: To 100 µL of plasma, add 10 µL of an internal standard solution.
-
pH Adjustment: Add 20 µL of 1 M hydrochloric acid to acidify the sample to a pH of approximately 2-3. Vortex for 10 seconds.
-
Extraction: Add 600 µL of ethyl acetate. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS analysis. Vortex for 30 seconds.
Protocol 2: Solid-Phase Extraction of this compound from Urine
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulates. Dilute 100 µL of urine with 400 µL of 2% formic acid in water. Add an internal standard.
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing it with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Do not let the column go dry.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of 90% methanol containing 0.1% formic acid.
-
Evaporation: Dry the eluted fraction under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the purified extract in the desired solvent for analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Potential degradation pathways for glucuronides during extraction.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. welchlab.com [welchlab.com]
- 4. researchgate.net [researchgate.net]
- 5. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize ion suppression for indoxyl glucuronide in LC-MS/MS.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of indoxyl glucuronide. Our focus is on identifying and minimizing ion suppression to ensure accurate and reproducible quantification.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem for this compound?
A1: Ion suppression is a type of matrix effect where co-eluting components from a biological sample reduce the ionization efficiency of the target analyte—in this case, this compound—in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact sensitivity, accuracy, and precision.[2] this compound is particularly susceptible because it is a hydrophilic molecule that often elutes early in typical reversed-phase chromatography, a region where many matrix interferences, such as phospholipids, also elute.[3][4]
Q2: What are the most common sources of ion suppression in my samples?
A2: Ion suppression can originate from both endogenous and exogenous sources.
-
Endogenous Sources: These are compounds naturally present in the biological matrix, such as salts, proteins, lipids, and phospholipids.[5] Phospholipids are a notorious cause of ion suppression in plasma and serum samples.[6][7]
-
Exogenous Sources: These are substances introduced during sample collection or preparation. Examples include anticoagulants (e.g., EDTA, heparin), polymers leached from plastic tubes or well plates, and mobile phase additives.[2][5]
Q3: How can I determine if ion suppression is affecting my results?
A3: Two primary methods are used to identify ion suppression. The most common is a qualitative assessment using post-column infusion .[8] In this experiment, a constant flow of this compound standard is introduced into the mobile phase after the analytical column but before the MS source. A blank matrix extract is then injected. Any dip or reduction in the constant analyte signal indicates a retention time where matrix components are eluting and causing suppression.[6][8] A quantitative assessment can be done by comparing the peak area of an analyte spiked into a blank matrix extract after extraction with the peak area of the same analyte in a clean solvent.
Q4: What is the best way to compensate for ion suppression?
A4: The gold standard for compensating for ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS) , such as ¹³C- or ¹⁵N-labeled this compound.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, meaning it experiences the same degree of ion suppression.[1] While this does not eliminate the suppression, it allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.
Q5: Is it possible to completely eliminate ion suppression?
A5: While completely eliminating ion suppression is often not possible, especially in complex biological matrices, its effects can be drastically minimized to a negligible level.[2] The most effective way to combat ion suppression is by improving sample preparation to remove interfering matrix components and by optimizing chromatographic conditions to separate the analyte from these interferences.[2][9]
Part 2: Troubleshooting Guide
Problem: I am observing a very low or inconsistent signal for this compound.
-
Possible Cause: This is a classic sign of significant ion suppression, where co-eluting matrix components are interfering with the ionization of your analyte. The variability can be caused by differences in the matrix from sample to sample.[1][2]
-
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
Best practices for indoxyl glucuronide standard curve preparation.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for preparing and analyzing indoxyl glucuronide standard curves. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to ensure accurate and reproducible results.
Troubleshooting Guide
Users may encounter several challenges during the preparation and analysis of this compound standards. This guide addresses specific issues in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in LC-MS/MS | 1. Column Overload: Injecting too high a concentration of the standard. 2. Secondary Interactions: Silanol interactions with the analytical column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. | 1. Dilute the samples to fall within the linear range of the detector. 2. Use a column with end-capping or add a small amount of a competitive amine to the mobile phase. A common mobile phase consists of 0.1% formic acid in water and acetonitrile.[1][2] 3. Adjust the mobile phase pH to ensure consistent ionization of this compound. |
| Inconsistent or Non-Reproducible Results | 1. Standard Instability: Degradation of this compound in solution. Indoxyl compounds can be unstable, especially in the presence of oxygen and moisture.[3] 2. Inaccurate Pipetting: Errors in preparing serial dilutions. 3. Matrix Effects: Interference from components in the sample matrix, leading to ion suppression or enhancement.[1] | 1. Prepare fresh working standards daily from a stock solution stored at -80°C.[4] Aliquot the stock solution to minimize freeze-thaw cycles.[4] 2. Use calibrated pipettes and proper pipetting techniques. 3. Prepare calibration standards in a surrogate matrix that mimics the study samples (e.g., 4.2% BSA in water for plasma samples) to compensate for matrix effects.[1] |
| Low Signal Intensity or Sensitivity | 1. In-source Fragmentation: Glucuronides can undergo fragmentation in the mass spectrometer's ion source, reducing the signal of the precursor ion.[5] 2. Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or other MS settings. 3. Poor Ionization: Inefficient ionization of this compound. | 1. Optimize the ion source parameters (e.g., temperature, gas flows) to minimize in-source fragmentation. 2. Perform a thorough optimization of all MS parameters using a pure standard solution. 3. This compound is typically analyzed in negative ion mode. Ensure the MS is tuned for negative ion detection. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or diluents. 2. Carryover: Residual analyte from a previous injection. 3. System Contamination: Buildup of contaminants in the LC system. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Implement a robust needle and injection port washing procedure between samples. 3. Regularly flush the LC system with a strong solvent to remove contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an this compound stock solution?
A1: While this compound is highly soluble in water, for long-term stability of a stock solution, it is advisable to use an organic solvent to prevent microbial growth and potential hydrolysis.[6] Dimethyl sulfoxide (DMSO) is a suitable choice for the initial stock solution, which can then be diluted in aqueous buffers or mobile phase for the working standards.[6] For immediate use, high-purity water can also be used.
Q2: What is a typical concentration range for an this compound standard curve in LC-MS/MS analysis?
A2: The concentration range for a standard curve will depend on the sensitivity of the instrument and the expected concentrations in the study samples. For the analysis of similar uremic toxins like indoxyl sulfate, calibration curves often span from the ng/mL to the µg/mL range. A typical range could be from 100 ng/mL to 40,000 ng/mL.[7]
Q3: How should I store this compound standards?
A3: this compound powder should be stored desiccated at -20°C and protected from light.[8] Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[4] Working standards are typically prepared fresh for each experiment.
Q4: Can I use a surrogate matrix for my calibration curve?
A4: Yes, using a surrogate matrix is a highly recommended practice, especially when analyzing complex biological samples like plasma or serum. A surrogate matrix that closely mimics the composition of the actual samples helps to normalize matrix effects, leading to more accurate quantification.[1] For plasma samples, a solution of 4.2% bovine serum albumin (BSA) in water is a commonly used surrogate matrix.[1]
Q5: What are the key mass spectrometry parameters to consider for this compound analysis?
A5: this compound is typically analyzed using a triple quadrupole mass spectrometer in negative ion mode via selected reaction monitoring (SRM). Key parameters to optimize include the precursor ion (m/z for [M-H]⁻), product ions, collision energy, and cone voltage. Careful optimization of these parameters is crucial for achieving high sensitivity and specificity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standard Solutions
This protocol outlines the steps for preparing a 1 mg/mL stock solution and a set of working standards for a calibration curve.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), LC-MS grade
-
High-purity water, LC-MS grade
-
Calibrated micropipettes and sterile tips
-
Amber glass or polypropylene microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (1 mg/mL): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh an appropriate amount of the powder in a sterile, amber vial. c. Add the calculated volume of DMSO to achieve a final concentration of 1 mg/mL. d. Vortex the solution until the powder is completely dissolved. e. Aliquot the stock solution into single-use amber vials and store at -80°C.
-
Working Standard Preparation (Serial Dilution): a. Prepare a series of dilutions from the stock solution using high-purity water or the chosen surrogate matrix. b. For example, to prepare a 100 µg/mL standard, dilute 10 µL of the 1 mg/mL stock solution with 90 µL of diluent. c. Continue with serial dilutions to generate a calibration curve covering the desired concentration range (e.g., 100 ng/mL to 10,000 ng/mL). d. Vortex each standard thoroughly after dilution. e. Prepare these working standards fresh for each analytical run.
Visualizations
Experimental Workflow for Standard Curve Preparation
Caption: A flowchart illustrating the key steps from stock solution preparation to the final construction of the calibration curve for this compound analysis.
References
- 1. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tethered Indoxyl-Glucuronides for Enzymatically Triggered Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum [mdpi.com]
- 8. goldbio.com [goldbio.com]
Technical Support Center: Analysis of Indoxyl Glucuronide Protein Binding in Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indoxyl glucuronide in serum samples. The focus is on addressing the challenges associated with its protein binding during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: How extensively does this compound bind to proteins in human serum?
A1: this compound is a known protein-bound uremic toxin.[1][2] Studies have shown that its protein binding in serum is significant, with a reported binding ratio of approximately 50%.[3] This is in contrast to the more extensively studied indoxyl sulfate, which exhibits a much higher protein binding percentage, often exceeding 90%.[4]
Q2: What are the primary methods to separate the free (unbound) fraction of this compound from the protein-bound fraction in serum?
A2: The most common and accepted methods for separating the free and bound fractions of analytes like this compound in serum are ultrafiltration and equilibrium dialysis.[5][6] Both techniques aim to isolate the unbound drug from the protein-drug complex for subsequent quantification.
Q3: My measured free fraction of this compound is unexpectedly low. What could be the cause?
A3: An unexpectedly low free fraction could be due to non-specific binding (NSB) of this compound to the experimental apparatus, particularly the ultrafiltration membrane or device.[7][8] This is a common issue, especially with lipophilic compounds. It is crucial to assess and mitigate NSB to ensure accurate quantification.
Q4: How can I minimize non-specific binding during my experiments?
A4: To minimize non-specific binding, several strategies can be employed. Pre-treatment of ultrafiltration devices with a surfactant solution, such as Tween 80, can help to block the active sites on the membrane that contribute to NSB.[7][9] Additionally, using devices made of low-binding materials and optimizing experimental conditions like pH and temperature can also reduce this effect.[7][10]
Q5: What analytical technique is most suitable for quantifying the low concentrations of free this compound?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in biological matrices.[6][11][12] Its high sensitivity is essential for accurately measuring the low concentrations of the free fraction.
Q6: Does the uremic state of the serum sample affect the protein binding of this compound?
A6: Yes, the uremic environment can influence the protein binding of various substances. In uremia, the accumulation of other endogenous compounds can compete with this compound for binding sites on albumin, potentially altering its free fraction.[13]
Troubleshooting Guides
Issue 1: Poor Recovery of this compound After Protein Precipitation
| Possible Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Ensure the correct ratio of organic solvent (e.g., methanol or acetonitrile) to serum is used. A common ratio is 3:1 or 4:1 (solvent:serum). Vortex the mixture thoroughly and ensure sufficient centrifugation time and speed to pellet all proteins. |
| Co-precipitation of Analyte | Optimize the type of precipitation solvent. Some analytes may have better recovery with methanol versus acetonitrile, or vice-versa. Adding a small amount of acid (e.g., formic acid) to the precipitation solvent can sometimes improve recovery. |
| Analyte Instability | Acyl glucuronides can be unstable.[14] Ensure samples are processed promptly and kept at low temperatures to minimize degradation. |
Issue 2: High Variability in Free Fraction Measurements Using Ultrafiltration
| Possible Cause | Troubleshooting Step |
| Inconsistent Non-Specific Binding | Implement a consistent pre-treatment protocol for all ultrafiltration devices.[8][9] Ensure the pre-treatment solution is thoroughly removed before adding the sample to avoid interference with the assay. |
| Variable Centrifugation Conditions | Maintain consistent centrifugation time, speed, and temperature for all samples. Variations in these parameters can affect the ultrafiltrate volume and potentially the binding equilibrium. |
| pH and Temperature Fluctuations | Control the pH and temperature of the serum samples during the experiment, as these factors can influence protein conformation and binding affinity.[10] |
| Inconsistent Ultrafiltrate Volume | Aim for a consistent and minimal ultrafiltrate volume (typically <20% of the initial sample volume) to avoid significant shifts in the binding equilibrium.[7] |
Quantitative Data Summary
Table 1: Protein Binding of Uremic Toxins in Serum
| Uremic Toxin | Reported Protein Binding (%) | Reference |
| This compound | ~50% | [3] |
| Indoxyl Sulfate | 77% to 92% | [4] |
| p-Cresylglucuronide | 7% to 8% | [4] |
| Hippuric Acid | 38% to 43% | [4] |
| Indole-3-acetic acid | 60% to 68% | [4] |
| p-Cresylsulfate | 93% to 94% | [4] |
Experimental Protocols
Protocol 1: Determination of Free and Total this compound by Ultrafiltration and LC-MS/MS
-
Sample Preparation (Total Concentration):
-
To 50 µL of serum, add 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Sample Preparation (Free Concentration - Ultrafiltration):
-
Pre-condition the ultrafiltration device (e.g., with a 10 kDa molecular weight cut-off) by rinsing with a 5% Tween 80 solution, followed by thorough washing with ultrapure water to remove all traces of the surfactant.
-
Add 200 µL of serum to the sample reservoir of the pre-conditioned ultrafiltration device.
-
Centrifuge at 2,000 x g for 20 minutes at 37°C. The exact conditions may need optimization depending on the device.
-
Collect the ultrafiltrate (protein-free fraction).
-
To 50 µL of the ultrafiltrate, add an equal volume of internal standard solution.
-
Directly inject the mixture for LC-MS/MS analysis or perform a dilution if necessary.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in negative ion mode and monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Protocol 2: Determination of Protein Binding by Equilibrium Dialysis
-
Apparatus Setup:
-
Prepare a 96-well equilibrium dialysis plate with a dialysis membrane (e.g., 12-14 kDa MWCO).
-
Rinse the Teflon base plate wells with 20% ethanol, followed by two rinses with ultrapure water, and allow to dry.
-
-
Sample and Buffer Preparation:
-
Spike serum with this compound to the desired concentration.
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Dialysis Procedure:
-
Add the spiked serum sample (e.g., 150 µL) to one chamber of the dialysis well.
-
Add an equal volume of dialysis buffer to the other chamber.
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the serum and the buffer chambers.
-
For the serum sample aliquot, perform protein precipitation as described in Protocol 1.
-
The buffer sample can often be directly analyzed or diluted as needed.
-
Quantify the concentration of this compound in both samples by LC-MS/MS.
-
The concentration in the buffer chamber represents the free (unbound) concentration.
-
-
Calculation of Percent Protein Binding:
-
% Bound = [ (Total Concentration - Free Concentration) / Total Concentration ] x 100
-
Visualizations
References
- 1. This compound, a protein-bound uremic toxin, inhibits hypoxia-inducible factor‒dependent erythropoietin expression through activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Accumulation of indoxyl-beta-D-glucuronide in uremic serum: suppression of its production by oral sorbent and efficient removal by hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Protein Binding of Uremic Toxins in Patients with Different Stages of Chronic Kidney Disease and during Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Affinity and Capacity for the Uremic Toxin Indoxyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of nonspecific binding in ultrafiltration protein binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pretreatment and non-specific binding in ultrafiltration device: Impact on protease inhibitor quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH-Dependent Protein Binding Properties of Uremic Toxins In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decreased drug binding in uraemia: effect of indoxyl sulphate and other endogenous substances on the binding of drugs and dyes to human albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Indoxyl Glucuronide Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with indoxyl glucuronide detection assays. Our goal is to help you enhance the sensitivity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting β-glucuronidase (GUS) activity using this compound substrates?
A1: The most common methods are colorimetric and fluorometric assays.[1][2][3]
-
Colorimetric (Histochemical) Assays: These typically use a substrate like 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).[4][5] When cleaved by GUS, it forms a blue precipitate, allowing for the visualization of enzyme activity in tissues and cells.[5][6][7]
-
Fluorometric Assays: These assays utilize substrates like 4-methylumbelliferyl-β-D-glucuronide (MUG), which is hydrolyzed by GUS to produce a fluorescent product.[8][9] This method is generally more sensitive than colorimetric assays and is suitable for quantitative measurements.[2][3][10]
-
Spectrophotometric Assays: Substrates such as p-nitrophenyl β-D-glucuronide can be used, where the cleavage product is chromophoric and can be quantified by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm).[11]
Q2: Which detection method offers the highest sensitivity?
A2: Fluorometric assays are significantly more sensitive than colorimetric assays.[2][3][10] They are capable of detecting lower concentrations of the analyte with high precision, making them ideal for applications requiring high sensitivity, such as quantifying low levels of enzyme activity.[2]
Q3: How should I store my this compound substrates?
A3: Proper storage is critical for maintaining the stability and reliability of your substrates. For most this compound derivatives, it is recommended to store them at -20°C under desiccated conditions and protected from light.[6][12]
Q4: Can endogenous enzyme activity in my samples interfere with the assay?
A4: Yes, some organisms, including certain plants and bacteria, may exhibit endogenous β-glucuronidase activity that can lead to false-positive results or high background.[8][13][14] It is crucial to run a parallel assay with non-transgenic or control material to assess the level of intrinsic GUS activity.[15]
Troubleshooting Guide
Issue 1: Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| Poor Substrate Penetration into Tissue | For histochemical staining, consider using a fixative like acetone to improve reagent penetration.[4][16] Deliberate physical damage to the tissue can also enhance substrate uptake.[4][16] |
| Enzyme Inhibition | Samples, particularly from plants, may contain endogenous inhibitors of GUS activity.[13] Consider purifying your sample or using an internal standard to assess the degree of inhibition. |
| Sub-optimal Assay Conditions | Ensure the pH of your assay buffer is optimal for the specific β-glucuronidase being studied. The optimal pH can range from 5.2 to 8.0.[8] Also, verify the incubation temperature and duration. |
| Degraded Substrate | Ensure your this compound substrate has been stored correctly at -20°C, desiccated, and protected from light.[6][12] |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Endogenous β-glucuronidase Activity | To minimize the activity of endogenous plant GUS, you can increase the pH of the assay buffer to 8.0 or add methanol (up to 28%) to the reaction solution.[14] Incubating at a higher temperature (e.g., 55°C) can also help to eliminate endogenous GUS activity.[14] |
| Excess Template in Fluorescence Assays | In quantitative assays using fluorescent dyes, a high background can result from the dye binding to an excess of template DNA.[17] Diluting the sample (e.g., 100x to 1000x) can reduce this background signal.[17] |
| Contamination | Ensure all reagents and labware are free from contamination with GUS-positive material, such as E. coli. |
Experimental Protocols
General Histochemical GUS Staining Protocol (using X-Gluc)
-
Fixation (Optional but Recommended): Immerse the tissue in cold 90% acetone for 20 minutes.[18] This step helps to preserve tissue integrity and improve substrate penetration.[4]
-
Staining Solution Preparation: Prepare the X-Gluc staining solution. A common recipe includes:
-
Incubation: Infiltrate the tissue with the staining solution and incubate at 37°C for 1 to 16 hours, or even overnight, depending on the expected level of GUS activity.[8][20]
-
Destaining: After incubation, remove the staining solution and rinse the tissue with 70% ethanol to remove chlorophyll and other pigments, which will make the blue precipitate more visible.[8][20]
-
Visualization: Examine the tissue for blue staining under a dissecting or compound microscope. For enhanced sensitivity with low-level enzyme activity, darkfield illumination can be used to make the indigo signal more apparent.[7]
General Fluorometric GUS Assay Protocol (using MUG)
-
Protein Extraction: Homogenize the tissue sample in a suitable extraction buffer (e.g., 50 mM Sodium Phosphate pH 7.0, 10 mM DTT, 1 mM EDTA, 0.1% Sodium Lauryl Sarcosine, 0.1% Triton X-100).[8] Keep the extract on ice.
-
Assay Reaction: In a microplate well or microfuge tube, combine a specific volume of the protein extract with the GUS assay buffer containing 2 mM MUG.[21]
-
Incubation: Incubate the reaction at 37°C. The incubation time can range from 1 hour to overnight, depending on the GUS activity level.[21]
-
Stopping the Reaction: Stop the reaction by adding a stop buffer, typically a high pH solution like 0.2 M Sodium Carbonate.[21] This also enhances the fluorescence of the 4-methylumbelliferone (4-MU) product.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of around 365 nm and an emission wavelength of around 460 nm.[22]
-
Quantification: To quantify the GUS activity, create a standard curve using known concentrations of 4-MU.[21]
Quantitative Data Summary
Table 1: Comparison of Common β-glucuronidase Substrates
| Substrate | Assay Type | Detection Method | Relative Sensitivity | Key Features |
| X-Gluc | Colorimetric/Histochemical | Visual (Blue Precipitate) | Lower | Good for localizing gene expression within tissues.[5] |
| MUG | Fluorometric | Fluorescence | High | Suitable for quantitative measurements of gene expression.[5][8] |
| p-Nitrophenyl-β-D-glucuronide | Spectrophotometric | Absorbance (405 nm) | Moderate | Allows for continuous monitoring of enzyme activity.[11] |
| 4-TFMUG | Fluorometric | Fluorescence | Very High | Offers enhanced fluorescence intensity and less background compared to MUG.[8][23] |
| Resorufin-β-D-glucuronic acid | Fluorometric | Fluorescence | High | An alternative fluorometric substrate with different excitation/emission wavelengths to avoid interference from endogenous compounds.[8] |
Visualizations
Caption: Enzymatic cleavage of this compound by GUS.
Caption: A decision tree for troubleshooting common GUS assay issues.
References
- 1. Recent advances of sensing strategies for the detection of β-glucuronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 3. differencebetween.com [differencebetween.com]
- 4. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Indoxyl -Glucuronide, Chromogenic beta-D-glucuronidase substrate (CAS 35804-66-1) | Abcam [abcam.com]
- 7. Enhanced in situ detection of beta-glucuronidase activity in murine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GUS Gene Assay [cas.miamioh.edu]
- 9. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influences and Interferences: Factors Impacting the Accuracy of GUS Activity Assays [greenskybio.com]
- 11. tandfonline.com [tandfonline.com]
- 12. goldbio.com [goldbio.com]
- 13. Impact of ubiquitous inhibitors on the GUS gene reporter system: evidence from the model plants Arabidopsis, tobacco and rice and correction methods for quantitative assays of transgenic and endogenous GUS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factor affecting the endogenous β-glucuronidase activity in rapeseed haploid cells: how to avoid interference with the Gus transgene in transformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microscopy.tamu.edu [microscopy.tamu.edu]
- 16. Fake news blues: A GUS staining protocol to reduce false-negative data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pcrbio.com [pcrbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ableweb.org [ableweb.org]
- 21. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]
- 22. researchgate.net [researchgate.net]
- 23. GUS Assay in Plants - Lifeasible [lifeasible.com]
Preventing the degradation of indoxyl glucuronide in biological samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of indoxyl glucuronide in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a metabolite produced in the liver from indoxyl, a product of tryptophan metabolism by gut bacteria. It is recognized as a uremic toxin, and its concentration in biological fluids is a subject of interest in studies related to chronic kidney disease.[1] Like many glucuronide conjugates, this compound is susceptible to both chemical and enzymatic degradation, which can lead to inaccurate quantification in experimental settings.
Q2: What are the primary causes of this compound degradation in biological samples?
A2: The primary causes of degradation are:
-
Enzymatic Hydrolysis: Biological samples, particularly plasma and certain tissues, may contain β-glucuronidase enzymes that can cleave the glucuronide bond.
-
Chemical Hydrolysis: The stability of the glucuronide bond is pH-dependent. Non-neutral pH conditions, especially alkaline pH, can promote hydrolysis.
-
Temperature: Elevated temperatures accelerate the rate of both enzymatic and chemical degradation. Storage at room temperature or even refrigeration (4°C) can lead to significant loss of the analyte.
-
Improper Storage and Handling: Repeated freeze-thaw cycles can compromise sample integrity. Long-term storage at inappropriate temperatures is a major factor in degradation.
Q3: What is the immediate, most critical step to take after collecting a blood or urine sample to prevent degradation?
A3: Immediately after collection, samples should be placed on ice to slow down enzymatic activity and chemical degradation. For blood samples, plasma or serum should be separated from whole blood as soon as possible, preferably in a refrigerated centrifuge. For urine, the sample should be cooled promptly. Long-term storage for all sample types should be at -80°C.
Q4: Can I use preservatives to stabilize this compound in urine samples?
A4: While some preservatives can inhibit microbial growth, their effect on the chemical stability of specific metabolites can vary. For general metabolite stability in urine, thymol has been shown to be effective. However, the most reliable method for preserving this compound is immediate freezing and storage at -80°C. If preservatives are considered, their compatibility and potential for analytical interference must be validated.
Q5: How many freeze-thaw cycles are acceptable for samples containing this compound?
A5: It is strongly recommended to minimize freeze-thaw cycles. Ideally, samples should be thawed only once before analysis. If multiple analyses from the same sample are anticipated, the primary sample should be aliquoted into smaller, single-use volumes before the initial freezing. While specific data for this compound is limited, studies on other urinary metabolites have shown that multiple freeze-thaw cycles can lead to degradation.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in freshly processed samples. | Enzymatic degradation during sample handling. | Ensure samples are kept on ice at all times between collection and processing. Separate plasma/serum from whole blood within one hour of collection using a refrigerated centrifuge. |
| Inconsistent results between replicate analyses of the same sample. | Incomplete inhibition of enzymatic activity or ongoing chemical degradation. | Re-evaluate the sample processing workflow to minimize time at room temperature. Ensure consistent and rapid freezing of all samples. Consider the use of β-glucuronidase inhibitors if enzymatic degradation is highly suspected, but validate for interference. |
| Analyte concentrations decrease in stored samples over time. | Improper storage temperature or pH instability. | Verify that storage freezers are consistently maintaining -80°C. For urine samples, measure the pH upon collection; if it is highly alkaline, consider adjusting to a more neutral pH before freezing, though this must be done cautiously and validated. |
| High variability in results from samples collected at different sites or times. | Differences in collection and initial handling procedures. | Implement and strictly enforce a standardized sample collection and processing protocol for all sites. This should specify collection tubes, maximum time before centrifugation, centrifugation temperature, and storage conditions. |
| Peak tailing or splitting during LC-MS/MS analysis. | On-column or in-source degradation/deconjugation. | Optimize chromatographic conditions. Ensure the mobile phase pH is suitable for maintaining the stability of the glucuronide. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is often preferred. |
Data on Glucuronide Stability
Table 1: Stability of THCCOOH Glucuronide in Urine at Different Temperatures
| Storage Temperature | Time | Analyte Stability |
| 40°C | Up to 5 days | Significant degradation |
| 20°C (Room Temp) | Up to 15 days | Significant degradation; increase in the free analyte concentration |
| 4°C | Up to 15 days | Highly labile; significant degradation observed |
| -20°C | Up to 15 days | Stable |
Data adapted from a study on 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid glucuronide.[2]
Table 2: General Stability of Glucuronide Metabolites in Plasma
| Storage Condition | Time | Analyte Stability |
| Room Temperature | 2-5 hours | Significant decrease in concentration |
| 4°C | > 24 hours | Potential for degradation |
| -20°C | Up to 5 months | Generally stable |
| -80°C | > 5 months | Stable |
Data adapted from a study on mycophenolic acid glucuronide metabolites.[3]
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
-
Collection: Collect whole blood into tubes containing EDTA as the anticoagulant.
-
Immediate Cooling: Place the collected tubes immediately on ice.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at approximately 1,500 x g for 10 minutes in a refrigerated centrifuge (4°C).
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquoting: Transfer the plasma into pre-labeled, cryo-resistant polypropylene tubes. If multiple analyses are planned, create single-use aliquots to avoid freeze-thaw cycles.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: Urine Sample Collection and Processing
-
Collection: Collect mid-stream urine in a sterile, polypropylene container.
-
Immediate Cooling: Place the container on ice immediately after collection.
-
pH Measurement (Optional but Recommended): Measure the pH of the fresh urine sample.
-
Aliquoting: Transfer the urine into pre-labeled, cryo-resistant polypropylene tubes. Create single-use aliquots.
-
Storage: Immediately store the urine aliquots at -80°C until analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of uremic toxins, including indoxyl sulfate, and is applicable to this compound with appropriate optimization of mass spectrometry parameters.
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma or urine samples on ice.
-
To a 20 µL aliquot of the sample, add 80 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled this compound).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube or 96-well plate and dilute with an appropriate volume of water (e.g., 200 µL) prior to injection.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Polaris 3 C18-A or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation from other matrix components and related metabolites.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. (Note: These would need to be determined empirically. For this compound, the precursor ion [M-H]⁻ would be m/z 308.1).
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
-
Visualizations
Degradation Pathway of this compound
The primary degradation pathway for this compound is the cleavage of the glucuronide bond, either through enzymatic action (by β-glucuronidase) or chemical hydrolysis. This releases indoxyl, which is unstable and rapidly undergoes oxidative dimerization in the presence of oxygen to form the stable blue pigment, indigo.
Caption: Degradation of this compound to indoxyl and subsequent oxidation to indigo.
Recommended Experimental Workflow
To ensure the accurate measurement of this compound, a stringent and consistent workflow from sample collection to analysis is mandatory. This workflow minimizes pre-analytical variability and analyte degradation.
Caption: Recommended workflow for biological sample handling and analysis.
References
- 1. 3-Indolyl-beta-D-glucuronide | C14H15NO7 | CID 2733785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibrating indoxyl glucuronide assays for inter-laboratory consistency.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating indoxyl glucuronide assays for enhanced inter-laboratory consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is a human metabolite of indoxyl, produced in the liver. It is recognized as a uremic toxin, and its levels in the blood can increase significantly in patients with chronic kidney disease (CKD).[1] Accurate quantification is crucial for understanding its role in the progression of CKD and for developing therapeutic strategies to mitigate its toxic effects.[2]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the accurate and sensitive quantification of this compound in biological matrices.[3][4] This technique offers high selectivity and sensitivity, which is necessary for measuring endogenous compounds in complex samples like plasma and urine.
Q3: What are the key validation parameters for an this compound LC-MS/MS assay?
A3: Key validation parameters, as per regulatory guidelines, include linearity, accuracy, precision (both intra-day and inter-day), selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, and stability under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[2][4][5]
Q4: How can inter-laboratory variability in this compound measurements be minimized?
A4: To minimize inter-laboratory variability, it is essential to use standardized experimental protocols, well-characterized calibration standards and internal standards, and to participate in proficiency testing or inter-laboratory comparison programs.[6][7][8] Consistent sample handling and data analysis procedures are also critical.
Troubleshooting Guide
Chromatographic & Mass Spectrometric Issues
Q5: I am observing significant peak tailing for my this compound peak. What are the possible causes and solutions?
A5: Peak tailing can be caused by several factors. Here are some common causes and their solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions | The analyte may be interacting with active sites (e.g., silanols) on the column stationary phase.[9] Consider using a highly deactivated or end-capped column.[10] Modifying the mobile phase with a small amount of an additive like formic acid can also help. |
| Column Overload | Injecting too much sample can lead to peak distortion.[10][11] Try diluting the sample or reducing the injection volume. |
| Column Contamination or Degradation | The column may be contaminated or the packing bed may have deformed.[10][11] Try flushing the column or, if necessary, replace it with a new one. Using a guard column can help prolong the life of the analytical column. |
| Extra-column Effects | Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[11] Ensure all connections are properly made and use tubing with appropriate internal diameter. |
Q6: My this compound peak is broad and shows poor sensitivity. How can I improve this?
A6: Broad peaks and low sensitivity are often related. Consider the following:
| Potential Cause | Recommended Solution |
| Inappropriate Injection Solvent | If the injection solvent is stronger than the initial mobile phase, it can cause peak broadening.[11][12] Whenever possible, dissolve your sample in the initial mobile phase. |
| Suboptimal Chromatographic Conditions | The gradient elution profile may not be optimized. Adjust the gradient to ensure proper focusing of the analyte on the column before elution. |
| Poor Ionization in Mass Spectrometer | The electrospray ionization (ESI) source parameters may not be optimal for this compound. Perform tuning of the mass spectrometer using an this compound standard solution to optimize parameters like spray voltage, capillary temperature, and gas flows. |
| Sample Degradation | This compound may be unstable in the sample matrix or during storage. Refer to the stability data for your assay and ensure proper sample handling and storage. |
Sample Preparation Issues
Q7: I am experiencing low recovery of this compound after protein precipitation. What could be the reason?
A7: Low recovery can be due to several factors related to the protein precipitation step:
| Potential Cause | Recommended Solution |
| Inefficient Protein Precipitation | The ratio of precipitation solvent (e.g., acetonitrile or methanol) to sample may be insufficient. A common starting point is a 3:1 ratio of solvent to sample.[13] |
| Analyte Adsorption | This compound might adsorb to the precipitated proteins. Ensure thorough vortexing after adding the precipitation solvent to achieve complete protein denaturation and release of the analyte. |
| Incorrect pH | The pH of the sample and precipitation solvent can influence the recovery of certain analytes. While generally not an issue with simple protein precipitation, it can be a factor. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the preparation of plasma or serum samples for this compound analysis by LC-MS/MS.
-
Thaw Samples : Thaw frozen plasma/serum samples and quality controls (QCs) on ice.
-
Vortex : Once thawed, vortex the samples for 10-15 seconds to ensure homogeneity.
-
Aliquot : Pipette 50 µL of each sample, calibrator, or QC into a clean microcentrifuge tube.
-
Add Internal Standard : Add an appropriate volume of the internal standard working solution to each tube (except for blank samples).
-
Vortex : Briefly vortex the tubes.
-
Precipitate Proteins : Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid, if consistent with the mobile phase) to each tube.[4][5]
-
Vortex : Vortex vigorously for at least 1 minute to ensure complete protein precipitation.
-
Centrifuge : Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[13]
-
Transfer Supernatant : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate and Reconstitute (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase. This step helps to improve peak shape and sensitivity.
-
Inject : The samples are now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This is an example of a typical LC-MS/MS method for this compound. Optimization will be required for your specific instrumentation.
-
LC System : A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient :
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
MS System : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), Negative.
-
MRM Transitions :
-
This compound: Q1 308.1 -> Q3 132.0
-
Internal Standard (e.g., d4-Indoxyl glucuronide): Q1 312.1 -> Q3 136.0 (Note: MRM transitions should be optimized for your specific instrument)
-
Data Presentation
Table 1: Example Inter-laboratory Comparison of this compound Assay Performance
| Laboratory | Method | Accuracy (%) | Precision (CV%) | LLOQ (ng/mL) |
| Lab A | UHPLC-MS/MS | 98.5 | 4.2 | 5 |
| Lab B | HPLC-MS/MS | 102.1 | 6.8 | 10 |
| Lab C | UHPLC-HRMS | 99.2 | 3.5 | 2 |
| Lab D | UHPLC-MS/MS | 95.8 | 5.5 | 5 |
Table 2: Typical Validation Results for an this compound LC-MS/MS Assay [4][5]
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Intra-day Accuracy | 85-115% (80-120% for LLOQ) | 97.7 - 107.3% |
| Inter-day Accuracy | 85-115% (80-120% for LLOQ) | 98.5 - 105.2% |
| Intra-day Precision (CV%) | < 15% (< 20% for LLOQ) | ≤ 4.0% |
| Inter-day Precision (CV%) | < 15% (< 20% for LLOQ) | ≤ 4.3% |
| Recovery | Consistent and reproducible | > 90% |
| Freeze-Thaw Stability | Within ±15% of nominal | Stable for 3 cycles |
| Short-term Stability (24h, RT) | Within ±15% of nominal | Stable |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activation.
References
- 1. Accumulation of indoxyl-beta-D-glucuronide in uremic serum: suppression of its production by oral sorbent and efficient removal by hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A robust, accurate, sensitive LC-MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchmark-intl.com [benchmark-intl.com]
- 7. eas-eth.org [eas-eth.org]
- 8. fiveable.me [fiveable.me]
- 9. scribd.com [scribd.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. agilent.com [agilent.com]
- 12. peak tailing and disappearing peak in LC/MS/MS - Chromatography Forum [chromforum.org]
- 13. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of Indoxyl Glucuronide and Indoxyl Sulfate Toxicity
A Guide for Researchers, Scientists, and Drug Development Professionals
Indoxyl sulfate and indoxyl glucuronide are two prominent protein-bound uremic toxins that accumulate in patients with chronic kidney disease (CKD). Both are metabolites of dietary tryptophan. While indoxyl sulfate has been extensively studied and implicated in the progression of renal and cardiovascular diseases, the toxicological profile of this compound is less characterized. This guide provides a comprehensive comparison of the available experimental data on the toxicity of these two molecules, offering insights into their mechanisms of action and potential therapeutic implications.
Comparative Quantitative Toxicity Data
The following tables summarize the quantitative data from in vitro and in vivo studies, highlighting the comparative toxicity of this compound and indoxyl sulfate.
| Parameter | This compound | Indoxyl Sulfate | Cell/Animal Model | Key Findings |
| Effect on Erythropoietin (EPO) Expression | Inhibition of CoCl₂-induced EPO mRNA expression | Inhibition of CoCl₂-induced EPO mRNA expression | HepG2 cells | Both toxins inhibit EPO expression at concentrations found in CKD patients, suggesting a role in renal anemia.[1] |
| Aryl Hydrocarbon Receptor (AhR) Activation | Induces nuclear translocation of AhR and expression of CYP1A1 mRNA.[1] | Potent activator of AhR, leading to nuclear translocation and target gene expression.[1][2][3][4] | HepG2 cells, Endothelial cells | Both compounds are agonists of AhR, a key mediator of their toxicity. |
| Hypoxia-Inducible Factor (HIF) Activation | Inhibits transcriptional activation of HIF.[1] | Suppresses HIF activation.[1][3] | HepG2 cells | The inhibition of HIF-dependent gene expression is a shared toxic mechanism. |
| Endothelial Dysfunction | Limited direct evidence available. Contributes to the overall AhR-activating potential of uremic serum. | Induces endothelial dysfunction by increasing oxidative stress, inflammation, and impairing nitric oxide (NO) bioavailability.[5][6][7][8] | Human Umbilical Vein Endothelial Cells (HUVECs), Bovine Pulmonary Artery Endothelial Cells (BPAECs) | Indoxyl sulfate is a well-established contributor to endothelial damage in uremia. The role of this compound is less clear but may be inferred from its AhR activity. |
| Oxidative Stress | Limited direct evidence available. | Induces the production of reactive oxygen species (ROS).[7][8][9] | HUVECs, Renal Tubular Cells | Indoxyl sulfate is a known inducer of oxidative stress in various cell types. |
| Inflammation | Limited direct evidence available. | Promotes inflammation by enhancing the expression of adhesion molecules and pro-inflammatory cytokines.[5] | HUVECs, Mice | Indoxyl sulfate contributes to the chronic inflammatory state in CKD. |
| Renal Tubular Cell Injury | Limited direct evidence available. | Causes direct injury to renal tubular cells, contributing to the progression of CKD.[10][11][12] | Renal Proximal Tubular Cells | Indoxyl sulfate is recognized as a significant nephrotoxin. |
Signaling Pathways
Both this compound and indoxyl sulfate exert their toxic effects by activating specific intracellular signaling pathways. The primary shared pathway identified to date is the Aryl Hydrocarbon Receptor (AhR) pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indoxyl sulfate and this compound act as ligands for the AhR, a transcription factor involved in cellular responses to environmental toxins.[1][2][3][4] Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcription. One of the consequences of AhR activation by these uremic toxins is the suppression of hypoxia-inducible factor (HIF) signaling, which is crucial for the production of erythropoietin (EPO).[1][3] This provides a molecular basis for the association of these toxins with renal anemia in CKD patients.
Indoxyl Sulfate-Specific Signaling Pathways
Indoxyl sulfate has been shown to activate additional signaling pathways, contributing to its pleiotropic toxic effects.
-
Oxidative Stress and NF-κB Pathway: Indoxyl sulfate induces the production of reactive oxygen species (ROS), which in turn activates the nuclear factor-kappa B (NF-κB) signaling pathway.[5][9] This leads to the upregulation of pro-inflammatory genes and adhesion molecules, promoting endothelial inflammation and dysfunction.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also activated by indoxyl sulfate, contributing to cellular stress responses and apoptosis in various cell types.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the toxicity of uremic toxins.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HUVECs, renal tubular cells)
-
96-well cell culture plates
-
Complete culture medium
-
This compound and indoxyl sulfate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or indoxyl sulfate for the desired time period (e.g., 24, 48 hours). Include a vehicle control.
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Measurement of Reactive Oxygen Species (ROS) Production (DCF-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to detect intracellular ROS.
Materials:
-
Cells of interest
-
24-well cell culture plates
-
This compound and indoxyl sulfate
-
DCF-DA solution (10 µM in serum-free medium)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 24-well plate and grow to confluence.
-
Treat the cells with this compound or indoxyl sulfate for the specified duration.
-
Wash the cells twice with PBS.
-
Load the cells with 10 µM DCF-DA solution and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect and quantify specific proteins involved in signaling cascades.
Materials:
-
Cells of interest
-
This compound and indoxyl sulfate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the uremic toxins for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Aryl Hydrocarbon Receptor (AhR) Activation Luciferase Reporter Assay
This assay quantifies the activation of the AhR signaling pathway.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
AhR-responsive luciferase reporter plasmid (containing XREs)
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound and indoxyl sulfate
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the AhR-responsive luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or indoxyl sulfate.
-
Following the treatment period (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold induction over the vehicle control.
Conclusion
The available evidence strongly implicates indoxyl sulfate as a multi-faceted uremic toxin that contributes significantly to the pathophysiology of CKD and its cardiovascular complications through the induction of oxidative stress, inflammation, and endothelial dysfunction. While data on this compound is more limited, it is clear that it shares a key toxicity mechanism with indoxyl sulfate through the activation of the Aryl Hydrocarbon Receptor, leading to the suppression of HIF-dependent erythropoietin expression.
This comparative guide highlights the need for further research into the specific toxic effects of this compound to fully understand its contribution to uremic toxicity. Future studies should focus on direct comparative analyses of these two toxins across a range of cellular and animal models to elucidate both shared and distinct mechanisms of action. Such knowledge will be invaluable for the development of targeted therapeutic strategies to mitigate the adverse effects of these and other uremic toxins in patients with chronic kidney disease.
References
- 1. This compound, a protein-bound uremic toxin, inhibits hypoxia-inducible factor‒dependent erythropoietin expression through activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoxyl sulfate impairs angiogenesis via chronic aryl hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of aryl hydrocarbon receptor mediates suppression of hypoxia-inducible factor-dependent erythropoietin expression by indoxyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoxyl Sulfate Induces Leukocyte-Endothelial Interactions through Up-regulation of E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of indoxyl sulfate on adherens junctions of endothelial cells and the underlying signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indoxyl Sulfate–Induced Endothelial Dysfunction in Patients with Chronic Kidney Disease via an Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoxyl sulfate inhibits nitric oxide production and cell viability by inducing oxidative stress in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Indoxyl Sulfate, a Tubular Toxin, Contributes to the Development of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indoxyl sulfate as a potential tubular function marker across kidney disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Indoxyl Glucuronide as a Biomarker for Renal Failure Progression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive and specific biomarkers to monitor the progression of chronic kidney disease (CKD) is a critical focus in nephrology research and drug development. Among the array of potential candidates, uremic toxins derived from gut microbial metabolism have garnered significant attention. While indoxyl sulfate (IS) is an extensively studied uremic toxin implicated in the advancement of renal failure, its lesser-known counterpart, indoxyl glucuronide (IG), is also emerging as a molecule of interest. This guide provides an objective comparison of this compound with the more established biomarker, indoxyl sulfate, and other conventional markers, supported by experimental data and detailed methodologies.
Comparative Biomarker Performance
The utility of a biomarker is defined by its ability to correlate with disease progression and predict clinical outcomes. The following tables summarize the current understanding of this compound in comparison to indoxyl sulfate and standard renal function markers.
| Biomarker | Correlation with eGFR Decline | Association with Renal Fibrosis | Predictive Value for Dialysis Initiation |
| This compound (IG) | Limited direct evidence; levels increase as renal function declines[1]. | Indirectly suggested through shared pathways with IS (AHR activation)[1][2][3]. | Not established. |
| Indoxyl Sulfate (IS) | Strong negative correlation; higher levels are independently associated with a more rapid decline in eGFR[4][5][6][7]. | Well-established; promotes renal fibrosis through TGF-β1, oxidative stress, and inflammation[4][8]. | Independent predictor of progression to end-stage renal disease requiring dialysis[4][6]. |
| Serum Creatinine | Standard marker for eGFR calculation; levels increase with declining renal function. | Not a direct marker of fibrosis. | A key component in determining the need for dialysis. |
| p-Cresyl Sulfate (pCS) | Associated with CKD progression, though some studies suggest a weaker correlation than IS[9]. | Contributes to renal and vascular damage[9]. | Associated with mortality in CKD patients. |
Physicochemical and Metabolic Properties
| Property | This compound (IG) | Indoxyl Sulfate (IS) |
| Precursor | Indole (from dietary tryptophan) | Indole (from dietary tryptophan) |
| Site of Metabolism | Liver (Glucuronidation) | Liver (Sulfation) |
| Protein Binding | Approximately 50%[1] | >90%[4] |
| Accumulation in CKD | Markedly increased serum levels in uremic patients[1]. | Progressively increases from early to late-stage CKD[4][10]. |
| Removal by Hemodialysis | Can be efficiently removed[1]. | Poorly removed due to high protein binding. |
Signaling Pathways and Biological Effects
Both this compound and indoxyl sulfate are recognized as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in inflammation, oxidative stress, and immune responses. Activation of AhR by these uremic toxins may represent a central mechanism of their toxicity in CKD.
Aryl Hydrocarbon Receptor (AhR) Activation Pathway
Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) by this compound and indoxyl sulfate.
A notable study demonstrated that both this compound and indoxyl sulfate, at concentrations found in the blood of CKD patients, inhibit the expression of erythropoietin (EPO) in a hypoxia-inducible factor (HIF)-dependent manner through the activation of AhR[2]. This provides a potential mechanistic link between these uremic toxins and renal anemia.
Experimental Protocols
Quantification of this compound and Indoxyl Sulfate by LC-MS/MS
Accurate quantification is paramount for biomarker validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring uremic toxins due to its high sensitivity and specificity.
Sample Preparation Workflow
Caption: General workflow for plasma/serum sample preparation for LC-MS/MS analysis of uremic toxins.
Methodological Details:
-
Sample Preparation: A common method involves protein precipitation from plasma or serum samples. For instance, 50 µL of serum is mixed with 340 µL of methanol containing an internal standard (e.g., isotopically labeled indoxyl sulfate and p-cresyl sulfate) to precipitate proteins. After centrifugation, the supernatant is collected for analysis.
-
Chromatographic Separation: A micro-liquid chromatography system with a C18 column is typically used. A gradient elution with mobile phases such as methanol with 0.1% formic acid and water with 0.1% formic acid allows for the separation of the analytes.
-
Mass Spectrometric Detection: A high-resolution mass spectrometer is operated in negative electrospray ionization mode. The analytes are monitored using selected reaction monitoring (SRM) for specific precursor-to-product ion transitions, ensuring accurate quantification.
A high-throughput LC-MS/MS method has been developed for the simultaneous quantification of p-cresol sulfate, p-cresol glucuronide, indoxyl sulfate, and this compound, demonstrating the feasibility of monitoring a panel of these toxins in a single run[11].
Conclusion and Future Directions
The existing evidence strongly supports indoxyl sulfate as a key biomarker and a potential therapeutic target in the progression of chronic kidney disease. Its association with declining eGFR, renal fibrosis, and adverse cardiovascular outcomes is well-documented.
In contrast, the validation of this compound as an independent biomarker for renal failure progression is still in its nascent stages. While it accumulates in CKD and exhibits biological activity through the Aryl Hydrocarbon Receptor, its clinical utility as a prognostic marker remains to be firmly established. There is a clear need for prospective clinical studies that:
-
Simultaneously quantify this compound, indoxyl sulfate, and other uremic toxins in large, well-characterized CKD cohorts.
-
Correlate this compound levels with clinical endpoints such as the rate of eGFR decline, progression to end-stage renal disease, and cardiovascular events, independent of indoxyl sulfate levels.
-
Further elucidate the specific cellular and molecular mechanisms of this compound-induced toxicity in renal cells.
For drug development professionals, while indoxyl sulfate remains a primary target for interventions aimed at reducing uremic toxicity, such as novel oral adsorbents or dialysis technologies, the role of this compound should not be disregarded. Therapies that lower the precursor indole would be expected to reduce both indoxyl sulfate and this compound levels[1]. A deeper understanding of the comparative toxicity and clinical impact of this compound will be essential for a comprehensive approach to managing uremic toxicity in CKD.
References
- 1. karger.com [karger.com]
- 2. This compound, a protein-bound uremic toxin, inhibits hypoxia-inducible factor‒dependent erythropoietin expression through activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Different Correlation between Serum Levels of Indoxyl Sulfate and Estimated GFR in the Elderly with or without Dementia [jstage.jst.go.jp]
- 6. Indoxyl sulfate predicts cardiovascular disease and renal function deterioration in advanced chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indoxyl Sulfate, a Tubular Toxin, Contributes to the Development of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Uremic Toxicity of Indoxyl Sulfate and p-Cresyl Sulfate: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Indoxyl Glucuronide: LC-MS/MS vs. ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comprehensive cross-validation comparison of two prominent analytical methods for measuring indoxyl glucuronide: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
This compound is a gut-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD). Its accurate measurement is crucial for understanding CKD progression and for developing therapeutic interventions. Both LC-MS/MS and ELISA are powerful techniques for quantification, yet they operate on different principles, each offering distinct advantages and disadvantages. This guide presents a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes typical validation parameters for the quantification of small molecules like this compound using LC-MS/MS and ELISA.
| Performance Parameter | LC-MS/MS | ELISA |
| Linearity (R²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 10 ng/mL | 0.1 - 2.0 ng/mL |
| Accuracy (% Recovery) | 86 - 111% | 85 - 115% |
| Precision (%RSD) | Intra-assay: < 10%Inter-assay: < 15% | Intra-assay: < 10%Inter-assay: < 15% |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | High (potential for cross-reactivity) |
| Throughput | Moderate to High | High (96-well plate format) |
| Cost per Sample | Higher | Lower |
| Instrumentation | Complex and expensive LC-MS/MS system | Standard plate reader |
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of reliable scientific data. Below are representative protocols for the quantification of this compound using LC-MS/MS and ELISA.
LC-MS/MS Methodology
Liquid chromatography-tandem mass spectrometry is considered the gold standard for the quantification of small molecules due to its high sensitivity and specificity.[1]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of serum or plasma, add 150 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of two solvents is typically employed, for instance, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for glucuronides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
4. Data Analysis:
-
Peak areas for this compound and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
The concentration of this compound in the samples is determined from the calibration curve.
ELISA Methodology
Enzyme-Linked Immunosorbent Assay is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
1. Reagent Preparation:
-
Prepare all reagents, including standards, samples, and buffers, according to the manufacturer's instructions of the specific this compound ELISA kit.
-
Perform serial dilutions of the this compound standard to generate a calibration curve.
2. Assay Procedure (Competitive ELISA):
-
Add a specific volume of the standard or sample to the appropriate wells of a microplate pre-coated with an antibody specific for this compound.
-
Add a fixed amount of enzyme-conjugated this compound to each well.
-
Incubate the plate for a specified time to allow for competitive binding between the sample/standard this compound and the enzyme-conjugated this compound for the antibody binding sites.
-
Wash the plate multiple times to remove any unbound reagents.
-
Add a substrate solution that will react with the enzyme to produce a colored product.
-
Stop the reaction after a specific incubation time.
3. Data Acquisition and Analysis:
-
Measure the absorbance of the colored product in each well using a microplate reader at a specific wavelength.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Construct a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Workflow and Pathway Diagrams
To visually represent the processes discussed, the following diagrams have been generated.
Conclusion
Both LC-MS/MS and ELISA are viable methods for the quantification of this compound, each with its own set of strengths and weaknesses. LC-MS/MS offers superior specificity and sensitivity, making it the preferred method for research applications where accuracy is critical.[1] On the other hand, ELISA provides a higher throughput and more cost-effective solution, which is advantageous for large-scale clinical screening.[2][3] The choice between the two methods will ultimately depend on the specific requirements of the study, including the need for accuracy, sample throughput, and budget constraints. This guide provides the necessary information to make an informed decision for the quantification of this compound in a research or clinical setting.
References
- 1. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of ELISA-based method for the routine examination of serum indoxyl sulfate in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of ELISA-based method for the routine examination of serum indoxyl sulfate in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Indoxyl Glucuronide in Chronic Kidney Disease: A Comparative Analysis of a Lesser-Known Uremic Toxin
For Immediate Release
[City, State] – In the landscape of uremic toxins, indoxyl sulfate has long held the spotlight in chronic kidney disease (CKD) research. However, its glucuronidated counterpart, indoxyl glucuronide, represents another important, yet less quantified, product of indole metabolism that accumulates in patients with declining renal function. This guide offers a comparative overview of this compound levels in CKD, presenting available quantitative data, detailed experimental methodologies for its measurement, and the metabolic pathways involved. Due to the limited availability of data for this compound across all CKD stages, this guide also includes comparative data for the more extensively studied indoxyl sulfate to provide a broader context for researchers, scientists, and drug development professionals.
Quantitative Comparison of Indoxyl Conjugates in CKD
Serum levels of indoxyl-β-D-glucuronide are markedly elevated in patients with severe renal impairment compared to healthy individuals, in whom it is often undetectable.[1] The available data, while not fully stratified across all five stages of CKD, demonstrates a clear trend of accumulation as renal function declines.
A study on uremic patients provided the following serum concentrations for indoxyl-β-D-glucuronide[1]:
| Patient Group | Serum Indoxyl-β-D-glucuronide (mg/dL) |
| Normal Subjects | Not Detected |
| Undialyzed Uremic Patients | 0.15 ± 0.09 |
| Hemodialysis Patients (Pre-dialysis) | 0.22 ± 0.11 |
| CAPD Patients | 0.20 ± 0.10 |
Data presented as mean ± standard deviation.
In contrast, a wealth of data is available for the more commonly measured uremic toxin, indoxyl sulfate. Its concentration progressively and significantly increases with the advancing stages of CKD.[2]
Below is a summary of serum indoxyl sulfate levels across different CKD stages from a representative study[2]:
| CKD Stage | Serum Indoxyl Sulfate (mg/100 ml) |
| Stage 2 | 0.12 ± 0.08 |
| Stage 3 | 0.28 ± 0.22 |
| Stage 4 | 0.88 ± 0.73 |
| Stage 5 (non-dialysis) | 1.83 ± 1.11 |
| Stage 5D (Hemodialysis) | 4.01 ± 1.95 |
Data presented as mean ± standard deviation.
Metabolic Pathway of Indoxyl Conjugates
This compound and indoxyl sulfate originate from the metabolism of dietary tryptophan by intestinal microbiota. Tryptophan is converted to indole, which is absorbed into the bloodstream and transported to the liver. In the liver, indole is hydroxylated to form indoxyl by cytochrome P450 enzymes.[3] Subsequently, indoxyl undergoes conjugation with either glucuronic acid to form this compound, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), or with sulfate to form indoxyl sulfate.[4] These water-soluble conjugates are then released into circulation for renal excretion.
Experimental Protocols
The quantification of this compound in biological matrices is typically achieved through chromatographic methods. Below is a detailed methodology for the analysis of indoxyl-β-D-glucuronide in serum using High-Performance Liquid Chromatography (HPLC).
Sample Preparation and HPLC Analysis of Indoxyl-β-D-glucuronide
This protocol is adapted from a method described for the quantification of indoxyl-β-D-glucuronide in uremic serum.[5]
1. Sample Preparation:
-
Serum samples can be directly injected into the HPLC system without prior deproteinization. This is possible with certain column types where serum proteins can pass through the column while the solutes of interest are retained.
2. HPLC System and Conditions:
-
Column: A reversed-phase C8 column is suitable for this separation.
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile and a buffer such as ammonium formate.
-
Detection: Fluorescence detection is a sensitive method for this compound. The excitation wavelength is set to 295 nm and the emission wavelength to 390 nm.
-
Quantification: The concentration of indoxyl-β-D-glucuronide in the samples is determined by comparing the peak area with that of a standard curve prepared with known concentrations of purified indoxyl-β-D-glucuronide.
3. Confirmation:
-
The identity of the indoxyl-β-D-glucuronide peak can be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Concluding Remarks
While this compound is clearly a uremic retention solute that accumulates in CKD, the current body of literature lacks a detailed stage-by-stage quantification comparable to that of indoxyl sulfate. The data presented here underscores the need for further research to fully characterize the accumulation of this compound across the entire spectrum of chronic kidney disease. Such studies will be invaluable for understanding its potential role in the pathophysiology of uremia and for the development of novel therapeutic strategies targeting the removal of a wider range of uremic toxins. The methodologies outlined provide a solid foundation for researchers to pursue these much-needed investigations.
References
- 1. Accumulation of indoxyl-beta-D-glucuronide in uremic serum: suppression of its production by oral sorbent and efficient removal by hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum Indoxyl Sulfate Is Associated with Vascular Disease and Mortality in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
The Interplay of Indoxyl Glucuronide with Fellow Uremic Toxins: A Comparative Analysis
For Immediate Release
A comprehensive review of current research reveals a significant correlation between indoxyl glucuronide and several other uremic toxins, particularly its metabolic sibling, indoxyl sulfate. This comparison guide synthesizes the latest findings on these correlations, providing researchers, scientists, and drug development professionals with objective data, detailed experimental methodologies, and a deeper understanding of the signaling pathways involved in the pathophysiology of chronic kidney disease (CKD).
The accumulation of uremic toxins is a hallmark of CKD and is associated with a wide range of complications, including cardiovascular disease and progression of renal failure. This compound, a product of tryptophan metabolism, has been identified as a significant uremic toxin. Understanding its relationship with other toxins is crucial for developing effective therapeutic strategies.
Quantitative Correlation with Other Uremic Toxins
Studies have consistently demonstrated a strong positive correlation between the serum levels of this compound and indoxyl sulfate in patients with CKD, including those on hemodialysis. This is expected, as both toxins originate from the same precursor, indole. Emerging evidence also points to significant correlations with other protein-bound uremic toxins.
The following table summarizes the quantitative correlations found in recent studies. It is important to note that the majority of research has focused on the relationship between this compound and indoxyl sulfate, with data on other toxins being more limited.
| Uremic Toxin Correlated with this compound | Patient Cohort | Correlation Coefficient (r) | p-value | Citation(s) |
| Indoxyl Sulfate (Total) | Hemodialysis Patients | Significantly Positive | < 0.05 | [1] |
| Indoxyl Sulfate (Free) | Hemodialysis Patients | Significantly Positive | < 0.05 | [1] |
| p-Cresyl Sulfate (Free) | Hemodialysis Patients | 0.53 | < 0.001 | [2] |
| Phenyl Sulfate | Hemodialysis Patients | Significantly Positive | < 0.05 | [1] |
| Phenyl Glucuronide | Hemodialysis Patients | Significantly Positive | < 0.05 | [1] |
| p-Cresylsulfate | CKD Patients (Stages 3-5 & HD) | 0.61 | < 0.01 | [3] |
Experimental Protocols
The quantification of this compound and other uremic toxins in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the simultaneous measurement of multiple analytes. A representative experimental workflow is described below.
Detailed Methodological Parameters:
-
Sample Preparation: Serum or plasma samples are deproteinized, typically using acetonitrile or methanol, to remove larger molecules that can interfere with the analysis.[4] This is followed by centrifugation to pellet the precipitated proteins, after which the supernatant containing the uremic toxins is collected, diluted, and prepared for injection into the LC-MS/MS system.[4]
-
Liquid Chromatography (LC): Separation of the various uremic toxins is commonly performed using a reversed-phase C18 column or a mixed-mode column that combines reversed-phase, cation-exchange, and anion-exchange properties.[5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate) and an organic component (e.g., acetonitrile) is employed to resolve the different toxins.[6] The flow rate is typically maintained around 0.4 to 0.6 mL/min.[3]
-
Tandem Mass Spectrometry (MS/MS): Detection is achieved using a tandem mass spectrometer, often with electrospray ionization (ESI) in the negative ion mode. This method allows for the specific and sensitive detection of each uremic toxin based on its unique mass-to-charge ratio and fragmentation pattern.[4] Quantification is performed using stable isotope-labeled internal standards for each analyte to ensure accuracy and precision.[5]
Signaling Pathway Involvement
Indolic uremic toxins, including this compound and indoxyl sulfate, are known to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7][8][9] AhR is a ligand-activated transcription factor that, upon binding with these toxins, translocates to the nucleus and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, leading to the transcription of target genes. The activation of this pathway is implicated in the inflammatory and cardiovascular complications associated with CKD.[1][7]
The activation of the AhR pathway by this compound and other uremic toxins can lead to a cascade of downstream effects, including the upregulation of pro-inflammatory cytokines and enzymes involved in oxidative stress.[1] This highlights a crucial mechanism through which these toxins contribute to the systemic inflammation and endothelial dysfunction observed in CKD patients.
Conclusion
The available evidence strongly supports a significant correlation between this compound and other key uremic toxins, most notably indoxyl sulfate. The shared metabolic origin and the common pathway of toxicity through the Aryl Hydrocarbon Receptor underscore the interconnected nature of these compounds in the uremic state. Further research with larger patient cohorts is warranted to establish a more comprehensive correlation matrix between this compound and a broader spectrum of uremic toxins. A deeper understanding of these relationships is paramount for the development of targeted therapies aimed at reducing the uremic burden and improving clinical outcomes for patients with chronic kidney disease.
References
- 1. researchgate.net [researchgate.net]
- 2. p-Cresyl Sulfate and Indoxyl Sulfate in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p‐cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitative analysis of uremic toxins by LC-MS/MS with a reversed-phase/cation-exchange/anion-exchange tri-modal mixed-mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Aryl Hydrocarbon Receptor Activation in Chronic Kidney Disease: Role of Uremic Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Indoxyl Glucuronide vs. p-Cresyl Glucuronide: A Comparative Analysis of Their Roles in Cardiovascular Risk
In the landscape of uremic toxins, indoxyl glucuronide and p-cresyl glucuronide are emerging as significant contributors to the heightened cardiovascular risk observed in patients with chronic kidney disease (CKD). While historically overshadowed by their sulfate-conjugated counterparts, indoxyl sulfate (IS) and p-cresyl sulfate (PCS), recent evidence suggests that the glucuronide forms also possess significant biological activity. This guide provides a comprehensive comparison of this compound and p-cresyl glucuronide, summarizing key experimental findings, detailing methodologies, and illustrating the signaling pathways implicated in their cardiovascular toxicity.
Comparative Overview of Cardiovascular Effects
Both this compound and p-cresyl glucuronide are associated with adverse cardiovascular outcomes in CKD patients. Clinical studies have demonstrated a correlation between elevated serum levels of these toxins and increased mortality. While direct comparative studies are limited, the existing evidence points towards distinct and overlapping mechanisms of action.
Table 1: Quantitative Comparison of Cardiovascular Effects
| Parameter | This compound | p-Cresyl Glucuronide | Key Findings |
| Association with Mortality | Associated with overall and cardiovascular mortality in CKD patients. | High free and total levels are correlated with overall and cardiovascular mortality, with a predictive power similar to IS and PCS.[1][2] | Both toxins are independent predictors of mortality in CKD. |
| Vascular Calcification | Limited direct evidence for the glucuronide form. However, its precursor, indoxyl sulfate, promotes vascular calcification.[3][4] | Associated with higher aortic and coronary calcification scores.[1] | p-Cresyl glucuronide shows a direct clinical association with vascular calcification. |
| Endothelial Dysfunction | The related compound, indoxyl sulfate, inhibits endothelial cell proliferation and repair.[5] | Limited direct data. Its precursor, p-cresol, inhibits endothelial proliferation and wound repair.[5] | Precursors of both glucuronides are implicated in endothelial damage. |
| Cardiomyocyte Effects | Indoxyl sulfate, a related toxin, induces cardiomyocyte hypertrophy and fibrosis. | The precursor, p-cresyl sulfate, is associated with cardiac apoptosis and diastolic dysfunction.[6] | Related sulfate conjugates of both toxins exert direct cardiotoxic effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the cardiovascular toxicity of these uremic toxins.
Protocol 1: Assessment of Endothelial Cell Proliferation
Objective: To determine the effect of this compound and p-cresyl glucuronide on the proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium.
-
Toxin Exposure: Cells are incubated with various concentrations of this compound or p-cresyl glucuronide, typically within the pathophysiological range observed in uremic patients. A control group without toxin exposure is included. Protein-bound toxins are often tested in the presence of human albumin to mimic physiological conditions.[5]
-
Proliferation Assay: Endothelial cell proliferation is quantified using a 5-bromo-2-deoxy-uridine (BrdU) labeling and detection assay. BrdU, a thymidine analog, is incorporated into the DNA of proliferating cells.
-
Quantification: The amount of incorporated BrdU is measured using an ELISA-based colorimetric assay, providing a quantitative measure of cell proliferation.
Protocol 2: In Vivo Model of Uremic Vascular Calcification
Objective: To investigate the direct role of this compound and p-cresyl glucuronide in promoting vascular calcification in an animal model of CKD.
Methodology:
-
Animal Model: Chronic kidney disease is induced in rats or mice, commonly through a 5/6 nephrectomy or an adenine-rich diet.[7]
-
Toxin Administration: The CKD animals are administered either a vehicle control, this compound, or p-cresyl glucuronide over an extended period (e.g., several weeks).[3]
-
Assessment of Calcification:
-
Histology: Aortic and other arterial tissues are harvested, sectioned, and stained with Alizarin Red S or von Kossa to visualize calcium deposits.[7]
-
Biochemical Analysis: The calcium content of the arterial tissue is quantified using methods such as atomic absorption spectrometry.
-
-
Molecular Analysis: Arterial tissues are analyzed for the expression of osteogenic markers (e.g., Runx2, BMP2) and inflammatory markers via immunohistochemistry, Western blotting, or RT-qPCR.[4]
Protocol 3: Measurement of Oxidative Stress in Cardiomyocytes
Objective: To quantify the generation of reactive oxygen species (ROS) in cardiomyocytes exposed to this compound or p-cresyl glucuronide.
Methodology:
-
Cell Culture: Primary neonatal rat cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2) are cultured.
-
Toxin Exposure: Cells are treated with varying concentrations of this compound or p-cresyl glucuronide for different time points.
-
ROS Detection:
-
Fluorescent Probes: Cells are loaded with an oxidant-sensitive fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Upon oxidation by ROS, DCFH-DA is converted to the highly fluorescent dichlorofluorescein (DCF).[8]
-
Microscopy and Fluorometry: The fluorescence intensity is visualized using confocal microscopy and quantified using a fluorescence plate reader.
-
-
Biomarker Analysis: Levels of oxidative stress biomarkers such as malondialdehyde (MDA) and lipid hydroperoxides (LOOH) can be measured in cell lysates using colorimetric or fluorometric assays.[9][10]
Signaling Pathways in Cardiovascular Toxicity
The cardiovascular toxicity of indoxyl and p-cresyl derivatives is mediated by the activation of complex intracellular signaling pathways, leading to inflammation, oxidative stress, and cellular dysfunction.
This compound and Related Pathways
While direct evidence for this compound is still emerging, the signaling pathways of its well-studied precursor, indoxyl sulfate, are highly relevant. Indoxyl sulfate is a potent agonist of the Aryl Hydrocarbon Receptor (AhR).
Caption: Indoxyl sulfate-mediated AhR signaling pathway.
Activation of AhR by indoxyl sulfate leads to its translocation to the nucleus, where it promotes the transcription of target genes involved in inflammation and oxidative stress. This includes the activation of NF-κB and the generation of ROS, contributing to endothelial dysfunction and vascular calcification.[1][11][12][13]
p-Cresyl Glucuronide and Related Pathways
The signaling pathways for p-cresyl glucuronide are less defined. However, studies on its precursor, p-cresol, and its sulfate conjugate, p-cresyl sulfate, provide insights into its potential mechanisms. These compounds are known to induce oxidative stress and inflammation.
Caption: p-Cresyl sulfate-induced cardiovascular toxicity pathways.
p-Cresyl sulfate has been shown to activate NADPH oxidase, leading to increased ROS production.[6] This oxidative stress can trigger apoptosis in cardiomyocytes and activate the NF-κB pathway in vascular smooth muscle cells, promoting the expression of inflammatory mediators like MCP-1 and contributing to endothelial dysfunction.[14]
Experimental Workflow
A typical experimental workflow to compare the cardiovascular toxicity of this compound and p-cresyl glucuronide would involve a multi-pronged approach, integrating in vitro and in vivo studies.
Caption: Integrated workflow for comparative toxicity assessment.
Conclusion
Both this compound and p-cresyl glucuronide are significant players in the complex pathophysiology of cardiovascular disease in the context of CKD. While they share the commonality of being uremic toxins associated with increased mortality, the available evidence suggests potential differences in their specific cardiovascular effects and underlying mechanisms. p-Cresyl glucuronide has a more direct clinical association with vascular calcification, whereas the cardiovascular toxicity of this compound is often inferred from studies on its sulfate conjugate, which acts potently through the AhR pathway.
Further direct comparative studies are imperative to fully elucidate the distinct and overlapping roles of these two glucuronidated toxins. A deeper understanding of their specific signaling pathways will be instrumental in developing targeted therapeutic strategies to mitigate the substantial cardiovascular burden in patients with chronic kidney disease.
References
- 1. Aryl Hydrocarbon Receptor Inhibition Restores Indoxyl Sulfate-Mediated Endothelial Dysfunction in Rat Aortic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoxyl sulfate impairs angiogenesis via chronic aryl hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoxyl Sulfate and p-Cresyl Sulfate Promote Vascular Calcification and Associate with Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uremic Toxins Affecting Cardiovascular Calcification: A Systematic Review | MDPI [mdpi.com]
- 5. The uremic solutes p-cresol and indoxyl sulfate inhibit endothelial proliferation and wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-Cresyl sulfate aggravates cardiac dysfunction associated with chronic kidney disease by enhancing apoptosis of cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uremic mouse model to study vascular calcification and “inflamm-aging” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization of doxorubicin-induced oxidative stress in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aryl Hydrocarbon Receptor Activation and Tissue Factor Induction by Fluid Shear Stress and Indoxyl Sulfate in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aryl hydrocarbon receptor mediates indoxyl sulfate-induced cellular senescence in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in Indoxyl Sulfate-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p-cresol but not p-cresyl sulfate stimulate MCP-1 production via NF-κB p65 in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and accuracy of indoxyl glucuronide measurement techniques.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reproducibility and Accuracy
The accurate and reproducible measurement of indoxyl glucuronide, a key uremic toxin and metabolite of tryptophan, is crucial for advancing research in nephrology, toxicology, and drug development. This guide provides a comprehensive comparison of the primary analytical techniques used for its quantification, focusing on performance metrics and experimental data to aid researchers in selecting the most appropriate method for their studies.
Metabolic Pathway of this compound
This compound is an endogenous metabolite derived from the dietary amino acid tryptophan. Gut bacteria metabolize tryptophan to indole, which is then absorbed into the bloodstream and transported to the liver. In the liver, indole is hydroxylated to indoxyl by cytochrome P450 enzymes (primarily CYP2E1). Subsequently, indoxyl undergoes conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form the water-soluble this compound, which is then excreted by the kidneys.
Caption: Metabolic pathway of tryptophan to this compound.
Comparison of Analytical Techniques
The primary methods for quantifying this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection.
| Technique | Principle | Common Application |
| LC-MS/MS | Separates compounds by chromatography followed by mass-based detection and fragmentation for high specificity. | Targeted quantification in complex biological matrices like plasma and urine. |
| HPLC-Fluorescence | Separates compounds by chromatography and detects native fluorescence of the analyte. | Quantification of fluorescent compounds, offering good sensitivity. |
| HPLC-UV | Separates compounds by chromatography and measures their absorption of UV light. | General quantitative analysis, often less sensitive and specific than fluorescence or MS detection. |
Quantitative Performance Data
The following table summarizes the key performance parameters for different analytical methods used to measure this compound and the closely related indoxyl sulfate. Data for indoxyl sulfate is included to provide a reference for expected performance, given the limited direct comparative data for this compound.
| Parameter | LC-MS/MS (Indoxyl Sulfate)[1][2] | LC-HRMS (Indoxyl Sulfate)[3][4] | HPLC-Fluorescence (Indoxyl Sulfate)[5][6] |
| Linearity Range | 0.1 - 100 µg/mL | 100 - 40,000 ng/mL | 2.5 - 50 µM |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 100 ng/mL | 2.0 µM |
| Lower Limit of Detection (LOD) | 0.03 µg/mL | Not Reported | Not Reported |
| Intra-day Precision (%RSD) | ≤ 4.0% | < 15% | < 10.1% |
| Inter-day Precision (%RSD) | ≤ 4.3% | < 15% | < 10.1% |
| Accuracy (% Recovery) | 97.7 - 107.3% | 92 - 109% | 93.4 - 102.5% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key analytical techniques.
LC-MS/MS for this compound and Other Uremic Toxins
This method allows for the simultaneous quantification of multiple uremic toxins.
Sample Preparation:
-
To 50 µL of plasma or serum, add an internal standard solution.
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.
-
Detection: Electrospray ionization (ESI) in negative mode is generally used for this compound. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
Caption: A typical workflow for LC-MS/MS analysis of this compound.
HPLC with Fluorescence Detection for this compound
This method leverages the native fluorescence of the indoxyl moiety.
Sample Preparation:
-
Deproteinize plasma or serum samples with a solvent like ethanol or acetonitrile.
-
Centrifuge to remove precipitated proteins.
-
The supernatant can be directly injected or subjected to a salting-out assisted liquid-liquid extraction for further cleanup and concentration if necessary.[7]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: An isocratic or gradient elution with a buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile) is used for separation.
-
Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for this compound (similar to indoxyl sulfate, typically around 280 nm for excitation and 340-380 nm for emission).
Conclusion
For the highly sensitive and specific quantification of this compound in complex biological matrices, LC-MS/MS is the superior method. It offers excellent reproducibility and accuracy, making it the gold standard for research and clinical applications.
HPLC with fluorescence detection provides a viable and more accessible alternative with good sensitivity, particularly when mass spectrometry is not available. However, it may be more susceptible to interferences from other fluorescent compounds in the sample.
HPLC-UV is generally not recommended for the routine quantification of this compound in biological samples due to its lower sensitivity and specificity compared to the other techniques.
The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity and specificity, the complexity of the sample matrix, and the availability of instrumentation. For robust and reliable data, thorough method validation according to regulatory guidelines is essential, regardless of the technique chosen.[8]
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-fluorescence method for measurement of the uremic toxin indoxyl sulfate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Comparative Guide to the In Vivo and In Vitro Effects of Indoxyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Indoxyl glucuronide, a uremic toxin that accumulates in the body during chronic kidney disease (CKD), has been the subject of growing research interest. Understanding its biological effects is crucial for developing therapeutic strategies to mitigate its toxicity. This guide provides a comparative overview of the known in vitro and emerging in vivo insights into the activities of this compound, with a focus on its impact on cellular signaling pathways.
At a Glance: In Vitro vs. In Vivo Effects
Due to the nascent stage of in vivo research specifically on this compound, this comparison leverages data from its closely related and more extensively studied precursor, indoxyl sulfate, to provide a broader context for its potential systemic effects.
| Feature | In Vitro (this compound) | In Vivo (Indoxyl Sulfate as a proxy) |
| Primary Effect | Inhibition of erythropoietin (EPO) expression | Downregulation of Nrf2 expression in kidneys, pro-inflammatory effects |
| Key Signaling Pathway | Activation of Aryl Hydrocarbon Receptor (AHR) | Activation of NF-κB |
| Model System | Human hepatoma (HepG2) cells | Rat models of chronic kidney disease |
| Observed Outcome | Decreased EPO mRNA levels | Increased oxidative stress and inflammation in renal tissue |
In Vitro Effects of this compound: Inhibition of Erythropoietin Expression
In vitro studies have elucidated a key mechanism by which this compound may contribute to the anemia commonly observed in CKD patients.
Key Findings:
-
Inhibition of EPO Expression: this compound has been shown to inhibit the expression of erythropoietin (EPO) mRNA in human hepatoma HepG2 cells.[1] EPO is a critical hormone for the production of red blood cells.
-
AHR Activation: This inhibitory effect is mediated through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1] Upon binding this compound, the AHR translocates to the nucleus and influences the expression of target genes, including those involved in EPO regulation.
-
HIF-1α Inhibition: The activation of AHR by this compound leads to the suppression of Hypoxia-Inducible Factor-1α (HIF-1α) activity.[1] HIF-1α is a key regulator of EPO production in response to low oxygen levels.
Signaling Pathway
Caption: In vitro signaling of this compound.
In Vivo Effects: Insights from Indoxyl Sulfate
While direct in vivo studies on this compound are limited, research on indoxyl sulfate, which shares a common metabolic origin, provides valuable clues to the potential systemic effects.
Key Findings (Indoxyl Sulfate):
-
Renal Inflammation and Oxidative Stress: In animal models of CKD, indoxyl sulfate has been shown to induce inflammation and oxidative stress in the kidneys.
-
NF-κB Activation: A key mechanism underlying these effects is the activation of the NF-κB signaling pathway, a central regulator of inflammation.
-
Nrf2 Downregulation: Indoxyl sulfate has also been observed to downregulate the expression of Nrf2, a transcription factor that plays a crucial role in the antioxidant defense system.
Signaling Pathway
Caption: In vivo signaling of indoxyl sulfate.
Experimental Protocols
In Vitro: Aryl Hydrocarbon Receptor (AHR) Activation Assay
This protocol outlines a method to assess the activation of AHR by this compound in a cell-based reporter assay.
1. Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media and conditions.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.
2. Luciferase Reporter Assay:
-
Transfect cells with a reporter plasmid containing a luciferase gene under the control of an AHR-responsive promoter.
-
After treatment with this compound, lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates AHR activation.
3. Data Analysis:
-
Normalize luciferase activity to a control protein (e.g., β-galactosidase) to account for variations in transfection efficiency.
-
Express results as fold induction over the vehicle control.
In Vitro: Measurement of Erythropoietin (EPO) mRNA Levels
This protocol describes the quantification of EPO mRNA levels in response to this compound treatment using quantitative real-time PCR (qRT-PCR).
1. Cell Culture and Treatment:
-
Culture HepG2 cells and treat with this compound as described above.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
3. qRT-PCR:
-
Perform qRT-PCR using primers specific for the human EPO gene and a reference gene (e.g., GAPDH).
-
Use a fluorescent dye (e.g., SYBR Green) to detect the amplification of DNA.
4. Data Analysis:
-
Calculate the relative expression of EPO mRNA using the comparative Ct (ΔΔCt) method, normalized to the reference gene.
-
A decrease in the relative expression indicates inhibition of EPO gene expression.
Workflow Diagram
Caption: In vitro experimental workflow.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts significant biological effects in vitro, primarily through the activation of the AHR signaling pathway, leading to the inhibition of EPO expression. While direct in vivo data for this compound is still emerging, studies on the related uremic toxin, indoxyl sulfate, point towards a pro-inflammatory and pro-oxidative role in the systemic environment.
Future research should focus on:
-
Direct in vivo studies to confirm the effects of this compound on EPO production and AHR activation in animal models of CKD.
-
Quantitative comparative studies to directly assess the relative potencies and effects of this compound and indoxyl sulfate in vivo.
-
Elucidation of the downstream targets of AHR activation by this compound to fully understand its pathophysiological role.
A deeper understanding of the in vivo and in vitro effects of this compound will be instrumental in the development of targeted therapies to ameliorate the complications associated with chronic kidney disease.
References
Gut Microbiome Showdown: Unraveling the Differences Between High and Low Indoxyl Glucuronide Producers
For Immediate Release
A comprehensive comparison of the gut microbiome composition in individuals exhibiting high versus low production of indoxyl glucuronide reveals distinct microbial signatures. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with an objective overview, including quantitative data, detailed experimental methodologies, and visual representations of key pathways.
This compound is a metabolite derived from dietary tryptophan, which is first converted to indole by gut bacteria. Indole is then absorbed and metabolized in the liver, in part, to indoxyl, which can be conjugated to form either indoxyl sulfate or this compound. While much of the research has focused on indoxyl sulfate as a uremic toxin, this compound is also gaining attention for its potential physiological roles. Understanding the microbial factors that drive its production is a key area of investigation.
Comparative Analysis of Gut Microbiome Composition
Direct comparative studies classifying individuals into high and low this compound producers and detailing their complete gut microbiome profiles are limited. However, a recent shotgun metagenome sequencing study in a cohort of hemodialysis patients has identified specific bacterial taxa and metabolic pathways associated with varying concentrations of this compound[1][2][3]. The following tables summarize these findings and are supplemented with data from studies on the closely related metabolite, indoxyl sulfate, to provide a broader comparative context. It is important to note that findings related to indoxyl sulfate are used as a proxy and may not be fully representative of this compound producers.
Table 1: Bacterial Taxa Associated with High vs. Low this compound & Indoxyl Sulfate Levels
| Microbial Taxon | Association with High Producers | Association with Low Producers | Source Metabolite |
| Phylum Level | |||
| Proteobacteria | Higher Abundance | Lower Abundance | Indoxyl Sulfate[4] |
| Bacteroidetes | Lower Abundance | Higher Abundance | Indoxyl Sulfate |
| Genus Level | |||
| Prevotella | Positively Correlated | This compound[1] | |
| Dysgonomonas | Positively Correlated | This compound[1] | |
| Escherichia | Higher Abundance | Indoxyl Sulfate[4] | |
| Bacteroides | Higher Abundance in some studies | Indoxyl Sulfate[4] | |
| Species Level | |||
| Escherichia coli | Higher Abundance | Indoxyl Sulfate[4] | |
| Bacteroides fragilis | Higher Abundance | Indoxyl Sulfate[4] | |
| Bacteroides caccae | Higher Abundance | Indoxyl Sulfate |
Table 2: Gut Microbiome Functional Pathways Associated with this compound Levels
| Functional Pathway | Associated with Increased this compound | Associated with Decreased this compound |
| Amino Acid Metabolism | Alanine degradation I, Arginine degradation II, Arginine degradation V | Arginine degradation IV, Threonine degradation I |
| Carbohydrate Metabolism | Maltose degradation, Galactose degradation, Xylose degradation, Fucose degradation | |
| Energy Metabolism | Anaerobic fatty acid beta-oxidation, Propionate production I, Succinate conversion to propionate | Propionate production III, Hydrogen metabolism, Acetyl-CoA to acetate, Pyruvate formate-lyase, Ethanol production I |
| Other | Urea degradation |
Experimental Protocols
Quantification of this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a representative method for the quantification of this compound in human serum or plasma, based on established principles for analyzing related metabolites[5][6][7].
-
Sample Preparation:
-
Thaw frozen serum or plasma samples on ice.
-
To 50 µL of serum/plasma, add 150 µL of ice-cold methanol containing an internal standard (e.g., deuterated this compound) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Data Analysis: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.
-
-
Gut Microbiome Analysis via 16S rRNA Gene Sequencing
This protocol outlines a standard workflow for characterizing the gut microbiome from fecal samples[8][9][10][11].
-
Fecal Sample Collection and DNA Extraction:
-
Collect fecal samples from subjects and immediately store them at -80°C until processing.
-
Extract total genomic DNA from a weighed amount of fecal material (e.g., 200 mg) using a commercially available fecal DNA extraction kit that includes a bead-beating step for efficient lysis of bacterial cells.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
-
-
16S rRNA Gene Amplification and Library Preparation:
-
Amplify a specific hypervariable region (e.g., V4) of the 16S rRNA gene using universal primers with attached Illumina adapters and unique barcodes for each sample.
-
Perform the PCR amplification in triplicate for each sample to minimize PCR bias.
-
Pool the triplicate PCR products for each sample and purify them using a PCR purification kit or magnetic beads.
-
Quantify the purified PCR products and pool them in equimolar amounts to create the sequencing library.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on an Illumina MiSeq or NovaSeq platform using a paired-end sequencing approach (e.g., 2x250 bp).
-
Bioinformatic Analysis:
-
Demultiplex the raw sequencing reads based on their unique barcodes.
-
Perform quality filtering and trimming of the reads to remove low-quality bases and adapter sequences.
-
Use a pipeline such as QIIME 2 or DADA2 to denoise the reads and cluster them into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Assign taxonomy to the ASVs/OTUs by aligning them to a reference database (e.g., SILVA or Greengenes).
-
Generate a feature table of ASV/OTU counts per sample.
-
Perform downstream statistical analyses, including alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance testing to identify taxa that differ between high and low this compound producers.
-
-
Visualizing the Pathways
To better understand the biological processes involved, the following diagrams illustrate the metabolic pathway of this compound production and a typical experimental workflow.
Caption: Metabolic pathway of this compound and indoxyl sulfate production.
Caption: A typical experimental workflow for comparative microbiome studies.
References
- 1. Identification of Gut Microbiome Signatures Associated with Indole Pathway in Tryptophan Metabolism in Patients Undergoing Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Gut Microbiome Signatures Associated with Indole Pathway in Tryptophan Metabolism in Patients Undergoing Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Accumulation of Gut Microbiome-derived Indoxyl Sulfate and P-Cresyl Sulfate in Patients With End-stage Renal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 10. content.ilabsolutions.com [content.ilabsolutions.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Analytical Platforms for Indoxyl Glucuronide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of indoxyl glucuronide, a key uremic toxin and metabolite of tryptophan, is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the leading analytical platforms used for this compound analysis, supported by experimental data and detailed methodologies.
This compound is an endogenous metabolite produced in the liver from indole, which itself is a product of tryptophan metabolism by the gut microbiota. Elevated levels of this compound have been associated with the progression of chronic kidney disease (CKD) and other systemic conditions. Consequently, robust and reliable analytical methods are essential for its accurate measurement in biological matrices such as plasma and urine. The primary analytical platforms employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis (CE) have also been utilized, though less commonly for routine quantification.
Quantitative Performance of Analytical Platforms
The choice of an analytical platform for this compound quantification is often dictated by the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the quantitative performance of the most common methods.
| Analytical Platform | Analyte | Matrix | LLOQ | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference |
| UPLC-MS/MS | This compound | Urine | - | 1.25 - 20.0 µM | - | - | [1] |
| LC-MS/MS | Indoxyl Sulfate | Serum | 100 ng/mL | 100 - 40,000 ng/mL | 97-105 | <15 | [2] |
| UPLC-MS/MS | Indoxyl Sulfate | Serum | 0.2 µg/mL | 0.2 - 80 µg/mL | Within 19.3 | <10.9 | [3] |
| LC-MS/MS | Indoxyl Sulfate | Plasma & Kidney Cells | 0.1 µg/mL | - | 97.7 - 107.3 | ≤ 4.3 | [4] |
| HPLC-FLD | Indoxyl Sulfate | Plasma | 2.0 µM | 2.5 - 50 µM | 93.4 - 102.5 | <10.1 | [5][6] |
| HPLC-FLD | 3-Indoxyl Sulfate | Urine | - | - | - | - | [4] |
Note: Data for indoxyl sulfate is included as a close structural analog and is often analyzed concurrently. LLOQ (Lower Limit of Quantification), RSD (Relative Standard Deviation). Dashes indicate data not explicitly provided in the cited literature.
Experimental Protocols
Detailed methodologies are critical for replicating and comparing analytical performance. Below are representative protocols for the most common platforms.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound in Urine
This method allows for the simultaneous quantification of several uremic toxins, including this compound.
-
Sample Preparation: Urine samples are diluted (2-4 fold for this compound) with the mobile phase.[1]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-) is commonly used.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the target analyte and its internal standard.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Indoxyl Sulfate in Plasma
This method leverages the native fluorescence of the indoxyl moiety for detection.
-
Sample Preparation: Protein precipitation is a common sample preparation step. This can be achieved by adding a solvent like acetonitrile or methanol to the plasma sample, followed by centrifugation to remove the precipitated proteins.[9]
-
Chromatographic Separation:
-
Fluorescence Detection:
Visualizing the Biological and Analytical Pathways
To better understand the context of this compound analysis, the following diagrams illustrate its biological origin and a typical analytical workflow.
Conclusion
Both LC-MS/MS and HPLC-FLD are powerful techniques for the quantification of this compound and related uremic toxins. LC-MS/MS generally offers higher sensitivity and specificity, making it the gold standard for research and clinical applications requiring the measurement of low concentrations or the simultaneous analysis of multiple analytes.[10] HPLC-FLD provides a robust and cost-effective alternative, particularly when the analyte concentrations are within its detection range and the sample matrix is relatively clean. The choice of the optimal platform will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the available resources. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate analytical method for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a UHPLC-MS/MS method for measurement of a gut-derived uremic toxin panel in human serum: An application in patients with kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-fluorescence method for measurement of the uremic toxin indoxyl sulfate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A robust, accurate, sensitive LC-MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Indoxyl Glucuronide
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for laboratory chemicals is paramount for ensuring a safe working environment and maintaining environmental integrity. This guide provides essential, step-by-step procedures for the proper disposal of Indoxyl glucuronide, a chromogenic substrate frequently used in molecular biology and other research applications. Following these operational and disposal plans will help your institution remain compliant with safety regulations and build a culture of responsible chemical handling.
I. Immediate Safety and Handling Precautions for Waste Generation
Before commencing any procedure that will generate this compound waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not classified as a hazardous substance by all regulatory bodies, it is prudent to handle it with care to minimize exposure.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. Use a fume hood if creating aerosols or handling bulk powder. |
II. Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and associated waste is through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated solid chemical waste container. This includes:
-
Unused or expired this compound powder.
-
Contaminated weighing papers, pipette tips, and gloves.
-
Spill cleanup materials.
-
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid chemical waste container.
-
Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Aqueous solutions of this compound should be collected separately from organic solvent waste.
-
Step 2: Waste Container Selection and Labeling
The integrity and clear labeling of waste containers are fundamental to safe storage and disposal.
-
Container Selection:
-
Use only containers that are compatible with the chemical waste. For aqueous this compound solutions, a high-density polyethylene (HDPE) container is suitable.
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof lid.
-
-
Labeling:
-
Label the waste container as soon as the first drop of waste is added.
-
The label must be clear, legible, and securely attached to the container.
-
The label should include the following information:
-
The words "Hazardous Waste" or "Chemical Waste" (as per institutional guidelines).
-
The full chemical name: "this compound". If in a solution, list all components and their approximate percentages.
-
The accumulation start date (the date the first waste was added to the container).
-
The name and contact information of the generating researcher or laboratory.
-
The primary hazards associated with the waste (e.g., "Irritant" - as a precaution).
-
-
Step 3: Storage of Chemical Waste in the Laboratory
Proper storage of chemical waste within the laboratory is a critical safety measure.
-
Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) within your laboratory.
-
The SAA should be located at or near the point of waste generation and away from general lab traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Store incompatible waste streams separately to prevent accidental mixing. For example, keep acidic and basic waste containers in separate secondary containment.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or the designated chemical waste coordinator to schedule a pickup for the full waste container.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not allow chemical waste to accumulate in the laboratory for extended periods.
III. Spill Management
In the event of a spill of this compound, follow these immediate actions:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE, including gloves, eye protection, and a lab coat.
-
Containment and Cleanup:
-
For solid spills, gently sweep up the material to avoid generating dust and place it in the designated solid chemical waste container.
-
For liquid spills, absorb the material with a chemical spill absorbent pad or other inert material. Place the used absorbent materials into the solid chemical waste container.
-
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
IV. Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow from the use of this compound in an experiment to its final disposal.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
Safeguarding Your Research: A Guide to Handling Indoxyl Glucuronide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of Indoxyl glucuronide, a chromogenic substrate frequently used in molecular biology for the detection of β-glucuronidase activity. Adherence to these procedures will minimize risk and ensure the integrity of your experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment is the first line of defense against potential exposure. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is prudent to follow standard laboratory safety protocols to avoid inhalation, skin, and eye contact.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Should provide a complete seal around the eyes to protect against dust and potential splashes. |
| Hand Protection | Nitrile Gloves | Standard laboratory gloves are sufficient for handling this non-hazardous compound. |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH-approved N95 or equivalent respirator is recommended when weighing or handling the powder to prevent inhalation. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures both safety and experimental consistency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed container in a cool, dry place, typically at -20°C, as recommended for the cyclohexylammonium salt form.[2][3] Protect from light.[3]
2. Preparation and Use:
-
All handling of the powdered form of this compound should be conducted in a chemical fume hood or a designated containment area with local exhaust ventilation to minimize dust generation and inhalation.[4]
-
To prepare a solution, carefully weigh the desired amount of powder.
-
Slowly add the powder to the appropriate solvent while stirring to ensure it dissolves completely and to prevent the formation of dust.
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For a solid spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[4]
-
For a liquid spill, absorb the solution with an inert material and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste: Collect any solid waste, including contaminated consumables like weighing paper and gloves, in a designated and clearly labeled waste container.
-
Liquid Waste: Collect any unused or waste solutions containing this compound in a separate, sealed, and clearly labeled waste container.
-
Disposal Route: Do not dispose of this compound down the drain.[4][5] It should be disposed of as non-hazardous chemical waste, typically through incineration, in accordance with local, state, and federal regulations.[5]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
